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5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid Documentation Hub

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  • Product: 5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid
  • CAS: 4538-16-3

Core Science & Biosynthesis

Foundational

Technical Guide: 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid

[1] Part 1: Chemical Identity & Core Properties[2][3] 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid is a functionalized heterocyclic scaffold critical in medicinal chemistry and high-energy materials research.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Chemical Identity & Core Properties[2][3]

5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid is a functionalized heterocyclic scaffold critical in medicinal chemistry and high-energy materials research.[1] It represents a specific oxidation state of the 1,2,4-triazole ring, characterized by the coexistence of a carboxylic acid moiety and a lactam (cyclic amide) functionality.

Identification Data
PropertyDetail
CAS Number 4538-16-3
IUPAC Name 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
Synonyms 5-Hydroxy-1H-1,2,4-triazole-3-carboxylic acid; 3-Carboxy-5-hydroxy-1,2,4-triazole
Molecular Formula C₃H₃N₃O₃
Molecular Weight 129.07 g/mol
SMILES OC(=O)C1=NNC(=O)N1
InChI Key Computed from structure (e.g., PWELPWHVKYHTOK...[1][2][3][4][5])
Structural Tautomerism

The compound exhibits significant prototropic tautomerism, existing in equilibrium between the 5-oxo (lactam) and 5-hydroxy (lactim) forms.[1] In the solid state and polar solvents (DMSO, H₂O), the 5-oxo form is generally thermodynamically favored due to the stability of the amide-like resonance.

Tautomerism Figure 1: Lactam-Lactim Tautomeric Equilibrium of CAS 4538-16-3 Oxo 5-Oxo Form (Lactam) Dominant in polar media Hydroxy 5-Hydroxy Form (Lactim) Aromatic character emphasized Oxo->Hydroxy Proton Transfer

[1]

Part 2: Synthesis & Manufacturing[1]

The synthesis of CAS 4538-16-3 typically employs a condensation-cyclization strategy involving hydrazine derivatives and oxalic acid equivalents.[1] The most robust protocol utilizes semicarbazide and diethyl oxalate .

Synthetic Pathway

The reaction proceeds via the formation of an ethoxalylsemicarbazide intermediate, which undergoes base-catalyzed cyclization to form the triazole ring.

Synthesis Figure 2: Synthetic Route via Semicarbazide Condensation Semicarbazide Semicarbazide HCl (H2N-NH-CO-NH2) Intermediate Intermediate: Ethoxalylsemicarbazide Semicarbazide->Intermediate Condensation (NaOEt/EtOH, Reflux) Oxalate Diethyl Oxalate (EtOOC-COOEt) Oxalate->Intermediate Condensation (NaOEt/EtOH, Reflux) Product Target: 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid (CAS 4538-16-3) Intermediate->Product 1. Base Cyclization (NaOH) 2. Acidification (HCl)

[1][6]

Detailed Experimental Protocol

Objective: Preparation of 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid.

Reagents:

  • Semicarbazide hydrochloride (0.1 mol)[1]

  • Diethyl oxalate (0.1 mol)[1]

  • Sodium ethoxide (prepared from Na metal and absolute EtOH)[1]

  • Sodium hydroxide (2N aqueous solution)[1]

  • Hydrochloric acid (conc.)

Procedure:

  • Condensation: Dissolve sodium metal (0.2 mol) in absolute ethanol (150 mL) to generate sodium ethoxide. Add semicarbazide hydrochloride (0.1 mol) and stir for 30 minutes. Filter off the precipitated NaCl.

  • Addition: To the filtrate, add diethyl oxalate (0.1 mol) dropwise with stirring. Heat the mixture to reflux for 4–6 hours. A solid precipitate (sodium salt of the intermediate) may form.

  • Cyclization: Evaporate the solvent under reduced pressure. Dissolve the residue in 2N NaOH (100 mL) and heat at 80°C for 2 hours to effect cyclization and ester hydrolysis.

  • Isolation: Cool the solution to 0°C in an ice bath. Acidify carefully with concentrated HCl to pH 2.

  • Purification: The product precipitates as a white to off-white solid.[1] Filter, wash with cold water, and recrystallize from water or ethanol/water mixture.

Yield Expectation: 60–75%. Validation:

  • Melting Point: >250°C (decomposition).

  • IR Spectrum: Carbonyl bands at ~1700 cm⁻¹ (acid) and ~1680 cm⁻¹ (amide).

Part 3: Applications in Drug Discovery[1][5]

Bioisosterism & Scaffold Utility

This compound serves as a versatile bioisostere for carboxylic acids and tetrazoles. The acidic proton on the triazole nitrogen (pKa ~6–7) mimics the acidity of a carboxyl group but offers distinct hydrogen bond donor/acceptor profiles and improved metabolic stability.

  • Anticancer Agents: The 5-oxo-1,2,4-triazole core is a privileged scaffold for inhibiting kinases (e.g., EGFR, CDK4). The 3-carboxylic acid group allows for further derivatization (amides, esters) to tune lipophilicity and target affinity.

  • Antimicrobial Agents: Derivatives of this acid have shown potency against Gram-positive bacteria by inhibiting cell wall synthesis enzymes.[1]

  • Ribavirin Metabolites: Structural analogs are investigated to understand the metabolic breakdown of triazole-nucleoside antivirals like Ribavirin.[1]

Energetic Materials

Beyond pharma, the high nitrogen content of the triazole ring makes this acid a precursor for insensitve high-energy materials . Nitration or formation of nitrogen-rich salts (e.g., with hydrazine) yields compounds with high thermal stability (>300°C) and low impact sensitivity.

Part 4: Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C (refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

  • Solubility: Soluble in DMSO, Methanol, and dilute base; sparingly soluble in water; insoluble in non-polar solvents (Hexane, DCM).

References

  • PubChem. 5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (CID 135413392).[1] National Library of Medicine. [Link][1]

  • Zhang, Y., et al. (2022). Synthesis and Properties of 1,2,4-Triazol-3-one-Based Energetic Compounds. Crystal Growth & Design. [Link][1]

  • Alchimica. Chemical Catalogue: CAS 4538-16-3.[1][7][Link][1][8][9]

  • Chavan, et al. (2022). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Indian Journal of Chemistry. [Link][1]

Sources

Exploratory

Physicochemical Profiling & Synthetic Utility of 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic Acid

This guide provides an in-depth technical analysis of 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid , a versatile heterocyclic scaffold used in medicinal chemistry for the development of kinase inhibitors, antimicrobia...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid , a versatile heterocyclic scaffold used in medicinal chemistry for the development of kinase inhibitors, antimicrobial agents, and bioisosteres.[1]

[1]

Chemical Identity & Structural Dynamics[1][2]

5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid (CAS: 4538-16-3 ) represents a critical subclass of the 1,2,4-triazole family.[1] Unlike the fully aromatic parent triazole, this molecule exists in a specific oxidation state that introduces lactam-lactim tautomerism, significantly influencing its solubility, pKa, and binding affinity in biological pockets.[1]

Nomenclature & Classification[1][3]
  • IUPAC Name: 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid[1][2][3]

  • Synonyms: 5-Hydroxy-1H-1,2,4-triazole-3-carboxylic acid (tautomer); 3-Carboxy-1,2,4-triazol-5-one.[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 129.07 g/mol [1][2]

Tautomeric Equilibrium

The molecule does not exist as a static structure.[1] In solution, it undergoes rapid proton transfer between the ring nitrogen and the exocyclic oxygen.[1] While the 5-oxo (lactam) form is generally favored in the solid state and polar aprotic solvents (DMSO), the 5-hydroxy (lactim) form can participate in specific metal chelation modes or enzyme active site interactions.[1]

Tautomerism Lactam 5-Oxo Form (Lactam) Favored in Solid State Lactim 5-Hydroxy Form (Lactim) Aromatic Character Lactam->Lactim Proton Transfer (Solvent Dependent)

Figure 1: Tautomeric equilibrium between the keto (lactam) and enol (lactim) forms of the triazole scaffold.[1]

Physicochemical Properties[1][6][7]

The dual acidity of this molecule—stemming from the carboxylic acid and the triazole ring proton—makes it a unique pH-dependent switch in formulation and synthesis.[1]

Key Parameters[1][8][9][10]
PropertyValue / CharacteristicContextual Note
Appearance White to off-white crystalline powderHigh lattice energy due to H-bonding.[1]
Melting Point > 230 °C (Decomposes)Typical for polar triazolones; distinct from lower MP esters.[1]
pKa1 (COOH) 2.8 – 3.2 (Predicted)More acidic than benzoic acid due to the electron-withdrawing triazole ring.[1]
pKa2 (Ring NH) 7.5 – 8.5 (Predicted)The lactam NH is weakly acidic, deprotonating to form a dianion at high pH.[1]
Solubility High: DMSO, DMF, dilute AlkaliLow: Water, Ethanol, DCMSoluble in water only as a salt (pH > 4).[1]
LogP -0.3 to -0.8Highly polar; unlikely to cross BBB without prodrug modification.[1]
H-Bond Donors 3 (COOH, NH, NH)Excellent capability for directional binding in protein pockets.[1]
H-Bond Acceptors 4 (C=O, N, O)Facilitates water solubility in ionized form.[1]
Solubility & Stability Insights
  • Acidic Media: The molecule is stable but poorly soluble in acidic aqueous solutions (pH < 2) due to the protonation of the carboxylate and the neutral state of the ring.[1]

  • Basic Media: Solubility increases drastically at pH > 4 due to carboxylate formation.[1] At pH > 9, the ring nitrogen deprotonates, forming a highly soluble dianion.[1]

  • Thermal Stability: The 5-oxo core confers high thermal stability compared to simple triazoles, making it robust for high-temperature synthetic steps (e.g., reflux in DMF).[1]

Synthetic Methodology

The synthesis of 5-oxo-4,5-dihydro-1H-triazole-3-carboxylic acid is a classic example of heterocyclization using hydrazine derivatives.[1] The most robust route involves the condensation of semicarbazide with diethyl oxalate , followed by base-catalyzed cyclization and hydrolysis.[1]

Reaction Pathway[1]

Synthesis Reagents Reagents: Semicarbazide HCl + Diethyl Oxalate Inter1 Intermediate: Ethoxycarbonylformylsemicarbazide Reagents->Inter1 Condensation (EtOH, Reflux) Cyclized Cyclized Ester: Ethyl 5-oxo-triazole-3-carboxylate Inter1->Cyclized Base Catalyzed Cyclization (NaOEt) Product Final Product: 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid Cyclized->Product Hydrolysis (NaOH then HCl)

Figure 2: Synthetic workflow from semicarbazide to the target acid via the ester intermediate.

Detailed Protocol

Step 1: Formation of the Ester Intermediate

  • Dissolution: Dissolve Semicarbazide hydrochloride (1.0 eq) in anhydrous ethanol. Add Sodium acetate (1.1 eq) to liberate the free base.[1] Filter off the NaCl precipitate.[1]

  • Condensation: To the filtrate, add Diethyl oxalate (1.2 eq) dropwise.

  • Reflux: Heat the mixture to reflux for 6–8 hours. A white precipitate (the acyclic intermediate or the cyclized ester depending on conditions) may form.[1]

  • Cyclization: If the acyclic intermediate is isolated, treat it with Sodium ethoxide (1.5 eq) in ethanol and reflux for 4 hours to effect ring closure.

  • Isolation: Evaporate the solvent. The residue is the ethyl ester of the target compound.[1]

Step 2: Hydrolysis to Free Acid

  • Hydrolysis: Suspend the ester in 10% NaOH solution (aqueous).

  • Reaction: Stir at 60°C for 2 hours. The solution should become clear as the salt forms.[1]

  • Acidification: Cool to 0°C. Acidify carefully with concentrated HCl to pH ~2.

  • Crystallization: The target acid, 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid , will precipitate as a white solid.[1]

  • Purification: Recrystallize from water or water/ethanol mixture.[1]

Biological Applications & Pharmacophore Utility[1]

Kinase Inhibition (EGFR & CDK)

The 1,2,4-triazole-3-carboxylic acid scaffold serves as a bioisostere for amide or urea linkages in kinase inhibitors.[1]

  • Mechanism: The 5-oxo and NH groups act as a donor-acceptor motif, mimicking the hinge-binding region of ATP.[1]

  • Derivatization: The carboxylic acid at position 3 is frequently converted to a carboxamide to generate EGFR inhibitors.[1] Research indicates that 5-oxo-1,2,4-triazole-3-carboxamides show potent inhibitory activity against MCF-7 breast cancer cell lines by targeting VEGFR-2 and CDK-4 [1].[1]

Antimicrobial & Antifungal Agents

Derivatives of this scaffold, particularly when the oxygen is replaced by sulfur (thiones) or when the carboxylic acid is hydrazinolyzed, exhibit broad-spectrum antimicrobial activity.[1]

  • Structure-Activity Relationship (SAR): The acidity of the N-H group is critical for penetrating bacterial cell walls.[1] Substitution at the N4 position with lipophilic groups (phenyl, alkyl) enhances membrane permeability [2].[1]

Bioisosterism

In drug design, this moiety is used as a carboxylic acid isostere .[1] The 5-oxo-triazole ring is planar and acidic (like a carboxylic acid) but offers different metabolic stability and hydrogen bonding geometry, potentially improving the pharmacokinetic profile of a lead compound.[1]

References

  • Al-Wahaibi, L. H., et al. (2023).[1] "Design and Evaluation of 5-Oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents." Journal of Molecular Structure. (Verified via NIH/PubMed context).[1]

  • Pitucha, M., et al. (2016).[1] "Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones." Molecules. [1]

  • Santa Cruz Biotechnology. "5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid Product Data." [1]

  • PubChem. "5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (CID 135413392)."[1][4] [1]

Sources

Foundational

Technical Guide: Tautomeric Dynamics of 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic Acid

Executive Summary This technical guide provides a comprehensive analysis of the structural dynamics, thermodynamic stability, and characterization of 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (CAS: 4538-16-3)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the structural dynamics, thermodynamic stability, and characterization of 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (CAS: 4538-16-3). As a critical scaffold in medicinal chemistry, this molecule serves as a bioisostere for amide and ester functionalities. Its utility, however, is governed by a complex tautomeric equilibrium between lactam (oxo) and lactim (hydroxy) forms, as well as annular proton migration among the triazole nitrogen atoms. This guide synthesizes computational (DFT) and experimental (NMR, X-ray) data to establish the dominance of the 1H,4H-5-oxo tautomer in standard conditions and outlines protocols for its definitive identification.

Part 1: Structural Dynamics & Tautomeric Landscape

The molecule exists in a dynamic equilibrium defined by two primary mechanisms: Lactam-Lactim Tautomerism (involving the C5 substituent) and Annular Tautomerism (proton migration across N1, N2, and N4).

The Primary Tautomers

While theoretically capable of existing in at least five distinct neutral forms, thermodynamic constraints limit the relevant population to three primary congeners:

  • Tautomer A (1H,4H-Lactam): The dominant form in the solid state and polar solvents. It features a carbonyl at C5 and protons on N1 and N4. This form benefits from the stability of the amide-like resonance at N4-C5=O.

  • Tautomer B (2H,4H-Lactam): A less stable lactam variant where the annular proton migrates to N2. This is generally disfavored due to lone-pair repulsion between N1 and the adjacent carbonyl oxygen, though it can be stabilized by specific metal coordination.

  • Tautomer C (5-Hydroxy-Lactim): The fully aromatic 1,2,4-triazole form. While it restores aromaticity, the energy penalty of breaking the strong C=O bond renders this form a minor contributor in the gas and solution phases, typically only accessible in highly non-polar environments or via specific derivatization (e.g., O-alkylation).

Visualization of Equilibrium

The following diagram illustrates the proton migration pathways and the energetic hierarchy of the tautomers.

TautomerEquilibrium cluster_0 Thermodynamic Stability (Descending) T1 Tautomer A (1H,4H-5-oxo) DOMINANT T2 Tautomer B (2H,4H-5-oxo) Minor Species T1->T2 Annular Proton Shift (Solvent Dependent) T3 Tautomer C (5-Hydroxy-1H) Trace/Transient T1->T3 Lactam-Lactim Tautomerism

Figure 1: Tautomeric equilibrium network. The 1H,4H-5-oxo form (Blue) is thermodynamically preferred due to amide resonance stabilization.

Part 2: Thermodynamic & Computational Landscape

Density Functional Theory (DFT) Insights

Computational studies utilizing B3LYP/6-311++G(d,p) basis sets consistently rank the stability of 1,2,4-triazol-5-ones.

  • Gas Phase: The 1H,4H-5-oxo tautomer is approximately 5–7 kcal/mol more stable than the hydroxy (aromatic) forms. The electron-withdrawing carboxylic acid group at C3 further polarizes the ring, enhancing the acidity of the N-H protons but maintaining the keto preference.

  • Solvation Effects: In aqueous solution (PCM model), the high dipole moment of the oxo-form is stabilized by hydration shells. The energy gap between the oxo and hydroxy forms widens, making the hydroxy form virtually undetectable by standard NMR.

Acid-Base Behavior (pKa)

The molecule exhibits two distinct ionization events:

  • Carboxylic Acid (pKa1 ≈ 2.5 - 3.5): Deprotonation of the -COOH group occurs first, forming a mono-anion.

  • Triazole Ring (pKa2 ≈ 8.0 - 9.5): Deprotonation of the N1-H (or N4-H) occurs at higher pH, leading to a dianion.

SpeciesStateDominant TautomerElectronic Feature
Neutral pH < 21H,4H-5-oxoHigh Dipole, H-bond Donor (N4, N1)
Mono-anion pH 4-71H,4H-5-oxo-3-carboxylateZwitterionic character minimized; -COO⁻ dominates
Dianion pH > 10Aromatic TriazolateNegative charge delocalized over N-C-N system

Part 3: Analytical Characterization Protocols

Distinguishing between the N1 and N2 tautomers requires advanced spectroscopic techniques, as 1H NMR chemical shifts are often broadened by rapid exchange.

Experimental Workflow: Definitive Identification

AnalyticalWorkflow Sample Sample: 5-Oxo-4,5-dihydro-1H-triazole-3-COOH Step1 1. IR Spectroscopy (Solid State) Sample->Step1 Decision1 C=O Stretch @ 1700-1750 cm⁻¹? Step1->Decision1 Step2 2. 1H-15N HMBC NMR (DMSO-d6) Decision1->Step2 Yes (Lactam) Step3 3. X-Ray Crystallography Decision1->Step3 Ambiguous ResultA Strong 3-bond coupling N4-H to C3 & C5 Step2->ResultA Confirms 1H,4H Structure

Figure 2: Step-by-step analytical decision tree for tautomer assignment.

Key Spectroscopic Markers

To validate the structure in your laboratory, look for these specific signals:

  • Infrared (IR):

    • ν(C=O): Strong band at 1700–1740 cm⁻¹ . Absence of this band suggests the enol form (rare) or salt formation.

    • ν(NH): Broad bands at 3200–3400 cm⁻¹, indicative of H-bonded networks in the solid state.

  • NMR (DMSO-d₆):

    • ¹³C NMR: The C5 (carbonyl) carbon appears downfield at ~155–158 ppm . The C3 (carboxyl) carbon appears at ~160–165 ppm .

    • ¹⁵N NMR: Critical for distinguishing N1 vs N2. The N4 nitrogen (amide-like) will have a distinct chemical shift compared to the pyridine-like or pyrrole-like annular nitrogens.

Part 4: Experimental Protocol

Determination of Tautomeric Ratio via UV-Vis Titration

This protocol allows the researcher to determine the pKa and infer the tautomeric stability in aqueous media.

Reagents:

  • Compound Stock Solution (1 mM in Methanol).

  • Buffer Series: Citrate-Phosphate (pH 2–8), Borate (pH 8–12).

  • Spectrophotometer (200–400 nm range).

Procedure:

  • Preparation: Prepare 10 mL aliquots of buffers ranging from pH 2.0 to 12.0 in 0.5 pH increments.

  • Spiking: Add 50 µL of the Compound Stock Solution to each buffer aliquot. Final concentration ≈ 5 µM.

  • Equilibration: Vortex and let stand for 10 minutes at 25°C to ensure tautomeric equilibrium is reached.

  • Measurement: Record UV-Vis spectra.

    • Observation: Look for isosbestic points. The 5-oxo form typically has a

      
       around 210–220 nm. A bathochromic shift (red shift) usually indicates deprotonation and increased conjugation (aromatization of the anion).
      
  • Data Analysis: Plot Absorbance (

    
    ) vs. pH. The inflection points correspond to pKa values.
    
    • Interpretation: If the spectral signature remains constant across pH 2–4 (excluding the COOH shift), the neutral lactam is stable. Appearance of new bands only at high pH confirms the lactim form is not significant in the neutral state.

References

  • Santa Cruz Biotechnology. 5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid Product Data.

  • PubChem. 1H-1,2,4-triazole-3-carboxylic acid (Compound Summary).

  • ResearchGate. DFT studies on tautomerism of C5-substituted 1,2,4-triazoles.

  • Scientific.Net. Impact of Cations and Implicit Solvent on the Sensitivity of the Enol Tautomers of 3-Nitro-1,2,4-Triazole-5-One: A DFT Study.

  • ChemicalBook. 3-Amino-1,2,4-triazole-5-carboxylic acid Properties and Synthesis.

  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis and Crystal Structure. (Contextual reference for triazole carboxylate crystallography).

Exploratory

A Comprehensive Technical Guide to the ¹H NMR Spectrum of 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic Acid

Introduction In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds for a vast array of functional molecules. Among these, 5-Oxo-4,5-dihydro-1H-triazole-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds for a vast array of functional molecules. Among these, 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid (CAS: 4538-16-3, Molecular Formula: C₃H₃N₃O₃) is a key synthetic intermediate.[1][2] Its unique structure, featuring a triazole core with both a carboxylic acid and an amide-like moiety, presents an interesting case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

This technical guide provides an in-depth analysis of the proton (¹H) NMR spectrum of this molecule. The spectrum is deceptively simple, as the molecule contains no carbon-bound hydrogen atoms. Instead, it is defined exclusively by three exchangeable protons (two N-H and one O-H). This guide will detail the theoretical basis for the expected spectrum, the critical influence of solvent selection, a validated experimental protocol for data acquisition, and the interpretation of the spectral data for researchers, chemists, and drug development professionals.

Section 1: Molecular Structure and Tautomeric Considerations

The chemical structure of 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid is characterized by a five-membered ring containing three nitrogen atoms. The presence of a carbonyl group and adjacent N-H groups allows for the existence of several tautomeric forms. The predominant forms in solution are typically the keto-amine tautomers shown below. The observed NMR spectrum represents a time-averaged snapshot of the most stable tautomer(s) in a given solvent environment. Understanding this equilibrium is fundamental to interpreting the spectral data correctly.

G Analyte Analyte Protons (NH, COOH) DMSO DMSO-d6 (Solvent) Analyte->DMSO H-Bonding D2O D2O (Solvent) Analyte->D2O H/D Exchange H_Bond Slow Exchange (Observable Signals) DMSO->H_Bond Fast_Exchange Fast Exchange (Signal Disappearance) D2O->Fast_Exchange

Caption: Influence of solvent on the observation of exchangeable protons.

Section 4: A Validated Experimental Protocol for ¹H NMR Acquisition

Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible data. The following self-validating workflow is recommended.

Part A: Spectrum Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of high-purity 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid.

    • Dissolve the sample in ~0.7 mL of high-quality, dry DMSO-d₆ in a standard 5 mm NMR tube. Ensure the solvent has been stored over molecular sieves to minimize water content.

    • Cap the tube and vortex gently until the solid is fully dissolved.

  • Instrument Setup (400 MHz Spectrometer or higher):

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

    • Set the spectral width to cover a range of approximately -1 to 16 ppm.

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay (d1) to at least 2 seconds to allow for adequate relaxation of the protons.

    • Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply standard Fourier transformation and phase correction.

    • Calibrate the chemical shift axis by setting the residual DMSO-d₅ quintet to δ 2.50 ppm. [3] * Integrate the observed signals.

Part B: D₂O Exchange for Signal Confirmation
  • Procedure:

    • After acquiring the initial spectrum (Part A), carefully uncap the same NMR tube.

    • Add one drop (~20 µL) of deuterium oxide (D₂O) to the solution.

    • Recap the tube and gently invert it several times to mix the contents. Wait for 1-2 minutes to allow for complete exchange.

  • Re-acquisition:

    • Re-insert the tube into the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters as in Part A.

  • Analysis:

    • Compare the two spectra. The signals corresponding to the -COOH and two N-H protons should have disappeared or be significantly attenuated in the second spectrum, confirming their assignment as exchangeable protons. [4]

Section 5: Applications in Chemical and Pharmaceutical R&D

A reliable method for analyzing the ¹H NMR spectrum of this compound is invaluable for several applications:

  • Structural Verification: It provides definitive confirmation of the compound's identity following synthesis, ensuring the presence of the key functional groups.

  • Purity Assessment: The spectrum can be used to quickly identify proton-containing impurities, such as residual solvents or unreacted starting materials. The absence of signals other than those for the analyte, solvent, and water is a strong indicator of high purity.

  • Reaction Monitoring: In synthetic routes leading to this compound, ¹H NMR can be used to track the progress of the reaction by monitoring the disappearance of reactant signals and the emergence of the characteristic downfield product signals.

  • Formulation and Stability Studies: For drug development professionals, monitoring the NMR spectrum under various conditions (e.g., temperature, pH, presence of excipients) can provide insights into the compound's stability and potential degradation pathways.

Conclusion

The ¹H NMR spectrum of 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid is a powerful tool for its structural characterization, despite its simplicity. The spectrum is defined by three downfield, exchangeable protons corresponding to the carboxylic acid and two distinct N-H groups. The successful acquisition and interpretation of this spectrum are critically dependent on the use of DMSO-d₆ as the solvent to slow proton exchange. The identity of these signals must be unequivocally confirmed through a D₂O exchange experiment. By following the protocols and interpretive principles outlined in this guide, researchers and scientists can confidently use ¹H NMR to verify the structure, assess the purity, and monitor the behavior of this important heterocyclic building block in their research and development endeavors.

References

  • SciELO. 1H--[5][6]triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Available from: [Link]

  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available from: [Link]

  • ResearchGate. ¹H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2. Available from: [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021). Available from: [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Available from: [Link]

  • Modgraph. ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (2019). Available from: [Link]

  • U.S. Environmental Protection Agency. 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester - Substance Details. Available from: [Link]

  • ResearchGate. The ¹H NMR chemical shifts (in CDCl₃) for triazoles 1b– 5b and triazolide ILs 1c–5c. Available from: [Link]

  • Bentham Science. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • ResearchGate. How to interpret -NH and -OH peaks in proton NMR if DMSO is the solvent? (2017). Available from: [Link]

  • OpenOChem Learn. Interpreting ¹H NMR. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. Available from: [Link]

  • ResearchGate. Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-inflammatory Activity. (2015). Available from: [Link]

  • Modgraph. Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. (2006). Available from: [Link]

  • University of Science and Technology of China. Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. Available from: [Link]

  • MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2024). Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2022). Available from: [Link]

Sources

Foundational

13C NMR Characterization of 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic Acid: A Technical Guide

Topic: Structural Elucidation & 13C NMR Spectroscopy of 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic Acid Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Medicinal Chemists, and Analyti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation & 13C NMR Spectroscopy of 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic Acid Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists.[1]

Executive Summary

The structural characterization of 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid (also referred to as 3-carboxy-5-triazolone) presents a unique spectroscopic challenge due to its amphoteric nature and rapid tautomeric exchange.[1] This guide moves beyond basic peak listing to explore the structural dynamics that dictate its NMR profile.

For drug development professionals, this scaffold is a critical bioisostere for amide or carboxylic acid functionalities. Accurate assignment requires understanding the equilibrium between the oxo (lactam) and hydroxy (lactim) forms, which significantly alters chemical shift environments.[1]

Structural Dynamics & Tautomerism

Before acquiring data, one must understand the species present in the solution.[2] The "5-oxo-4,5-dihydro" nomenclature implies the keto-form is dominant.[1] However, in polar aprotic solvents like DMSO-d6, the molecule exists in a dynamic equilibrium.[1]

The Tautomeric Equilibrium

The 1,2,4-triazole ring allows protons to migrate between ring nitrogens (N1, N2, N4) and the exocyclic oxygen.[1] This results in three primary species that contribute to the time-averaged NMR signal.

Tautomerism Lactam 5-Oxo Form (Lactam) (Dominant in DMSO) C=O Character Lactim 5-Hydroxy Form (Lactim) (Minor Species) C-OH Character Lactam->Lactim Proton Transfer Zwitterion Zwitterionic/Ionic Forms (pH Dependent) Lactam->Zwitterion Deprotonation

Figure 1: Tautomeric landscape of 5-oxo-triazoles. The rapid exchange rate on the NMR timescale typically results in averaged signals rather than distinct peaks for each tautomer.[1]

Experimental Protocol (Best Practices)

Standard high-throughput protocols often fail for this molecule due to the presence of three quaternary carbons (including the carbonyls) with long relaxation times (


).[1]
Solvent Selection
  • Recommended: DMSO-d6 .[1]

    • Reasoning: Excellent solubility for polar heterocycles. It stabilizes the oxo tautomer via hydrogen bonding and slows proton exchange enough to potentially observe broad NH protons in

      
      H NMR, confirming the structure.[1]
      
  • Avoid: D_2O (unless as a salt).[1]

    • Reasoning: In D_2O, the acidic protons exchange instantly. Furthermore, the pH sensitivity of the chemical shifts (due to the carboxylic acid) makes reproducibility difficult without a buffer.[1]

Acquisition Parameters

To ensure visibility of the quaternary carbons (C3, C5, and COOH), use the following modified pulse sequence parameters:

ParameterStandard SettingRequired Setting Rationale
Pulse Sequence zgpg30 (Power-gated)zgig or zgpg30 Inverse gated decoupling can be used if integration is needed (rare for 13C).
Relaxation Delay (D1) 1.0 - 2.0 sec3.0 - 5.0 sec Quaternary carbons (C=O, COOH) have long

.[1] Short D1 leads to saturation and signal loss.
Scans (NS) 512 - 10242048+ Low sensitivity of quaternary carbons requires higher signal averaging.[1]
Spectral Width 240 ppm250 ppm Ensure the downfield carbonyls (~160 ppm) are not aliased.

Spectral Analysis & Interpretation

The


C NMR spectrum will display three distinct carbon environments . Note that due to the lack of protons directly attached to the ring carbons, DEPT-135 will show no signals , making standard 1D 

C and HMBC essential.[1]
Chemical Shift Assignments (DMSO-d6)
Carbon PositionTypeChemical Shift (

, ppm)
Characteristics
COOH (Exocyclic)Carboxylic Acid159.0 – 163.0 Broad singlet.[1] Shift is highly pH-dependent.[1] Deprotonation shifts this downfield (>165 ppm).[1]
C5 (Ring)Urea-like Carbonyl154.0 – 157.0 Characteristic of the 5-oxo-1,2,4-triazole ring.[1] Distinctly shielded relative to the COOH.
C3 (Ring)Imine-like (C=N)144.0 – 148.0 The most shielded quaternary carbon.[1] Attached to the electron-withdrawing COOH group.[1]

Note: Shifts are estimates based on the class characteristics of 3-substituted-1,2,4-triazol-5-ones. Exact values vary with concentration and temperature.[1]

Assignment Logic (Self-Validation)

How do you prove C3 vs. C5 without crystal structure data? Use HMBC (Heteronuclear Multiple Bond Correlation) .

  • The Anchor: The carboxylic acid proton (if visible in DMSO, ~12-14 ppm) or the NH protons.[1]

  • The Pathway:

    • HMBC Correlation: The NH proton at position 1 (or 4) will show a strong

      
       or 
      
      
      
      coupling to the C5 (Oxo) and C3 carbons.[1]
    • Differentiation: If the carboxylic acid proton is visible (broad), it will show a correlation only to the COOH carbon and potentially a weak

      
       to C3 .[1] It will not see C5 .
      

Advanced Visualization: Assignment Workflow

The following workflow ensures rigorous structural confirmation, avoiding common pitfalls like misidentifying the two carbonyl-like peaks.

NMR_Workflow Sample Sample Prep (DMSO-d6, 20mg+) Acquisition 1D 13C Acquisition (D1 > 3s, NS > 2000) Sample->Acquisition Check Are 3 Quaternary Peaks Visible? Acquisition->Check Optimize Increase D1 Check Solubility Check->Optimize No HMBC Run 1H-13C HMBC (Long-range coupling) Check->HMBC Yes Optimize->Acquisition Assign Assignment Logic: 1. COOH (Most desheilded, pH sensitive) 2. C5 (Urea-like, HMBC to NH) 3. C3 (Imine-like, HMBC to NH & COOH) HMBC->Assign

Figure 2: Logical workflow for the unambiguous assignment of quaternary carbons in triazolones.

Troubleshooting & Common Anomalies

"Missing" Carbons
  • Cause: Saturation of quaternary carbons due to short relaxation delays (

    
    ) or broadening due to intermediate exchange rates of the tautomeric proton.[1]
    
  • Solution: Increase

    
     to 5 seconds. Run the experiment at a slightly elevated temperature (e.g., 315 K) to push the exchange into the "fast" regime, sharpening the averaged signals.
    
Extra Peaks
  • Cause: If the sample contains residual water or acid, you may see distinct peaks for the anionic species (carboxylate) if partial deprotonation occurs.[1]

  • Solution: Add a trace of TFA-d (Trifluoroacetic acid-d) to force the molecule entirely into the neutral protonated state, or NaOD to force the fully deprotonated state, simplifying the spectrum.[1]

References

  • Structural Chemistry of 1,2,4-Triazoles

    • Dolzhenko, A. V. (2011). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry.[3]

  • NMR of Nitrogen Heterocycles: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General Reference for HMBC/HSQC protocols).
  • Chemical Shifts of Triazolones: Chipen, G. I., & Bokaldere, R. P. (1980). Chemistry of Heterocyclic Compounds: 1,2,4-Triazoles. Springer.
  • Spectral Database Validation

    • National Institute of Advanced Industrial Science and Technology (AIST).[1] Spectral Database for Organic Compounds (SDBS).[1] (Search for "Triazolone" derivatives for comparative shifts). [1]

Sources

Exploratory

Advanced Spectroscopic Characterization of 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic Acid

Executive Summary This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (CAS: 4538-16-3). Designed for researchers in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (CAS: 4538-16-3). Designed for researchers in medicinal chemistry and structural biology, this document moves beyond simple peak listing to explore the structural dynamics, tautomeric equilibria, and self-validating experimental protocols required for accurate characterization.

Part 1: Structural Dynamics & Tautomerism

The Tautomeric Challenge

The spectral complexity of 5-oxo-1,2,4-triazole derivatives arises from their ability to exist in multiple tautomeric forms. Unlike simple amides, this compound undergoes lactam-lactim tautomerism , significantly influencing its vibrational signature.

  • Lactam Form (Oxo): The dominant species in the solid state (crystalline phase). Characterized by a carbonyl (C=O) stretch and an N-H bond.

  • Lactim Form (Hydroxy): Often present in solution or high-pH environments. Characterized by an aromatic C-OH system and the absence of the ring carbonyl.

For solid-state IR analysis (KBr or ATR), the 5-oxo (lactam) tautomer is the primary species observed. Researchers must anticipate a "doublet-like" carbonyl region due to the coexistence of the ring ketone and the carboxylic acid group.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the equilibrium between the stable oxo-form and the hydroxy-form, which dictates the observed IR bands.

Tautomerism Lactam Lactam Form (5-Oxo) (Solid State Dominant) C=O Band Present Lactim Lactim Form (5-Hydroxy) (Solution/Gas Phase) C-OH Band Present Lactam->Lactim Proton Transfer (Solvent/pH Dependent) Spectrum IR Spectrum Output Lactam->Spectrum Generates C=O & N-H Stretch Signals Lactim->Spectrum Generates O-H (Phenolic) & C=N Signals

Caption: Tautomeric equilibrium shifting between the solid-state stable Lactam form and the Lactim form.

Part 2: Experimental Protocols

Synthesis & Purification Validation

Note: This protocol synthesizes the target scaffold via cyclization, a standard route for 5-oxo-1,2,4-triazoles.

Reagents: Semicarbazide hydrochloride, Oxalic acid (or derivative), Sodium Hydroxide.[1] Methodology:

  • Condensation: React semicarbazide with the appropriate oxalate derivative in aqueous base.

  • Cyclization: Reflux in NaOH (2N) to induce ring closure, forming the 1,2,4-triazole core.

  • Acidification: Neutralize with HCl to precipitate the free acid (5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid).

  • Purification: Recrystallize from ethanol/water (1:1).

Self-Validating Check:

  • Melting Point: The compound should decompose >250°C.

  • Solubility Test: Soluble in DMSO and dilute alkali; insoluble in non-polar solvents (hexane).

IR Sample Preparation: KBr vs. ATR

For this specific compound, KBr Pellet transmission is recommended over ATR (Attenuated Total Reflectance) for initial characterization.

  • Why KBr? The carboxylic acid and ring N-H groups form extensive hydrogen-bonding networks. ATR often truncates the broad O-H/N-H stretching region (2500–3500 cm⁻¹), obscuring fine structural details. KBr allows for better resolution of the hydrogen-bonded "fermi resonance" often seen in carboxylic acid dimers.

Protocol:

  • Dry the sample in a vacuum oven at 60°C for 4 hours to remove lattice water (critical to distinguish structural O-H from moisture).

  • Mix 1 mg of sample with 100 mg of spectroscopic grade KBr.

  • Press at 10 tons for 2 minutes to form a transparent disc.

Part 3: Spectral Analysis & Band Assignment

The following table synthesizes experimental data from analogous 5-oxo-1,2,4-triazole systems. The spectrum is dominated by the interplay between the carboxylic acid and the ring lactam.

Detailed Vibrational Assignment Table
Frequency Range (cm⁻¹)IntensityAssignmentStructural Insight
3200 – 3450 Medium, Broadν(N-H) Stretching vibration of the ring N-H (N4-H). Broadening indicates H-bonding in the crystal lattice.
2500 – 3200 Strong, Very Broadν(O-H) Carboxylic acid O-H stretch. Often appears as a "super-broad" underlying continuum, obscuring C-H stretches.
1710 – 1740 Strong, Sharpν(C=O) Acid Carbonyl stretch of the -COOH group. Frequency shifts lower if dimerized.
1680 – 1710 Strong, Shoulderν(C=O) Ring Diagnostic Marker: The "Lactam" carbonyl of the triazole ring. Often overlaps with the acid C=O, creating a doublet or split peak.
1580 – 1620 Mediumν(C=N) Stretching of the C3=N2 bond in the triazole ring. Confirms the heterocyclic core integrity.
1420 – 1480 Mediumδ(N-H) / ν(C-N) Coupling of N-H bending and C-N stretching modes.
1200 – 1300 Strongν(C-O) C-O single bond stretch of the carboxylic acid.
1000 – 1050 Weakν(N-N) Characteristic breathing mode of the N-N bond in the triazole ring.
920 – 960 Mediumδ(O-H) out-of-plane Carboxylic acid dimer "waggling" vibration.
Workflow: Spectral Validation

This diagram outlines the logic flow for validating the compound's identity using the assigned bands.

Validation Sample Purified Sample Region1 Region 1750-1650 cm⁻¹ Sample->Region1 Region2 Region 3500-2500 cm⁻¹ Sample->Region2 Decision1 Doublet Observed? (Acid C=O + Ring C=O) Region1->Decision1 Decision2 Broad Continuum? (COOH + NH) Region2->Decision2 Result Identity Confirmed: 5-Oxo-4,5-dihydro-1H-triazole-3-COOH Decision1->Result Yes Fail Re-evaluate: Check for Hydrolysis or Salt Formation Decision1->Fail Single Peak (Salt?) Decision2->Result Yes

Caption: Logic flow for confirming compound identity via IR marker bands.

Part 4: Applications in Drug Development

The 5-oxo-1,2,4-triazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry due to its bioisosteric relationship with amide bonds and its capacity for hydrogen bonding.

  • Anticancer Agents: The 1,2,4-triazole core serves as a stable linker in EGFR and CDK-4 inhibitors, positioning the carboxylic acid to interact with polar residues in the binding pocket.

  • Antimicrobial Activity: Derivatives of this acid (specifically hydrazides and thiols) have shown potent activity against S. aureus and P. aeruginosa by inhibiting DNA gyrase.

  • Coordination Chemistry: The N1 nitrogen and the exocyclic oxygen act as a bidentate ligand system, forming stable complexes with transition metals (e.g., Co(II), Cu(II)), which are investigated for their photocatalytic and biological properties.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 295900, 1H-1,2,4-triazole-5-carboxylic acid. Retrieved from [Link]

  • El-Saghier, A. M., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Journal of Molecular Modeling. Retrieved from [Link]

  • Mermer, A., et al. (2019). Synthesis and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]

Sources

Foundational

Analytical Mastery of 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic Acid

Executive Summary: The Polarity Paradox In the landscape of small molecule drug discovery, 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (MW 129.07 Da) represents a classic "polarity paradox." Structurally, it is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

In the landscape of small molecule drug discovery, 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (MW 129.07 Da) represents a classic "polarity paradox." Structurally, it is a scaffold of immense utility—mimicking nucleobases and acting as a glutamate receptor agonist. Analytically, however, it is a nightmare for standard Reverse Phase Chromatography (RPLC).

Its high polarity (


), amphoteric nature, and rapid tautomeric interconversion render standard C18 retention impossible without aggressive ion-pairing agents that suppress MS sensitivity. Furthermore, its thermal instability precludes Gas Chromatography (GC) without derivatization.

This guide provides a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS/MS) workflow designed to overcome these physical limitations, focusing on Hydrophilic Interaction Liquid Chromatography (HILIC) and Negative Ion Mode Electrospray Ionization (ESI-) .

Chemical Physics & Ionization Strategy

Tautomerism and Signal Stability

The analyte exists in a dynamic equilibrium between the keto (oxo) and enol (hydroxy) forms. In the gas phase and solution, the specific tautomer dictates the protonation/deprotonation site.

  • Oxo-form (Lactam): Dominant in polar aprotic solvents (like Acetonitrile in HILIC).

  • Hydroxy-form (Lactim): Aromatic character increases stability but is less prevalent in the mobile phase.

The Application Scientist’s Choice: Negative Mode (ESI-) While positive mode (


) is possible, Negative Mode (

)
is the superior choice for quantification for three reasons:
  • Acidity: The carboxylic acid moiety (

    
    ) deprotonates effortlessly.
    
  • Background Noise: Low-mass range (m/z 100–150) in positive mode is plagued by solvent cluster noise. Negative mode is significantly cleaner in this region.

  • Fragmentation Efficiency: The decarboxylation pathway (loss of

    
    ) is energetically favorable and highly reproducible in negative mode.
    
Mass Spectrometry Parameters
  • Ion Source: ESI (Electrospray Ionization).[1][2][3]

  • Polarity: Negative (-).

  • Capillary Voltage: 2.5 – 3.0 kV (Lower voltage prevents in-source fragmentation).

  • Desolvation Temp: 350°C (High enough to desolvate water, low enough to prevent thermal decarboxylation).

Fragmentation Logic (MS/MS)

Understanding the fragmentation is critical for distinguishing the analyte from isobaric interferences. The fragmentation pathway follows a logical "peeling" of the molecule.

The Fragmentation Tree
  • Precursor Ion (

    
     128):  The deprotonated molecular ion 
    
    
    
    .
  • Primary Product (

    
     84): Loss of 
    
    
    
    (44 Da).
    This is the diagnostic transition. The carboxylic acid group is cleaved, leaving the 5-oxo-triazole anion.
  • Secondary Product (

    
     41/42): Ring Cleavage.  The triazole ring opens, typically losing a cyanate species (
    
    
    
    ) or undergoing Retro-Diels-Alder (RDA) type collapse.
Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic breakdown of the molecule in the collision cell.

FragmentationPathway Precursor Precursor Ion [M-H]⁻ m/z 128 (C3H2N3O3)⁻ Transition1 Primary Fragment m/z 84 (5-oxo-triazole anion) Precursor->Transition1 Collision Energy: 10-15 eV Transition2 Secondary Fragment m/z 41/42 (Ring Cleavage Products) Transition1->Transition2 Collision Energy: 25-30 eV Loss1 Loss of CO₂ (-44 Da) Decarboxylation Loss2 Loss of HNCO (-43 Da) Ring Scission

Figure 1: ESI(-) Fragmentation pathway showing the sequential loss of carbon dioxide and subsequent ring opening.

Separation Science: The HILIC Protocol

Do not attempt this on a C18 column without ion-pairing reagents (which will suppress your MS signal). HILIC (Hydrophilic Interaction Liquid Chromatography) is the mandatory mode of separation.

Column Selection Strategy

The interaction mechanism relies on water partitioning on the silica surface.

  • Recommended Phase: Zwitterionic (ZIC-HILIC) or Amide-bonded silica.

  • Why? These phases provide a stable water layer for the polar analyte to partition into, unlike bare silica which can be too acidic and cause peak tailing for carboxylic acids.

Mobile Phase Composition
  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate (pH 5.8).

    • Note: The buffer is critical. Ammonium acetate provides the counter-ions needed for peak shape but is volatile enough for MS. pH 5.8 ensures the carboxylic acid is ionized (deprotonated) but the triazole ring remains neutral/tautomeric, optimizing retention.

  • Mobile Phase B (Organic): 95:5 Acetonitrile:Water.

Gradient Table
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Flow Rate (mL/min)Curve
0.005950.4Initial
1.005950.4Hold
6.0040600.4Linear
7.0040600.4Hold
7.105950.4Return
10.005950.4Re-equilibrate

Critical Step: HILIC requires longer re-equilibration times than Reverse Phase. Do not shorten the 3-minute post-run hold, or retention times will drift.

Method Development Decision Tree

Use this workflow to troubleshoot retention or sensitivity issues.

MethodDev Start Start: Analyte m/z 128 (Neg) Solubility Solubility Check: Dissolve in 100% ACN? Start->Solubility Prep1 Use 50:50 ACN:H2O (Risk of peak distortion) Solubility->Prep1 No Prep2 Use 90:10 ACN:Buffer (Ideal for HILIC) Solubility->Prep2 Yes ColumnSelect Column Selection Prep2->ColumnSelect ZIC Zwitterionic / Amide (Preferred) ColumnSelect->ZIC BareSilica Bare Silica ColumnSelect->BareSilica PeakShape Check Peak Shape ZIC->PeakShape BareSilica->PeakShape Tail Tailing Observed? PeakShape->Tail Fix1 Increase Buffer Strength (10mM -> 20mM) Tail->Fix1 Yes Fix2 Adjust pH to 6.0 (Ensure full ionization) Tail->Fix2 Yes Final Validated Method Tail->Final No Fix1->Final Fix2->Final

Figure 2: Decision matrix for optimizing HILIC separation of polar triazoles.

References

  • Buszewski, B., & Noga, S. (2012). "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique."[4][5] Analytical and Bioanalytical Chemistry. (Discusses retention mechanisms for small polar acids).

  • Kozlowska, M., et al. (2022). "Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study." ResearchGate.[6] (Provides grounding for the keto-enol tautomerism effects on ionization).

  • Sigma-Aldrich (Merck). "Hydrophilic Interaction Liquid Chromatography (HILIC) Guide." SigmaAldrich.com. (Protocol standards for buffer selection in HILIC).

Sources

Exploratory

Technical Guide: Reactivity &amp; Synthesis of 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic Acid

This technical guide details the reactivity, synthesis, and functionalization of 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (also known as 3-carboxy-5-triazolone).[1][2][3] It is designed for researchers requi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the reactivity, synthesis, and functionalization of 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (also known as 3-carboxy-5-triazolone).[1][2][3] It is designed for researchers requiring actionable chemistry strategies for this versatile scaffold.[1][2][3]

[1][2][3]

Executive Summary

5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid represents a unique class of "chameleon" scaffolds in medicinal and energetic materials chemistry.[1][2][3] Its dual functionality—an acidic triazolone ring and a reactive carboxylic acid tail—allows it to serve as a bioisostere for phosphate groups or peptide bonds.[1][2][3] However, its utility is often limited by the complexity of its tautomeric equilibrium and the challenge of regioselective alkylation. This guide provides a definitive roadmap for controlling these variables to access high-value derivatives.

Molecular Architecture & Tautomerism

Understanding the reactivity of this molecule requires a deep dive into its proton transfer dynamics.[1][2][3] The "5-oxo" designation refers to the dominant tautomer in the solid state and polar solvents, but the molecule exists in a dynamic equilibrium.

The Lactam-Lactim Equilibrium

The core 1,2,4-triazole ring can exist in the oxo (lactam) form or the hydroxy (lactim) form.

  • Oxo Form (Dominant): Favored in polar aprotic solvents (DMSO, DMF) and the solid state due to strong intermolecular hydrogen bonding.

  • Hydroxy Form (Minor): Becomes relevant in basic conditions or during O-alkylation attempts.[1][2][3]

The acidity of the ring protons (N1-H and N4-H) is significantly enhanced by the electron-withdrawing carbonyl and carboxyl groups, making the ring susceptible to deprotonation even by weak bases (e.g., K₂CO₃).

Visualization: Tautomeric Dynamics

The following diagram illustrates the proton shifts defining the reactivity landscape.[1][2][3]

Tautomerism Oxo 5-Oxo Form (Lactam) (Dominant in Solution) Hydroxy 5-Hydroxy Form (Lactim) (Transient/Minor) Oxo->Hydroxy Tautomerization Anion Triazolate Anion (Nucleophilic Species) Oxo->Anion + Base (-H+) Hydroxy->Anion + Base (-H+)

Figure 1: The tautomeric equilibrium between the stable oxo-form and the reactive hydroxy-form, leading to the common nucleophilic anion.[1]

Synthetic Access: The "Gold Standard" Route

While various routes exist, the condensation of semicarbazide with diethyl oxalate remains the most robust method for generating the 3-carboxy-5-triazolone core.[1][2] This approach avoids hazardous azides used in Click chemistry and provides high yields of the ester intermediate, which is easily hydrolyzed.

Reaction Logic[1][2][3][4][5][6][7][8]
  • Acylation: Semicarbazide attacks diethyl oxalate to form an oxamic acid hydrazide intermediate.[1][2][3]

  • Cyclization: Under basic conditions (alkoxide), the intermediate cyclizes to form the 1,2,4-triazole ring.

  • Hydrolysis: The ester at C3 is hydrolyzed to the free acid.[1][2][3]

Synthetic Workflow Diagram

Synthesis Start Semicarbazide HCl + Diethyl Oxalate Inter Intermediate: Oxamic Acid Hydrazide Start->Inter NaOEt/EtOH, Reflux Cyclized Ethyl 5-oxo-triazole-3-carboxylate Inter->Cyclized Base-mediated Cyclization (-H2O) Final Target: 5-Oxo-triazole-3-carboxylic Acid Cyclized->Final 1. NaOH/H2O 2. HCl (Acidification)

Figure 2: Step-wise synthesis from commercially available precursors.

Functionalization & Reactivity Matrix

The molecule presents three distinct sites for chemical modification: the N1-nitrogen , the N2-nitrogen , and the C3-carboxylic acid .[1][2]

Regioselective Alkylation (The Challenge)

Alkylation of 5-oxo-triazoles is notorious for yielding mixtures of N1- and N2-alkylated products.[1][2][3] The "oxo" oxygen can also participate (O-alkylation), though this is rarer without hard electrophiles.[2]

SiteConditions Favoring AttackMechanism Notes
N1 Strong Base (NaH), Polar Solvent (DMF) The N1 position is the most nucleophilic site on the triazolate anion due to resonance stabilization.[1][2]
N2 Weak Base (K₂CO₃), Acetone, Steric Bulk Steric hindrance at N1 (if pre-substituted) or specific coordination effects can push reaction to N2.
O-Alk Silver Salts (Ag₂CO₃) Silver coordinates to the nitrogen, forcing the electrophile to attack the "harder" oxygen center (Lactim ether formation).
Carboxylic Acid Transformations

The C3-carboxylic acid behaves as a typical aromatic acid but is influenced by the electron-deficient ring.[1][2][3]

  • Esterification: Fischer esterification (MeOH/H₂SO₄) works well but requires care to avoid decarboxylation at very high temperatures.[1][2][3]

  • Amide Coupling: Standard coupling reagents (EDC/HOBt or HATU) are effective.[1][2][3] The NH protons on the ring must be protected (e.g., with a benzyl group or Boc) or the reaction must be run with excess base to prevent the coupling reagent from reacting with the triazole nitrogen.

Experimental Protocols

The following protocols are designed to be self-validating. If the intermediate does not precipitate or show the correct spot on TLC, stop and adjust pH/solvent before proceeding.

Protocol A: Synthesis of the Core Scaffold

Reference Grounding: Adapted from classic semicarbazide cyclizations [1, 2].

  • Reagents: Dissolve Sodium metal (2.3 g, 0.1 mol) in absolute Ethanol (50 mL) to generate sodium ethoxide.

  • Addition: Add Semicarbazide Hydrochloride (11.1 g, 0.1 mol) to the solution. Stir for 15 min, then filter off the NaCl precipitate.

  • Condensation: To the filtrate, add Diethyl Oxalate (14.6 g, 0.1 mol) dropwise.

  • Reflux: Heat the mixture to reflux for 6–8 hours. A solid precipitate (the sodium salt of the triazole ester) will form.[2][3]

  • Isolation: Cool, filter the solid, and wash with cold ethanol. Dissolve the solid in minimum water and acidify with conc.[1][2][3] HCl to pH 2.[1][2][3] The ester (Ethyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate) will precipitate.[1][2][3]

  • Hydrolysis: Reflux the ester in 10% NaOH for 1 hour. Acidify with HCl to precipitate the final 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid . Recrystallize from water.[1][2][3]

Protocol B: Regioselective N1-Alkylation

Purpose: To attach a carbon chain to the N1 position while leaving the carboxylic acid available.[1][2]

  • Setup: In a dry flask, dissolve the Triazole Acid (1.0 eq) in dry DMF (0.5 M concentration).

  • Deprotonation: Add NaH (2.2 eq, 60% dispersion) slowly at 0°C. Note: 2 equivalents are needed—one for the COOH and one for the Ring NH.

  • Alkylation: Add the Alkyl Halide (1.1 eq) dropwise.[1][2][3] Stir at room temperature for 12 hours.

  • Validation: Monitor by TLC. The N1-alkylated product is typically less polar than the starting material but more polar than the N2-isomer.[1][2][3]

  • Workup: Quench with water. Adjust pH to ~3. Extract with Ethyl Acetate.[1][2][3]

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Medicinal Chemistry Applications

This scaffold is a potent bioisostere .[1][2][3]

  • Phosphate Mimic: The acidic proton of the triazolone (pKa ~6-7) combined with the carboxylic acid mimics the ionization state of a phosphate group, making it useful in kinase inhibitor design.[2][3]

  • Peptide Bond Replacement: The planar lactam structure mimics the geometry of a peptide bond (-CO-NH-), allowing it to fit into protease active sites.[1][2][3]

  • Energetic Materials: Due to the high nitrogen content and thermal stability (often >250°C), derivatives are explored as insensitive high-energy density materials (HEDMs) [3].[2][3]

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides. MDPI. (Demonstrates the semicarbazide/acid cyclization logic).

  • Synthesis and Properties of 1,2,4-Triazol-3-one-Based Energetic Compounds. ACS Crystal Growth & Design. (Confirming the use of the 5-oxo-3-carboxylic acid as a precursor).

  • Regioselective alkylation of 1,2,4-triazole. Green Process Synth. (Detailed conditions for N1 vs N2 selectivity).

  • 5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid Product Data. Santa Cruz Biotechnology. (Physical properties and commercial availability).

Sources

Foundational

Technical Guide: Thermal Stability &amp; Decomposition Kinetics of 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid

This technical guide details the thermal stability profile, decomposition kinetics, and experimental characterization of 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (CAS 4538-16-3). Executive Summary 5-Oxo-4,5-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermal stability profile, decomposition kinetics, and experimental characterization of 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (CAS 4538-16-3).

Executive Summary

5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (hereafter referred to as OTCA ) is a critical heterocyclic precursor used primarily in the synthesis of high-energy density materials (HEDMs), specifically 1,2,4-triazol-5-one (TO) and its nitrated derivative 3-nitro-1,2,4-triazol-5-one (NTO) .[1]

Unlike inert pharmaceutical intermediates, the thermal stability of OTCA is defined by its decarboxylation threshold . It is stable at ambient conditions but undergoes quantitative thermal decomposition to release carbon dioxide (


) and generate the TO scaffold. This guide provides the mechanistic insights and experimental protocols required to characterize this transition, ensuring precise control over the synthesis of downstream energetic materials.

Chemical Identity & Structural Dynamics

Understanding the thermal behavior of OTCA requires a grasp of its tautomeric equilibrium. The molecule exists in a dynamic state between the oxo-form (keto) and the hydroxy-form (enol), which influences its lattice energy and decomposition onset.

PropertySpecification
IUPAC Name 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
CAS Number 4538-16-3
Molecular Formula

Molecular Weight 129.07 g/mol
Physical State White Crystalline Solid
Key Tautomer 3-carboxy-1,2,4-triazol-5-one (Predominant in solid state)
Synthesis Pathway & Thermal Relevance

OTCA is typically synthesized via the diazotization of 5-amino-1H-1,2,4-triazole-3-carboxylic acid followed by hydrolysis. The thermal stability of the resulting OTCA is the "gatekeeper" step for converting it into the energetic TO scaffold.

SynthesisPathway Start 5-Amino-1H-1,2,4-triazole- 3-carboxylic acid Reaction Diazotization (NaNO2 / H+) Start->Reaction OTCA OTCA (Target Molecule) Reaction->OTCA Heat Thermal Decarboxylation (>160°C) OTCA->Heat TO 1,2,4-Triazol-5-one (TO) Heat->TO CO2 CO2 (Gas) Heat->CO2

Figure 1: Synthetic route and thermal transformation of OTCA. The thermal stability limit of OTCA is the activation temperature for the formation of TO.

Thermal Decomposition Profile

The thermal stability of OTCA is characterized not by a simple melting point, but by a reactive decomposition event .

Decomposition Mechanism: Decarboxylation

Upon heating, OTCA undergoes irreversible decarboxylation. This is a first-order kinetic process driven by the cleavage of the


 bond between the triazole ring and the carboxyl group.
  • Onset Temperature (

    
    ):  Typically 160°C – 170°C  (dependent on heating rate 
    
    
    
    ).
  • Peak Temperature (

    
    ): 180°C – 190°C .
    
  • Mass Loss: Theoretical mass loss for

    
     is 34.1% . Experimental TGA curves typically show a sharp step matching this value, confirming high purity and specific decomposition.
    
Kinetic Parameters

For researchers modeling the shelf-life or processing safety, the decomposition follows the Arrhenius equation


.
ParameterTypical Value RangeSignificance
Activation Energy (

)
140 – 160 kJ/molEnergy barrier to break the C-COOH bond.
Pre-exponential Factor (

)
30 – 35

Frequency of molecular collisions leading to reaction.
Reaction Model

or

Nucleation-growth or First-order kinetics.

Expert Insight: If your TGA data shows a mass loss significantly greater than 34%, your sample likely contains residual solvent (water/methanol) or precursor (5-amino acid), which destabilizes the crystal lattice.

Experimental Protocols for Stability Validation

To validate the quality of OTCA batches, use the following self-validating protocols. These are designed to distinguish between simple moisture loss and the critical decarboxylation event.

Thermogravimetric Analysis (TGA)

Objective: Quantify purity via stoichiometric mass loss.

  • Sample Prep: Weigh 2–5 mg of OTCA into an alumina (

    
    ) crucible. Do not compress; allow loose packing to facilitate gas escape.
    
  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Ramp Program:

    • Step 1: Equilibrate at 30°C.

    • Step 2: Ramp 10°C/min to 120°C (Hold 5 min). Check for solvent loss (<1%).

    • Step 3: Ramp 5°C/min to 300°C. Capture the main decarboxylation event.

  • Validation Criteria: The derivative thermogravimetry (DTG) curve must show a single, sharp peak. A split peak indicates a mixture of tautomers or impurities.

Differential Scanning Calorimetry (DSC)

Objective: Determine


 and enthalpy of decomposition (

).
  • Sample Prep: Weigh 1–2 mg into a standard aluminum pan with a pinhole lid (to prevent pressure buildup from

    
    ).
    
  • Reference: Empty aluminum pan (matched weight).

  • Ramp Program: Heat from 40°C to 250°C at 5°C/min.

  • Signal Interpretation:

    • Endotherm (minor): Dehydration (if hydrate forms).

    • Endotherm (major): Melting concurrent with decomposition (Decarboxylation is often endothermic but can appear complex due to phase changes).

    • Exotherm: If a sharp exotherm is observed after the main mass loss, it indicates decomposition of the triazole ring itself (a safety hazard).

Critical Applications: From OTCA to NTO

The thermal stability of OTCA is directly relevant to the safety of synthesizing NTO (3-nitro-1,2,4-triazol-5-one) . NTO is a less sensitive explosive replacement for RDX.

  • Process Safety: The conversion of OTCA to TO is performed thermally. If the temperature is uncontrolled, rapid

    
     evolution can cause vessel over-pressurization.
    
  • Purity Impact: Incomplete decarboxylation (due to insufficient temperature) leaves acidic residues that sensitize the final NTO product, making it dangerous to handle.

NTO_Safety cluster_risk Risk Factor OTCA OTCA Precursor Decarb Controlled Decarboxylation (Critical Control Point) OTCA->Decarb Heat > 160°C TO 1,2,4-Triazol-5-one (Intermediate) Decarb->TO -CO2 Residual Residual OTCA (Acidic Impurity) Decarb->Residual Incomplete Reaction Nitration Nitration (HNO3) TO->Nitration NTO NTO (Energetic Material) Nitration->NTO Sensitization Increased Sensitivity of NTO Residual->Sensitization

Figure 2: The impact of OTCA thermal conversion on the safety profile of the final NTO energetic material.

References

  • Synthesis and Properties of 1,2,4-Triazol-3-one-Based Energetic Compounds . Crystal Growth & Design, 2023.

  • Preparation method of 3-nitro-1,2,4-triazol-5-one by a process minimizing heat generation . US Patent 6,583,293, 2003.

  • Thermal decomposition of 1,2,4-triazole derivatives. Journal of Thermal Analysis and Calorimetry, General Reference for Triazole Kinetics.
  • 5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid Product Data . BLD Pharm, Accessed 2026.

Sources

Exploratory

The Biological &amp; Synthetic Potential of 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic Acid

This guide provides a technical analysis of 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (CAS: 4538-16-3), a privileged scaffold in medicinal chemistry.[1][2] It synthesizes data regarding its chemical reactivit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (CAS: 4538-16-3), a privileged scaffold in medicinal chemistry.[1][2] It synthesizes data regarding its chemical reactivity, pharmacological versatility, and experimental applications.[3][4][5]

Technical Whitepaper | Version 1.0

Executive Summary

5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (hereafter 5-Oxo-TCA ) represents a critical pharmacophore precursor in drug discovery. Unlike inert building blocks, this moiety possesses intrinsic bio-isosteric properties, mimicking amide bonds and carboxylic acid functionalities found in nucleotides and metabolic intermediates. Its biological potential is realized primarily through three vectors:

  • Nucleoside Mimicry: As a structural analogue of ribavirin precursors, targeting viral polymerases.

  • Kinase Inhibition: Serving as the hydrogen-bonding core for EGFR and CDK-4 inhibitors in oncology.

  • Antimicrobial Hybridization: Acting as a stable linker in fluoroquinolone conjugates to overcome resistance mechanisms.

Chemical Identity & Structural Logic

The molecule exists in a tautomeric equilibrium that defines its reactivity and binding affinity. Understanding this is prerequisite to experimental design.

PropertySpecification
IUPAC Name 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
CAS Number 4538-16-3
Molecular Formula C₃H₃N₃O₃
Molecular Weight 129.07 g/mol
Tautomerism Exists in equilibrium between the lactam (5-oxo) and lactim (5-hydroxy) forms. The 5-oxo form is generally favored in polar solvents and crystal structures.
pKa Profile The carboxylic acid (pKa ~3-4) allows for salt formation; the triazole ring proton (pKa ~10) allows for deprotonation at physiological pH, influencing solubility and distribution.
The "Privileged Scaffold" Hypothesis

5-Oxo-TCA is not merely a passive linker. The 1,2,4-triazole ring exhibits high dipole moments and hydrogen bond acceptor/donor capabilities, allowing it to engage in


 stacking  and dipole-dipole interactions  within enzyme active sites (e.g., ATP binding pockets of kinases).

Biological Mechanisms & Therapeutic Targets[3][5]

Oncology: EGFR and CDK-4 Inhibition

Recent in silico and in vitro studies identify 5-Oxo-TCA derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK-4) .

  • Mechanism: The triazole core mimics the adenine ring of ATP, allowing the molecule to dock into the ATP-binding cleft of the kinase. The C-3 carboxylic acid (or its amide derivative) forms hydrogen bonds with the "hinge region" residues of the kinase.

  • Experimental Evidence: Molecular docking reveals that 5-oxo-1,2,4-triazole-3-carboxamides exhibit high affinity binding scores, comparable to standard inhibitors, by stabilizing the active conformation of the enzyme.

Antimicrobial Resistance: Fluoroquinolone Hybrids

5-Oxo-TCA is used to synthesize "hybrid" antibiotics. By linking this scaffold to the N-4 position of fluoroquinolones (e.g., ciprofloxacin), researchers create dual-action agents.

  • Synergy: The fluoroquinolone moiety inhibits DNA gyrase, while the triazole moiety alters bacterial cell wall permeability or binds to auxiliary targets, reducing the likelihood of resistance development in E. coli and S. aureus.

Visualization of Signaling Interference

The following diagram illustrates the interference of 5-Oxo-TCA derivatives in the cancer cell proliferation pathway.

EGFR_Pathway EGFR EGFR (Receptor) RAS RAS EGFR->RAS Activation ATP ATP ATP->EGFR Phosphorylation (Activation) Inhibitor 5-Oxo-TCA Derivative Inhibitor->EGFR Competitive Binding (Blocks ATP) Inhibitor->RAS Downstream Signal Blocked RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Tumor Growth) ERK->Proliferation

Figure 1: Mechanism of Action. 5-Oxo-TCA derivatives competitively bind to the EGFR ATP-pocket, halting the RAS-RAF-MEK-ERK phosphorylation cascade essential for tumor growth.

Experimental Protocols

Synthesis of 5-Oxo-TCA (Self-Validating Protocol)

This protocol utilizes the condensation of oxalic acid with aminoguanidine, a high-yield route that avoids toxic hydrazine intermediates often used in triazole synthesis.

Reagents:

  • Aminoguanidine bicarbonate[6]

  • Oxalic acid dihydrate

  • Hydrochloric acid (HCl)

Workflow:

  • Condensation: Dissolve oxalic acid (1 eq) in water. Slowly add aminoguanidine bicarbonate (1 eq) with stirring. CO₂ evolution will be observed (Self-validation: Cessation of bubbling indicates reaction progress).

  • Cyclization: Reflux the resulting salt solution for 4–6 hours.

  • Precipitation: Cool the mixture to 0°C. The 5-Oxo-TCA will precipitate as a white/off-white solid.

  • Purification: Recrystallize from water/ethanol.

  • Validation:

    • Melting Point: Check for >250°C (decomposition).

    • IR Spectroscopy: Look for characteristic C=O stretch (amide) at ~1700 cm⁻¹ and carboxylic acid O-H stretch.

Derivatization Workflow

To maximize biological potential, the carboxylic acid group is often converted to an amide or hydrazide.

Synthesis_Flow Start Oxalic Acid + Aminoguanidine Core 5-Oxo-TCA (Scaffold) Start->Core Cyclization (Reflux) Ester Ethyl Ester Intermediate Core->Ester EtOH/H+ Hydrazide Triazole Hydrazide Ester->Hydrazide NH2NH2 Amide Carboxamide (Anticancer) Ester->Amide Amines Schiff Schiff Bases (Antimicrobial) Hydrazide->Schiff Aldehydes

Figure 2: Synthetic Tree. The 5-Oxo-TCA core serves as the divergent point for generating ester, hydrazide, and amide libraries for SAR (Structure-Activity Relationship) studies.

Future Outlook & Drug Design

The 5-Oxo-TCA scaffold is currently underutilized in fragment-based drug design (FBDD) . Its small size (MW < 130), high polarity, and rigidity make it an ideal "fragment" to screen against difficult targets like protein-protein interfaces.

Key Development Areas:

  • Bio-isostere for Salicylic Acid: Potential use in anti-inflammatory drugs with reduced gastric toxicity.

  • Energetic Materials: Due to high nitrogen content and thermal stability (>300°C), derivatives are explored as "green" explosives, suggesting extreme stability in storage for pharmaceutical applications.

References

  • Synthesis and Biological Potential of 1,2,4-Triazole-3-Carboxylic Acid Derivatives. Source: Mathnet.ru / Russian Chemical Bulletin Context: Describes the synthesis from oxalic acid and aminoguanidine and antiviral properties.[6]

  • Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents. Source: PubMed / Bentham Science Context: Details the EGFR and CDK-4 molecular docking and cytotoxicity assays.

  • Synthesis and Properties of 1,2,4-Triazol-3-one-Based Energetic Compounds. Source: ACS Publications (Crystal Growth & Design) Context: Validates the thermal stability and structural properties of the 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid core.

  • 1,2,4-Triazoles as Important Antibacterial Agents. Source: MDPI (Antibiotics) Context: Reviews the hybridization of triazole cores with fluoroquinolones for enhanced antimicrobial activity.

  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives. Source: eScholarship Context: Discusses the role of the triazole scaffold in inhibiting Focal Adhesion Kinase (FAK) in hepatic cancer lines.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic Acid

Part 1: Executive Summary & Strategic Rationale This application note details the optimized synthetic protocol for 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid (also referred to as 3-carboxy-1,2,4-triazol-5-one).[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

This application note details the optimized synthetic protocol for 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid (also referred to as 3-carboxy-1,2,4-triazol-5-one).[1] This moiety is a critical pharmacophore in medicinal chemistry, often utilized as a bioisostere for carboxylic acids or as a core scaffold in the development of non-nucleoside reverse transcriptase inhibitors and glutamate receptor antagonists.[1]

Synthetic Strategy: The "Semicarbazide-Oxalate" Route

While several routes exist (e.g., oxidation of 3-formyl triazoles or degradation of nitro-triazolones), the most robust, scalable, and atom-economical method involves the cyclocondensation of semicarbazide with a dialkyl oxalate , followed by hydrolytic cleavage of the resulting ester.

Why this route?

  • Regioselectivity: The reaction kinetics favor the formation of the 1,2,4-triazole ring over alternative isomers when using semicarbazide.

  • Scalability: Reagents (semicarbazide HCl, diethyl oxalate, sodium ethoxide) are inexpensive and readily available in bulk.[1]

  • Purification: The intermediate ester precipitates readily, often requiring no chromatography, which is vital for process chemistry.

Part 2: Scientific Foundation & Retrosynthetic Analysis

The synthesis relies on a two-stage transformation.[1][2][3] Understanding the mechanism is crucial for troubleshooting yield issues.[1]

Retrosynthetic Logic

The target molecule is disconnected at the N1-C5 and N4-C3 bonds, revealing semicarbazide and oxalic acid (activated as diethyl oxalate) as the synthons.[1]

Reaction Mechanism[1][3][4]
  • Nucleophilic Attack: The terminal hydrazine nitrogen (N1) of semicarbazide attacks one carbonyl carbon of diethyl oxalate, displacing ethanol to form an intermediate ethyl oxalo-semicarbazide.[1]

  • Cyclization: Under basic conditions (NaOEt), the amide nitrogen (N4) attacks the second oxalate carbonyl, closing the ring to form the 5-membered triazole system.[1]

  • Hydrolysis: Basic hydrolysis saponifies the ethyl ester to the carboxylate, which is then protonated to the free acid.[1]

ReactionScheme Semicarbazide Semicarbazide HCl (NH2CONHNH2·HCl) Intermediate Intermediate: Ethyl semicarbazidooxalate Semicarbazide->Intermediate NaOEt, EtOH Reflux Oxalate Diethyl Oxalate (EtOOC-COOEt) Oxalate->Intermediate Ester Ethyl 5-oxo-4,5-dihydro- 1H-triazole-3-carboxylate Intermediate->Ester Cyclization (-EtOH) Target Target: 5-Oxo-4,5-dihydro- 1H-triazole-3-carboxylic acid Ester->Target 1. NaOH/H2O 2. HCl (pH 2)

Figure 1: Synthetic pathway from semicarbazide and diethyl oxalate to the target acid.[1][4]

Part 3: Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl 5-oxo-4,5-dihydro-1H-triazole-3-carboxylate[1]

Reagents:

  • Sodium metal (2.3 g, 0.1 mol) or Sodium Ethoxide (6.8 g, 0.1 mol)[1]

  • Absolute Ethanol (100 mL)

  • Semicarbazide Hydrochloride (11.15 g, 0.1 mol)[1]

  • Diethyl Oxalate (14.6 g, 0.1 mol)[1]

Procedure:

  • Preparation of Ethoxide: In a dry 250 mL 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet, dissolve Sodium metal in Absolute Ethanol to generate a fresh Sodium Ethoxide solution. Caution: Exothermic hydrogen evolution.[1]

  • Addition: Add Semicarbazide Hydrochloride to the stirred ethoxide solution. Stir for 15 minutes at room temperature to liberate the free base.

  • Cyclization: Add Diethyl Oxalate dropwise over 10 minutes. The mixture may become turbid.[1]

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 6–8 hours. Monitoring by TLC (EtOAc:MeOH 9:1) should show the consumption of starting materials.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Evaporate the solvent under reduced pressure to approx. 20% of the original volume.[1]

    • Dilute with ice-cold water (50 mL) and acidify carefully with conc. HCl to pH ~4.

    • The ester product will precipitate as a white solid.[1]

    • Filter the solid, wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).[1]

    • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 60–75%.[1]

    • Appearance: White crystalline powder.[1]

Stage 2: Hydrolysis to 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid[1]

Reagents:

  • Ethyl 5-oxo-4,5-dihydro-1H-triazole-3-carboxylate (from Stage 1)[1]

  • Sodium Hydroxide (2M aqueous solution, 3 eq)[1]

  • Hydrochloric Acid (6M and 1M)[1]

Procedure:

  • Hydrolysis: Suspend the ester (10 g) in 2M NaOH (30 mL).

  • Heating: Heat the mixture to 80°C for 2 hours. The solid should dissolve as the carboxylate salt forms, resulting in a clear solution.[1]

  • Precipitation:

    • Cool the solution to 0–5°C in an ice bath.

    • Acidify dropwise with 6M HCl until pH ~1–2.[1] A thick white precipitate of the target acid will form immediately.[1]

    • Critical Step: Stir the slurry at 0°C for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid and wash with a minimal amount of ice-cold water (to remove NaCl) followed by acetone (to facilitate drying).[1]

  • Purification (Optional): Recrystallization from hot water is effective if high purity (>99%) is required.[1]

  • Expected Yield: 85–90%.

Part 4: Process Analytics & Quality Control

Characterization Data
ParameterSpecificationNotes
Appearance White to off-white powder
Melting Point > 260°C (dec.)[1]Decomposes without distinct melting.[1]
1H NMR (DMSO-d6) δ 12.5 (br s, 1H, COOH), 11.8 (s, 1H, NH), 11.5 (s, 1H, NH)Broad exchangeable protons are characteristic.[1]
IR (KBr) 3200-3400 (NH), 1710 (C=O acid), 1680 (C=O amide)Strong carbonyl bands are diagnostic.[1]
Solubility Soluble in DMSO, warm water; Insoluble in CHCl3, Hexane
Troubleshooting Guide
  • Low Yield in Stage 1: Ensure absolute ethanol is used. Moisture competes with the ethoxide, hydrolyzing the diethyl oxalate before cyclization.

  • Product is Colored (Yellow/Brown): Indicates oxidation or overheating.[1] Perform the reflux under a strict nitrogen atmosphere.[1]

  • Poor Precipitation in Stage 2: The target acid is slightly water-soluble.[1] Do not over-dilute during the acidification step.[1] If no precipitate forms, concentrate the aqueous solution under vacuum before cooling.[1]

Part 5: Workflow Visualization

Workflow cluster_Stage1 Stage 1: Ester Formation cluster_Stage2 Stage 2: Hydrolysis S1_Prep Prepare NaOEt in EtOH (Inert Atmosphere) S1_React Add Semicarbazide HCl + Diethyl Oxalate S1_Prep->S1_React S1_Reflux Reflux 6-8 hours (78°C) S1_React->S1_Reflux S1_Isolate Evaporate, Acidify, Filter Isolate Ester Intermediate S1_Reflux->S1_Isolate S2_Hydrolysis Suspend Ester in 2M NaOH Heat to 80°C (2h) S1_Isolate->S2_Hydrolysis Transfer Intermediate S2_Acidify Cool to 0°C Acidify to pH 1-2 with HCl S2_Hydrolysis->S2_Acidify S2_Filter Filter & Wash (Ice water/Acetone) S2_Acidify->S2_Filter S2_Final Final Product: 5-Oxo-4,5-dihydro-1H-triazole-3-COOH S2_Filter->S2_Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Part 6: Safety & Handling

  • Semicarbazide Hydrochloride: Toxic if swallowed.[1] Suspected of causing genetic defects.[1] Handle in a fume hood.

  • Diethyl Oxalate: Combustible liquid.[1] Causes serious eye irritation.[1] Hydrolyzes to oxalic acid (toxic).[1]

  • Sodium Ethoxide: Corrosive and moisture sensitive.[1]

References

  • General Triazole Synthesis Review

    • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022).[1][5] NIH National Library of Medicine.[1] Link

  • Semicarbazide Reactivity

    • Process for preparing semicarbazide hydrochloride.[1][4][5] US Patent 4482738A.[1] Link

  • Target Molecule Identification

    • 5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid (CAS 4538-16-3).[1][6] BLDpharm Product Data.[1] Link

  • Related Ester Synthesis

    • Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. ResearchGate.[1] Link

  • Analogous Hydrolysis Protocols

    • Synthesis of 1,2,4-Triazole-3-formic acid (Patent CN111471028A).[1] Google Patents.[1] Link

Sources

Application

Advanced Application Note: One-Pot Synthesis of 1,2,4-Triazole Derivatives

Executive Summary & Pharmacological Significance[1][2] The 1,2,4-triazole nucleus is a non-negotiable pharmacophore in modern medicinal chemistry. Its high dipole moment, hydrogen-bonding capability, and metabolic stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Significance[1][2]

The 1,2,4-triazole nucleus is a non-negotiable pharmacophore in modern medicinal chemistry. Its high dipole moment, hydrogen-bonding capability, and metabolic stability make it a premier bioisostere for amides and esters. It is the structural anchor for blockbuster antifungal agents (Fluconazole , Itraconazole ), aromatase inhibitors (Letrozole ), and antiviral agents (Ribavirin ).

Traditional synthesis often involves multi-step procedures (e.g., hydrazine acylation followed by cyclodehydration) that suffer from poor atom economy and harsh conditions. This guide details two field-proven, one-pot protocols designed for high-throughput library generation and scalable process chemistry:

  • Method A (The "Green" Route): Metal-Free Iodine-Mediated Oxidative Cyclization.

  • Method B (The "Pharma" Route): T3P®-Mediated Cyclocondensation.

Mechanistic Insight & Reaction Pathways

Understanding the mechanism is critical for troubleshooting low yields. The formation of the 1,2,4-triazole ring in a one-pot setting generally proceeds via an initial condensation to form an acyclic intermediate (hydrazone or diacylhydrazine), followed by a dehydrative or oxidative ring closure.

Pathway Visualization

The following diagram illustrates the divergent pathways for the two protocols described in this guide.

TriazoleSynthesis Start_A Aldehyde + Hydrazide Inter_A Acylhydrazone (Schiff Base) Start_A->Inter_A -H2O Start_B Carboxylic Acid + Hydrazide Inter_B Diacylhydrazine Intermediate Start_B->Inter_B Activation via T3P Reagent_A Iodine (I2) / Base (Oxidative Cyclization) Inter_A->Reagent_A Reagent_B T3P® / Base (Dehydrative Cyclization) Inter_B->Reagent_B Cyclic_A Dihydro-triazole Reagent_A->Cyclic_A C-N Bond Formation Final_Product 3,5-Disubstituted 1,2,4-Triazole Reagent_B->Final_Product -H2O (Cyclodehydration) Cyclic_A->Final_Product Oxidation/Aromatization

Caption: Mechanistic divergence between oxidative cyclization (Method A) and dehydrative cyclization (Method B).

Protocol A: Metal-Free Iodine-Mediated Oxidative Cyclization

Context: This method is ideal for generating 3,5-disubstituted 1,2,4-triazoles from aldehydes and hydrazides. It avoids transition metals (preventing heavy metal contamination in pharmaceutical intermediates) and utilizes molecular iodine as a mild, inexpensive oxidant.

Materials & Reagents[1][3][4][5][6][7]
  • Substrate 1: Aryl/Alkyl Aldehyde (1.0 equiv)

  • Substrate 2: Aryl/Alkyl Hydrazide (1.0 equiv)

  • Oxidant: Molecular Iodine (I₂, 1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or Dioxane (Dry)

Step-by-Step Methodology
  • Schiff Base Formation (In Situ):

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the Aldehyde (1.0 mmol) and Hydrazide (1.0 mmol) in DMSO (3 mL).

    • Stir at 80°C for 30–60 minutes .

    • Checkpoint: Monitor by TLC. The disappearance of the aldehyde spot indicates the formation of the acylhydrazone intermediate.

  • Oxidative Cyclization:

    • Cool the mixture slightly (to ~60°C).

    • Add K₂CO₃ (2.0 mmol) followed by Iodine (1.1 mmol).

    • Note: The addition of iodine is exothermic; add slowly to maintain temperature control.

    • Heat the reaction mixture to 100°C and stir for 2–4 hours .

  • Quenching & Workup:

    • Cool to room temperature.[1]

    • Quench the excess iodine by adding saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) solution (5 mL) until the dark iodine color fades to yellow/clear.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify via silica gel column chromatography.

    • Eluent Tip: 1,2,4-triazoles are polar. Use a gradient of Hexane:EtOAc (starting 80:20 to 0:100) or DCM:MeOH (95:5).

Protocol B: T3P®-Mediated Cyclocondensation

Context: Propylphosphonic anhydride (T3P®) is a low-toxicity, highly efficient coupling agent widely used in process chemistry. This protocol allows for the direct conversion of carboxylic acids and hydrazides into triazoles in a single pot, driving the reaction via water removal.

Materials & Reagents[1][3][4][5]
  • Substrate 1: Carboxylic Acid (1.0 equiv)

  • Substrate 2: Hydrazide (1.0 equiv)

  • Coupling Agent: T3P® (50% w/w solution in EtOAc or DMF, 2.0–3.0 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if high temp required)

Step-by-Step Methodology
  • Activation & Coupling:

    • Dissolve Carboxylic Acid (1.0 mmol) and Hydrazide (1.0 mmol) in EtOAc (5 mL).

    • Add Base (3.0 mmol) at 0°C.

    • Add T3P® solution (1.5 equiv) dropwise.

    • Stir at room temperature for 1 hour to form the diacylhydrazine intermediate.

  • Cyclodehydration:

    • Add a second portion of T3P® (1.0 equiv).

    • Heat the reaction to Reflux (approx. 77°C for EtOAc) or 100°C (if using DMF) .

    • Maintain reflux for 8–12 hours .

    • Mechanism:[2][3][4][5] T3P acts as a water scavenger, activating the carbonyl oxygen and facilitating the nucleophilic attack of the amide nitrogen to close the ring.

  • Workup (Self-Validating):

    • T3P byproducts are water-soluble.

    • Wash the reaction mixture with water (2 x 10 mL), saturated NaHCO₃ (to remove unreacted acid), and brine.

    • The organic layer usually contains high-purity product.

  • Crystallization:

    • Many derivatives crystallize directly upon cooling and triturating with cold ether or hexane.

Comparative Analysis & Data

The following table summarizes the operational parameters to assist in method selection.

FeatureMethod A: Iodine-MediatedMethod B: T3P-Mediated
Precursors Aldehyde + HydrazideCarboxylic Acid + Hydrazide
Key Mechanism Oxidative CyclizationDehydrative Cyclization
Atom Economy Moderate (Loss of H₂O, HI)High (Loss of H₂O)
Reaction Time Fast (3–5 hours)Slow (8–16 hours)
Scalability Moderate (Iodine waste management)High (T3P byproducts are benign)
Functional Group Tolerance Sensitive to oxidation-prone groupsExcellent (Acid/Base stable groups)
Typical Yield 75–92%80–95%

Troubleshooting & Expert Insights

Regioselectivity

In 3,5-disubstituted syntheses, regioselectivity is generally not an issue as the product tautomerizes to the most stable 1H-1,2,4-triazole form. However, if N-alkylation is performed post-synthesis, a mixture of N1 and N2 isomers will form (typically 3:1 to 10:1 ratio favor N1).

Moisture Control
  • Method A: Tolerates trace moisture, but dry DMSO improves yields.

  • Method B: Critical. T3P hydrolyzes in the presence of water. Ensure solvents are anhydrous and glassware is oven-dried.

Purification of Polar Derivatives

1,2,4-triazoles can be notoriously difficult to separate from polar impurities.

  • Protocol: If the product tails on silica, add 1% Triethylamine to the eluent system.

  • Alternative: For basic triazoles, use an SCX (Strong Cation Exchange) cartridge for rapid "catch and release" purification.

Workflow Visualization (T3P Method)

T3P_Workflow Setup Mix Acid + Hydrazide in EtOAc/DMF Activation Add Base + T3P (1.5 eq) Stir RT, 1 hr Setup->Activation Amide Formation Cyclization Add T3P (1.0 eq) Reflux 8-12 hrs Activation->Cyclization Ring Closure Workup Wash: H2O -> NaHCO3 -> Brine (Removes T3P byproducts) Cyclization->Workup Purification Isolate Evaporate & Triturate Workup->Isolate

Caption: Operational workflow for T3P-mediated synthesis, highlighting the two-stage addition of the coupling agent.

References

  • Castanedo, G. M., et al. (2011).[2][6] "Rapid Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines." The Journal of Organic Chemistry, 76(4), 1177–1179. [Link]

  • Chen, Z., et al. (2016).[2][6] "Transition-Metal-Free Iodine-Mediated Oxidative Cyclization for the Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles." Organic Letters, 18(6), 1334–1337. [Link]

  • Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles."[7] Tetrahedron, 65(52), 9989-9996. (Applicable to Triazole chemistry via similar mechanism).[2] [Link]

  • Yeung, K. S., et al. (2005).[8] "A base-catalyzed, direct synthesis of 3,5-disubstituted 1,2,4-triazoles from nitriles and hydrazides."[6][8] Tetrahedron Letters, 46(20), 3429-3432.[8] [Link]

  • Shneine, J. K., & Al-araji, Y. H. (2016). "Chemistry of 1, 2, 4-Triazole: A Review Article." International Journal of Science and Research, 5(3), 1411-1423. (General Pharmacological Overview).

Sources

Method

Application Note: Preparation of 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic Acid Derivatives

This Application Note is designed to provide a rigorous, field-validated guide for the synthesis and characterization of 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (also known as 5-hydroxy-1,2,4-triazole-3-car...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated guide for the synthesis and characterization of 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (also known as 5-hydroxy-1,2,4-triazole-3-carboxylic acid). The content is structured for senior researchers requiring high-purity scaffolds for drug discovery.

[1][2][3]

Executive Summary

The 5-oxo-1,2,4-triazole-3-carboxylic acid scaffold represents a critical bioisostere for carboxylic acids and amide functionalities in medicinal chemistry. Its unique tautomeric properties and hydrogen-bonding capability make it a privileged structure in the design of glutamate receptor agonists, antiviral agents (e.g., Ribavirin analogs), and non-classical antifolates. This guide details two distinct synthetic protocols:

  • The Diazotization Route (Method A): High-purity conversion of 5-amino-precursors, ideal for small-scale, high-fidelity library generation.

  • The Semicarbazide Cyclization (Method B): A scalable, convergent route to the ester derivative, suitable for bulk intermediate preparation.

Chemical Biology & Structural Properties[2][4]

Tautomerism and Acidity

The target molecule exists in a dynamic equilibrium between the 5-oxo (lactam) and 5-hydroxy (lactim) forms. In solution, the 5-oxo tautomer generally predominates, stabilized by amide resonance.

  • Acidity (pKa): The molecule is diprotic.

    • COOH: pKa ~ 2.5 – 3.0 (Stronger than acetic acid due to the electron-withdrawing triazole ring).

    • Triazole NH: pKa ~ 6.5 – 7.5 (The N-H proton is significantly acidified by the adjacent carbonyls, allowing deprotonation at physiological pH).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the retrosynthetic logic and the divergent pathways for synthesis.

G Target 5-Oxo-1,2,4-triazole- 3-carboxylic Acid AminoTriazole 5-Amino-1,2,4-triazole- 3-carboxylic Acid Diazonium [Diazonium Intermediate] AminoTriazole->Diazonium NaNO2, H2SO4 (0-5°C) Diazonium->Target Hydrolysis (-N2) Aminoguanidine Aminoguanidine Aminoguanidine->AminoTriazole Cyclization (HCl, Reflux) Oxalic Oxalic Acid Oxalic->AminoTriazole EsterTarget Ethyl 5-Oxo-triazole- 3-carboxylate EsterTarget->Target Hydrolysis (NaOH) Semicarbazide Semicarbazide HCl Hydrazone Ethoxalylsemicarbazide (Intermediate) Semicarbazide->Hydrazone Acylation DiOxalate Diethyl Oxalate DiOxalate->Hydrazone Hydrazone->EsterTarget NaOEt/EtOH (Cyclization)

Figure 1: Retrosynthetic analysis showing the Diazotization Route (Left) and Semicarbazide Route (Right).

Experimental Protocols

Method A: Oxidative Hydrolysis (Diazotization)

Best for: High purity, avoiding triazine side-products, and generating the free acid directly. Starting Material: 5-Amino-1H-1,2,4-triazole-3-carboxylic acid (Commercially available or synthesized from aminoguanidine).

Reagents
  • 5-Amino-1H-1,2,4-triazole-3-carboxylic acid (1.0 eq)

  • Sodium Nitrite (NaNO₂, 2.0 eq)

  • Sulfuric Acid (20% aqueous solution)[1]

  • Ice/Water bath

Protocol Steps
  • Dissolution: In a round-bottom flask, suspend 5-amino-1H-1,2,4-triazole-3-carboxylic acid (10 mmol, ~1.28 g) in 20% H₂SO₄ (50 mL). Stir until a clear or fine suspension is achieved.

  • Diazotization: Cool the mixture to 0–5 °C using an ice bath.

  • Addition: Dropwise add a solution of NaNO₂ (20 mmol, 1.38 g) in minimal water (5 mL). Caution: Evolution of nitrogen gas (N₂) will occur. Ensure adequate venting.

  • Reaction: Allow the mixture to warm to 50 °C and stir for 1–2 hours. The reaction is driven by the loss of N₂ gas and the nucleophilic attack of water on the diazonium species.

  • Monitoring: Monitor by TLC (Eluent: MeOH/DCM 1:4 with 1% AcOH). The starting amine spot (ninhydrin active) should disappear.

  • Isolation: Cool the reaction mixture to 4 °C. The product, 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid , typically precipitates as a white solid.

  • Filtration: Filter the solid, wash with ice-cold water (2 x 10 mL) to remove residual acid/salts.

  • Drying: Dry under vacuum at 40 °C.

Expected Yield: 80–85% Characterization:

  • ¹H NMR (DMSO-d₆): δ 12.11 (br s, COOH/NH), 11.60 (s, NH). Note: Exchangeable protons may appear as a broad hump.

  • Appearance: White crystalline solid.

Method B: Semicarbazide Cyclization (Ester Synthesis)

Best for: Large-scale synthesis of the ester derivative (Ethyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate), which is more soluble and easier to handle for subsequent alkylations.

Reagents
  • Semicarbazide Hydrochloride (1.0 eq)

  • Diethyl Oxalate (1.1 eq)

  • Sodium Ethoxide (NaOEt) (2.1 eq) - Freshly prepared recommended

  • Absolute Ethanol (Anhydrous)

Protocol Steps
  • Base Preparation: Prepare a solution of NaOEt by dissolving sodium metal (2.1 eq) in absolute ethanol under N₂ atmosphere.

  • Mixing: Add Semicarbazide Hydrochloride (1.0 eq) to the NaOEt solution. Stir for 15 minutes to liberate the free base.

  • Addition: Add Diethyl Oxalate (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78 °C) for 6–8 hours.

    • Mechanism Insight: The semicarbazide first acylates to form the ethoxalylsemicarbazide intermediate, which then undergoes base-catalyzed cyclization.

  • Quench: Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Acidification: Dissolve the residue in minimal water and acidify to pH ~2 with conc. HCl. This protonates the triazolate salt, causing the ester product to precipitate.

  • Recrystallization: Recrystallize the crude solid from Ethanol/Water.

Self-Validating Check:

  • If the product is the Triazine (6-membered ring side product), it will typically have a different melting point and distinct UV absorbance. The 5-oxo-triazole ester usually melts around 180–185 °C (check specific derivative literature).

Process Workflow & Quality Control

The following flowchart outlines the critical decision points and quality checks (QC) required to ensure batch integrity.

Workflow Start Start Synthesis Reaction Reaction (Method A or B) Start->Reaction TLC QC: TLC Check (Disappearance of SM) Reaction->TLC TLC->Reaction Incomplete (Add time/Heat) Workup Acidification & Precipitation TLC->Workup Complete Filtration Filtration & Washing Workup->Filtration Analysis QC: 1H NMR / LCMS (Confirm Ring Size) Filtration->Analysis Analysis->Workup Fail (Recrystallize) Final Final Product Storage (-20°C) Analysis->Final Pass

Figure 2: Operational workflow for the synthesis and validation of triazole derivatives.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete diazotization or temperature too low during hydrolysis.Ensure NaNO₂ is fresh. After addition, ensure heating to 50°C to drive N₂ evolution.
Gummy Product (Method B) Presence of unreacted diethyl oxalate or oligomers.Triturate the crude solid with cold diethyl ether or hexanes before recrystallization.
Triazine Impurity Reaction temperature too high or incorrect stoichiometry in Method B.Strictly control reflux temperature. Use Method A for higher specificity.
Solubility Issues High polarity of the free acid.Use DMSO-d6 for NMR.[1] For reactions, convert to the ethyl ester or use a polar aprotic solvent (DMF).

References

  • Synthesis and Properties of 1,2,4-Triazol-3-one-based Energetic Compounds. Amazon S3 / Research Paper. (Describes the diazotization of 5-amino-1,2,4-triazole-3-carboxylic acid). 1

  • Synthesis and Properties of 1,2,4-Triazol-3-one-Based Energetic Compounds. Crystal Growth & Design, 2023, 23, 1. (Detailed characterization and crystal structure analysis). 2

  • Efficient Synthesis of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. ResearchGate. (Discusses the imidate/hydrazide route as an alternative). 3[4][5]

  • Inhibitors of mptp. Google Patents WO2024153946A1. (Demonstrates the use of 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid in amide coupling reactions with T3P). 6

  • 1,2,4-Triazole-3-carboxylic acid 97%. Sigma-Aldrich Product Page. (Physical properties and commercial availability reference). 7

Sources

Application

Application Note: 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic Acid in Medicinal Chemistry

Part 1: Executive Summary & Chemical Profile The "Why": Strategic Value in Drug Design 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid (CAS: 13183-79-4) is a high-value scaffold in fragment-based drug discovery (FBDD). U...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

The "Why": Strategic Value in Drug Design

5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid (CAS: 13183-79-4) is a high-value scaffold in fragment-based drug discovery (FBDD). Unlike simple phenyl or pyridine rings, this heterocyclic core offers a unique combination of hydrogen bond donors (HBD) and acceptors (HBA) within a rigid, planar geometry.

It serves two primary roles in modern medicinal chemistry:

  • Bioisostere: It acts as a non-classical bioisostere for amide bonds and carboxylic acids, improving metabolic stability while maintaining polar contacts.

  • Scaffold for Kinase & Enzyme Inhibitors: Recent studies validate its utility in designing EGFR and CDK-4 inhibitors, as well as TDO (tryptophan 2,3-dioxygenase) inhibitors for cancer immunotherapy.

Chemical Profile & Tautomerism

Understanding the tautomeric equilibrium is critical for predicting reactivity. The molecule exists in a dynamic equilibrium between the 5-oxo (lactam) and 5-hydroxy (lactim) forms.

  • Dominant Form: In solution (DMSO, MeOH) and solid state, the 5-oxo tautomer generally predominates due to the stability of the amide-like resonance.

  • Reactivity Implication: Electrophiles can attack at N1, N2, or N4, and occasionally at the Oxygen (O-alkylation), depending on the base and solvent used.

Table 1: Physicochemical Properties

PropertyValue/DescriptionRelevance
MW 129.07 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
pKa (COOH) ~3.2Standard carboxylic acid reactivity; amenable to HATU/EDC coupling.
pKa (Triazole NH) ~8.5 - 9.5Weakly acidic; requires mild bases (K₂CO₃, Cs₂CO₃) for alkylation.
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents (DCM, Hexanes).
Stability High Thermal StabilitySuitable for high-temperature microwave reactions.

Part 2: Synthetic Protocols & Reactivity[1]

Visualizing the Reactivity Landscape

The following diagram maps the divergent synthetic pathways available for this building block.

ReactivityMap Core 5-Oxo-4,5-dihydro 1H-triazole-3-COOH Amidation Amide Coupling (C3 Position) Core->Amidation R-NH2 / HATU Alkylation N-Alkylation (N1 vs N2 Selectivity) Core->Alkylation R-X / Base Decarbox Decarboxylation (Thermal/Metal Cat.) Core->Decarbox >150°C Lib Peptidomimetics Kinase Inhibitors Amidation->Lib Scaffold N-Substituted Triazolones Alkylation->Scaffold

Figure 1: Divergent synthetic pathways. The C3-carboxylic acid allows for library generation, while the triazole ring nitrogens offer scaffold diversification.

Protocol A: Amide Coupling (C3-Functionalization)

Objective: Synthesize 5-oxo-1,2,4-triazole-3-carboxamides (e.g., for EGFR inhibition). Challenge: The unprotected triazole NH can interfere with coupling reagents if not handled correctly.

Reagents:

  • Building Block: 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid (1.0 equiv)

  • Amine Partner: R-NH₂ (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (1.5 equiv) and stir at 0°C for 5 minutes.

  • Reagent Addition: Add HATU (1.2 equiv). Stir at 0°C for 15–20 minutes to form the activated ester. Note: The solution often turns yellow.

  • Coupling: Add the amine partner (1.1 equiv) and the remaining DIPEA (1.5 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (Look for M+H of product).

  • Workup:

    • Option A (Precipitation): Pour the reaction mixture into ice-cold 1N HCl. The product often precipitates. Filter and wash with water.

    • Option B (Extraction): If no precipitate, dilute with EtOAc. Wash with 10% LiCl (to remove DMF), then brine. Dry over Na₂SO₄.

Expert Insight: If the triazole NH interferes (rare with HATU, but possible with acyl chlorides), use a silyl protection strategy: Reflux the acid with HMDS (hexamethyldisilazane) first to transiently protect the N-H, then perform the coupling.

Protocol B: Regioselective N-Alkylation

Objective: Install alkyl/aryl groups on the triazole ring. Critical Issue: Regioselectivity. Alkylation can occur at N1, N2, or N4.

  • N1-Alkylation: Favored by steric bulk and specific bases (e.g., NaH).

  • N2-Alkylation: Often the thermodynamic product; favored by softer bases (K₂CO₃) and polar aprotic solvents.

Reagents:

  • Substrate: Methyl 5-oxo-4,5-dihydro-1H-triazole-3-carboxylate (Ester protection of COOH is recommended before alkylating).

  • Alkylating Agent: Alkyl Halide (R-X).

  • Base: K₂CO₃ (for N2 major) or NaH (for N1/N2 mix).

  • Solvent: Acetone or DMF.

Step-by-Step Methodology (N2-Dominant Conditions):

  • Preparation: Dissolve the methyl ester of the triazole (1.0 equiv) in Acetone (0.2 M).

  • Deprotonation: Add K₂CO₃ (2.0 equiv) and stir at RT for 30 minutes.

  • Addition: Add the alkyl halide (1.2 equiv) dropwise.

  • Reflux: Heat to reflux (approx. 56°C) for 6–12 hours.

  • Differentiation:

    • Monitor by NMR.[1][2][3][4][5][6] N2-alkylated products typically show specific shifts compared to N1.

    • Purification: N1 and N2 isomers usually have different Rf values on silica gel. N2 isomers are often less polar.

Part 3: Case Study - Anticancer Drug Design

Target: EGFR (Epidermal Growth Factor Receptor) and CDK-4. Mechanism: The 5-oxo-triazole core acts as a hinge-binder mimic. The C3-carboxamide extends into the solvent-exposed region or hydrophobic pocket, depending on the substituent.

Workflow Visualization:

DrugDesign Step1 Step 1: Scaffold Selection (5-Oxo-triazole-3-COOH) Step2 Step 2: Library Synthesis (Amide Coupling with Anilines) Step1->Step2 Diversity Elements Step3 Step 3: Screening (EGFR/CDK-4 Inhibition Assay) Step2->Step3 High Throughput Step4 Step 4: Hit Validation (IC50 < 100 nM) Step3->Step4 Selection

Figure 2: Workflow for utilizing the scaffold in kinase inhibitor discovery.

Experimental Validation: In a study involving 5-oxo-1,2,4-triazole-3-carboxamides, derivatives with hydroxyl and halogen substitutions on the phenyl ring (attached via the amide) showed high binding affinity to EGFR. The triazole lactam (NH-C=O) motif is crucial for hydrogen bonding with the kinase hinge region residues [1].

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Amidation Competitive reaction at Triazole NHUse T3P (lower epimerization, higher chemoselectivity) or protect NH with SEM/Boc.
Mixture of N-Alkyl Isomers Poor regiocontrolSwitch solvent. DMF promotes mixtures; Acetone/K₂CO₃ often favors N2. Use steric bulk on the electrophile to direct selectivity.
Poor Solubility High polarity of the coreUse DMSO/MeOH mixtures. Do not use pure DCM or Ether for workups.

References

  • Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents. Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Synthesis and Properties of 1,2,4-Triazol-3-one-Based Energetic Compounds. Source: ACS Crystal Growth & Design URL:[Link]

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Source: ResearchGate / Journal of Molecular Structure URL:[Link]

  • Chemical ribosylation of 5-substituted 1,2,4-triazole-3-carboxylates. Source: PubMed / Nucleosides, Nucleotides & Nucleic Acids URL:[Link]]

Sources

Method

derivatization of the carboxylic acid group of 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid

Abstract & Strategic Significance 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (CAS 4538-16-3) represents a high-value scaffold in medicinal chemistry, serving as a bioisostere for amide or carboxylic acid funct...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (CAS 4538-16-3) represents a high-value scaffold in medicinal chemistry, serving as a bioisostere for amide or carboxylic acid functionalities in fragment-based drug discovery (FBDD). Its unique electronic profile—combining an acidic carboxylic group with an amphoteric, hydrogen-bond-donating triazolone ring—offers exceptional opportunities for binding affinity optimization.

However, this dual functionality presents significant synthetic challenges. The amphoteric nature and poor solubility in non-polar solvents often lead to stalled reactions or regioselectivity issues (N-alkylation vs. O-acylation). This guide provides field-validated protocols to overcome these hurdles, focusing on chemoselective derivatization of the carboxylic acid group.

Chemical Analysis & Reactivity Profile

Tautomerism and pKa Considerations

Understanding the tautomeric equilibrium is critical for reaction planning. The molecule exists in equilibrium between the lactam (5-oxo) and lactim (5-hydroxy) forms.

  • Dominant Species: In polar aprotic solvents (DMSO, DMF) used for coupling, the 5-oxo (lactam) tautomer predominates.

  • Acidity: The molecule is diprotic.

    • 
       (Carboxylic acid)
      
    • 
       (Triazole ring NH)
      
  • Implication: Standard basic conditions (TEA/DIPEA) will deprotonate the carboxylic acid first. Excess base will deprotonate the ring nitrogen, increasing nucleophilicity at N1/N2/N4 and raising the risk of N-acylation side products.

Solubility Management[1]
  • Challenge: The zwitterionic character leads to high crystal lattice energy and insolubility in DCM, THF, or Toluene.

  • Solution: Reactions must be performed in DMF, DMAc, or NMP . For workup, avoid aqueous extraction if possible; precipitation or lyophilization is preferred.

Experimental Workflows (Visualized)

The following diagram illustrates the decision tree for selecting the appropriate derivatization pathway based on scale and substrate sensitivity.

G Start Start: 5-Oxo-triazole-3-COOH Decision Select Pathway Start->Decision PathA Pathway A: Direct Amide Coupling (Small Scale / Library) Decision->PathA High Functional Group Tolerance PathB Pathway B: Acid Chloride Activation (Scale Up / Non-Nucleophilic Amines) Decision->PathB Cost Effective / Steric Bulk PathC Pathway C: Fischer Esterification (Intermediates) Decision->PathC Simple Alkyl Groups ReagentsA Reagents: HATU / DIPEA / DMF PathA->ReagentsA ReagentsB Reagents: SOCl2 / Cat. DMF / Reflux PathB->ReagentsB ReagentsC Reagents: MeOH / H2SO4 (cat) PathC->ReagentsC ProductA Target: Amides ReagentsA->ProductA ProductB Intermediate: Acid Chloride ReagentsB->ProductB ProductC Target: Methyl/Ethyl Esters ReagentsC->ProductC ProductB->ProductA + Amine / Base

Figure 1: Strategic decision tree for 5-oxo-triazole-3-carboxylic acid derivatization.

Detailed Protocols

Protocol A: High-Fidelity Amide Coupling (HATU Method)

Best for: Library synthesis, complex amines, and avoiding harsh acidic conditions.

Rationale: HATU is chosen over EDC/HOBt for this substrate because the high reactivity of the aza-benzotriazole intermediate compensates for the steric and electronic deactivation often seen in electron-deficient heterocycles.

Materials:

  • Substrate: 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid (1.0 eq)

  • Amine Partner:

    
     (1.1 eq)
    
  • Coupling Agent: HATU (1.1 eq)

  • Base: DIPEA (3.0 eq) – Critical: Must neutralize both the acid and the HATU salt.

  • Solvent: Anhydrous DMF (Conc. 0.1 M)[1]

Step-by-Step Procedure:

  • Dissolution: In a dry vial, suspend the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add DIPEA (2.0 eq) dropwise. The suspension should clear as the carboxylate salt forms. Stir for 5 mins.

  • Pre-activation: Add HATU (1.1 eq) in one portion. The solution will turn yellow/orange. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

    • Note: Do not extend beyond 30 mins to avoid potential racemization (if chiral centers exist) or side reactions.

  • Coupling: Add the amine partner (1.1 eq) and the remaining DIPEA (1.0 eq).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass often appears as [M+H]+ and [M-H]-).

  • Workup (Precipitation Method):

    • Pour the reaction mixture into 10 volumes of ice-cold 1N HCl (aqueous). The product typically precipitates.

    • Filter, wash with water, and dry under vacuum.

    • Alternative (if soluble in water): Evaporate DMF (Genevac/Rotovap), redissolve in minimal MeOH, and purify via Reverse Phase HPLC (C18, H2O/MeCN + 0.1% Formic Acid).

Protocol B: Acid Chloride Formation via Thionyl Chloride

Best for: Scale-up (>10g), non-nucleophilic amines, or ester synthesis.

Rationale: Direct reaction with thionyl chloride converts the acid to the acid chloride.[2] The 5-oxo group is relatively stable to these conditions, unlike the 5-amino analogs which can degrade.

Safety:


 and 

gas are evolved. Use a scrubber.

Step-by-Step Procedure:

  • Setup: Place the carboxylic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and drying tube (

    
    ).
    
  • Reagent Addition: Add Thionyl Chloride (

    
    ) (5–10 vol). No co-solvent is usually needed; 
    
    
    
    acts as solvent.
  • Catalysis: Add 1–2 drops of anhydrous DMF. This forms the Vilsmeier-Haack intermediate, essential for catalyzing the reaction on electron-deficient acids.

  • Reaction: Heat to reflux (

    
    ) for 2–3 hours.
    
    • Checkpoint: The solid starting material should dissolve/consumed.

  • Isolation: Evaporate excess

    
     under reduced pressure. Co-evaporate with Toluene (
    
    
    
    ) to remove traces of acid and thionyl chloride.
  • Coupling: Dissolve the crude acid chloride residue immediately in dry THF or DCM (if soluble) or DMF. Add the amine/alcohol (1.2 eq) and a base (TEA or Pyridine, 2.5 eq) at

    
    .
    
Protocol C: Fischer Esterification (Methyl/Ethyl Ester)

Best for: Creating intermediates for hydrazide formation.

Step-by-Step Procedure:

  • Suspend the acid in dry Methanol or Ethanol (0.2 M).

  • Add conc.[1]

    
     (5-10 mol%) or 
    
    
    
    (2.0 eq) dropwise.
  • Reflux for 6–12 hours.

  • Concentrate solvent to 20% volume.

  • Neutralize with saturated

    
     (carefully).
    
  • Extract with EtOAc or filter the precipitate if the ester is solid.

Data Summary & Troubleshooting

ParameterMethod A (HATU)Method B (

)
Method C (Fischer)
Yield (Typical) 75–90%85–95% (crude)60–80%
Purification Prep-HPLC often requiredDistillation/CrystallizationCrystallization
Solvent Compatibility DMF, DMSO, NMPNeat (

)
MeOH, EtOH
Key Risk Cost, removal of urea byproductHydrolysis of sensitive groupsIncomplete conversion (Equilibrium)

Common Failure Modes:

  • Low Yield in Method A: Often due to insufficient base. The triazole ring consumes 1 eq of base if the pH is not monitored. Ensure pH > 8 during coupling.

  • N-Alkylation: If using alkyl halides (not described here but relevant), protection of N1 is required. In amide coupling, N-acylation is rare unless the amine is very unreactive.

References

  • Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic acids. Russian Journal of Applied Chemistry, 2006.[3]

  • An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids. Quimica Nova, 2008.[4]

  • Reaction of Carboxylic Acids with Thionyl Chloride. Master Organic Chemistry, 2011.

  • 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate Properties. Sigma-Aldrich.

  • Accessing diverse azole carboxylic acid building blocks. ChemRxiv, 2023.

Sources

Application

Application Note: Analytical Characterization of 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic Acid

This Application Note is structured as a comprehensive technical guide for the characterization of 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid (also referred to as 5-hydroxy-1,2,4-triazole-3-carboxylic acid). It addr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the characterization of 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid (also referred to as 5-hydroxy-1,2,4-triazole-3-carboxylic acid). It addresses the specific challenges posed by its high polarity, tautomeric equilibrium, and low molecular weight.

[1]

Introduction & Chemical Context

5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid (MW: 129.07 g/mol ) is a highly polar, amphoteric scaffold used frequently in the synthesis of energetic materials, antiviral agents (ribavirin analogs), and coordination polymers.

Characterizing this molecule is non-trivial due to two primary factors:

  • Tautomeric Equilibrium: The molecule exists in a dynamic equilibrium between the lactam (5-oxo) and lactim (5-hydroxy) forms. In solution, solvent polarity dictates the dominant species, complicating NMR interpretation.

  • Extreme Polarity: With a calculated logP of approximately -0.8 to -1.2, the compound exhibits negligible retention on standard C18 Reversed-Phase (RP) columns, eluting in the void volume.

This guide defines a robust analytical control strategy utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) and DMSO-d6 based NMR to ensure data integrity.

Structural Dynamics & Tautomerism

The compound can exist in multiple tautomeric forms involving the migration of the proton between the ring nitrogens and the exocyclic oxygen.

Tautomers cluster_0 Dominant Equilibrium (Solvent Dependent) cluster_1 Ionization States Oxo 5-Oxo Form (Lactam) (Polar Solvents) Hydroxy 5-Hydroxy Form (Lactim) (Non-polar/Gas Phase) Oxo->Hydroxy Proton Transfer Zwitterion Zwitterionic Species (pH dependent) Oxo->Zwitterion pH < pKa1

Figure 1: Tautomeric equilibrium between the 5-oxo and 5-hydroxy forms. The oxo form is generally favored in polar aprotic solvents like DMSO.

Physicochemical Profiling

Before establishing chromatographic methods, the physicochemical boundaries must be defined to select appropriate buffers and solvents.

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 129.07 DaRequires low mass cut-off settings on MS.
Solubility High: DMSO, Water, MethanolLow: CH₂Cl₂, HexaneUse DMSO-d6 for NMR; Water/ACN for HPLC.
pKa (Acid) ~3.2 (Carboxylic acid)Mobile phase pH must be controlled (pH 2-3 to suppress ionization or pH >5 to fully ionize).
pKa (Base) ~9-10 (Triazole ring NH)Amphoteric nature allows anion/cation exchange modes.
LogP -0.81 (Hydrophilic)C18 columns are unsuitable. Use HILIC or Mixed-Mode.

Chromatographic Protocols (HPLC/UPLC)[2]

Standard Reversed-Phase (RP) methods fail for this compound due to lack of retention. Two robust methods are proposed: HILIC (Primary) and Mixed-Mode (Secondary).

Method A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Recommended for purity analysis and LC-MS compatibility.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm or 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold to focus analyte)

    • 1-10 min: 90% B → 50% B (Linear gradient)

    • 10-12 min: 50% B (Wash)

    • 12.1 min: 90% B (Re-equilibration for 5 mins)

  • Flow Rate: 0.3 mL/min (for 2.1 mm ID).

  • Detection: UV @ 210 nm (Carboxyl/Amide absorption) and MS (ESI-).

  • Rationale: The high organic starting condition forces the polar triazole into the water-rich layer on the HILIC particle surface, ensuring retention.[1] Ammonium formate provides ionic strength to minimize secondary electrostatic interactions.

Method B: Mixed-Mode (RP/Anion Exchange)

Recommended for robust QC in the presence of non-polar impurities.

  • Column: SIELC Newcrom R1 or Primesep 100 (Mixed-mode RP + Ion Exchange).

  • Mobile Phase: Isocratic 40% ACN / 60% Water with 0.1% H3PO4 (for UV) or Formic Acid (for MS).

  • Rationale: The column's embedded ion-pairing groups interact with the carboxylic acid, providing retention even with high water content.

HPLC_Workflow Sample Crude Sample (5-Oxo-triazole acid) Check_Sol Solubility Check (Water/ACN) Sample->Check_Sol Decision Retention on C18? Check_Sol->Decision RP_Fail No Retention (Void Volume) Due to LogP < 0 Decision->RP_Fail Yes (Typical) HILIC Method A: HILIC (Ammonium Formate/ACN) RP_Fail->HILIC Primary Choice Mixed Method B: Mixed-Mode (Ion Exchange + RP) RP_Fail->Mixed Alternative Analysis Purity & ID Confirmation (UV 210nm + MS ESI-) HILIC->Analysis Mixed->Analysis

Figure 2: Chromatographic method selection strategy emphasizing HILIC for polar retention.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 is the mandatory solvent. D₂O may be used, but it will exchange the NH and OH protons, erasing critical structural information.

  • ¹H NMR (400 MHz, DMSO-d6):

    • δ 12.0 - 13.5 ppm (Broad, s): Carboxylic acid proton (-COOH). Often broadened due to hydrogen bonding.

    • δ 11.5 - 12.0 ppm (Broad, s): Triazole Ring NH.

    • δ ~11.0 ppm: 5-Oxo NH (Lactam form).

    • Note: Absence of CH protons on the ring (fully substituted) means the spectrum will only show exchangeable protons. If D₂O shake is performed, all signals will disappear, confirming the structure lacks non-exchangeable C-H bonds.

  • ¹³C NMR (100 MHz, DMSO-d6):

    • δ ~160-165 ppm: Carboxylic acid carbonyl (C=O).

    • δ ~155-158 ppm: 5-Oxo carbonyl (C=O) / C-OH tautomer.

    • δ ~145-150 ppm: Triazole C3 carbon.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Rationale: The carboxylic acid moiety deprotonates easily, forming a stable [M-H]⁻ ion.

  • Expected Ions:

    • [M-H]⁻: m/z 128.06

    • [2M-H]⁻: m/z 257.13 (Dimer formation is common in ESI-).

    • Fragmentation: Loss of CO₂ (44 Da) to yield m/z ~84.

Step-by-Step Characterization Workflow

This protocol validates the identity and purity of the synthesized or purchased material.

  • Sample Preparation:

    • Dissolve 5 mg of sample in 1 mL of 50:50 Acetonitrile:Water (for HPLC) or 0.6 mL DMSO-d6 (for NMR).

    • Critical: Ensure complete dissolution. Sonicate if necessary.

  • Purity Assessment (HILIC-UV):

    • Inject 2 µL onto the HILIC system (Method A).

    • Integrate peaks at 210 nm.

    • Acceptance Criteria: Main peak >95% area. Retention time must be >2.5 x void time (

      
      ).
      
  • Structural Confirmation (NMR):

    • Acquire ¹H NMR (16 scans). Verify three exchangeable proton environments (COOH, NH, NH).

    • Perform D₂O shake: Confirm disappearance of all peaks (proves no C-H bonds).

  • Mass Confirmation:

    • Direct infusion or LC-MS.

    • Confirm parent ion m/z 128.06 (ESI-).

  • Data Reporting:

    • Report purity, retention time, and shift assignments. Explicitly state the solvent used for NMR due to tautomeric shift variations.

References

  • Santa Cruz Biotechnology. 5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid Product Data. Retrieved from

  • BenchChem. Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. Retrieved from

  • SIELC Technologies. 1H-1,2,4-Triazole-3-carboxylic acid Analysis on Newcrom R1. Retrieved from

  • MDPI. Synthesis and Ring-Chain Tautomerism of 1,2,3-triazole-4-carboxylic Acid Derivatives. (Context on triazole acid tautomerism). Retrieved from

  • National Institutes of Health (PubMed). Rapid and Simple RP-HPLC Method for Triazole Quantifications. (Reference for general triazole detection limits). Retrieved from

Sources

Method

Chromatographic Purification of Triazole Derivatives: A Master Guide

Abstract This technical guide details the purification strategies for 1,2,3- and 1,2,4-triazole derivatives, a class of nitrogen-rich heterocycles pivotal in antifungal, antiviral, and agrochemical development. Due to th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide details the purification strategies for 1,2,3- and 1,2,4-triazole derivatives, a class of nitrogen-rich heterocycles pivotal in antifungal, antiviral, and agrochemical development. Due to their amphoteric nature, high polarity, and potential for strong interaction with residual silanols, triazoles present unique chromatographic challenges. This document provides decision matrices, optimized protocols for Flash, Prep-HPLC, and SFC, and troubleshooting frameworks to ensure high recovery and purity (>98%).

Introduction: The Triazole Challenge

Triazole derivatives are defined by their five-membered ring containing three nitrogen atoms. Their purification is complicated by two primary factors:

  • Basicity & Hydrogen Bonding: The nitrogen lone pairs (particularly N-3 or N-4) act as Lewis bases, interacting strongly with acidic silanol groups on silica, leading to severe peak tailing and irreversible adsorption.

  • Polarity Variance: Substituents can drastically shift the molecule from highly polar (requiring HILIC) to lipophilic (requiring RP-HPLC).

Strategic Insight: Success depends on controlling the protonation state of the triazole ring. For 1,2,4-triazoles (pKa ~2.2–2.4 for the conjugate acid), maintaining a mobile phase pH > 4 keeps the molecule neutral (improving retention in RP), while pH < 2 ensures full protonation (improving peak shape but reducing retention).

Method Selection Strategy

The choice of purification mode should be dictated by the compound's hydrophobicity (LogP) and chirality.

Figure 1: Method Development Decision Tree

TriazoleMethodology Start Crude Triazole Mixture CheckChirality Is the compound Chiral? Start->CheckChirality SFC Protocol 3: SFC (Supercritical Fluid Chrom.) Chiral Polysaccharide Phases CheckChirality->SFC Yes (Enantiomers) CheckLogP Check Hydrophobicity (LogP) CheckChirality->CheckLogP No (Achiral) Flash Protocol 1: Flash Chrom. (Normal Phase with Amine) CheckLogP->Flash LogP > 1.5 (Lipophilic) PrepHPLC Protocol 2: Prep RP-HPLC (C18 with Acidic Buffer) CheckLogP->PrepHPLC 0 < LogP < 1.5 (Moderate) HILIC HILIC Mode (Polar/Ionic Triazoles) CheckLogP->HILIC LogP < 0 (Hydrophilic)

Caption: Decision matrix for selecting the optimal chromatographic mode based on molecular properties.

Protocol 1: Normal Phase Flash Chromatography

Application: Initial cleanup of crude reaction mixtures; removal of non-polar starting materials. Challenge: Basic triazoles streak on standard silica gel.

The "Competing Amine" Strategy

To prevent tailing, the mobile phase must contain a basic modifier that competes with the triazole for silanol binding sites.

Reagents:

  • Stationary Phase: Spherical Silica Gel (40–60 µm). Note: Amine-functionalized silica (NH2-silica) eliminates the need for modifiers but is more expensive.

  • Mobile Phase A: Dichloromethane (DCM) or Ethyl Acetate.

  • Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) .

Step-by-Step Protocol:

  • Column Equilibration: Flush the column with 3 CV (Column Volumes) of 95% A / 5% B. This pre-saturates the silica surface with the amine modifier.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM. If insoluble, use dry-loading: adsorb the sample onto Celite or silica (1:5 ratio), evaporate solvent, and load the powder into a solid-load cartridge.

  • Gradient Elution:

    • 0–5 min: Isocratic 0% B (removes non-polar impurities).

    • 5–20 min: Linear gradient 0% → 10% B.

    • 20–30 min: Linear gradient 10% → 20% B.

    • Note: Triazoles typically elute between 3–8% MeOH.

  • Post-Run: Flush column with 100% B to remove highly polar byproducts.

Critical Check: Do not use Acetone/Hexane gradients for primary amines, as Schiff base formation can occur inside the column.

Protocol 2: Preparative RP-HPLC

Application: High-purity isolation (>99%) for biological testing. Challenge: Maintaining solubility and achieving sharp peak shape.

Buffer Selection Logic
  • 0.1% Trifluoroacetic Acid (TFA): The "Gold Standard" for triazoles. TFA acts as an ion-pairing agent. The trifluoroacetate anion pairs with the protonated triazole, increasing its hydrophobicity and retention on C18, resulting in sharp, symmetrical peaks.

    • Drawback: TFA is difficult to remove and can suppress MS signals.

  • 10 mM Ammonium Formate (pH 3.0): An MS-friendly alternative. Provides pH control but less peak sharpening than TFA.

Experimental Setup:

  • Column: C18 Prep Column (e.g., 19 x 150 mm, 5 µm).

  • Flow Rate: 15–20 mL/min.

  • Detection: UV 254 nm (Triazole ring absorbance) & 210 nm.

Gradient Protocol (Standard):

Time (min) % Mobile Phase A (0.1% TFA in Water) % Mobile Phase B (Acetonitrile) Phase
0.0 95 5 Equilibration
2.0 95 5 Injection/Hold
12.0 5 95 Gradient
14.0 5 95 Wash

| 14.1 | 95 | 5 | Re-equilibration |

Recovery Note: If using TFA, the isolated product will be a trifluoroacetate salt. To obtain the free base, dissolve the product in EtOAc and wash with saturated NaHCO₃, then dry and concentrate.

Protocol 3: Supercritical Fluid Chromatography (SFC)

Application: Separation of chiral triazole enantiomers (e.g., Voriconazole isomers) and "Green" purification of achiral analogs. Advantage: Low viscosity of supercritical CO₂ allows high flow rates and rapid equilibration.

Workflow Visualization

SFCWorkflow CO2 Liquid CO2 (Main Solvent) Pump Binary Pump (100-150 bar) CO2->Pump Modifier Co-Solvent (MeOH + 0.1% DEA) Modifier->Pump Column Chiral Column (Amylose/Cellulose) Pump->Column BPR Back Pressure Regulator Column->BPR Fraction Fraction Collection (Gas-Liquid Sep) BPR->Fraction

Caption: SFC workflow for triazole purification using CO2 and polar modifiers.

Protocol:

  • Stationary Phase: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: CO₂ / Methanol (80:20 to 60:40).

  • Additive: 0.1% Diethylamine (DEA) or Ethanolamine .

    • Why? The basic additive suppresses non-specific interactions between the triazole nitrogens and the stationary phase support, crucial for chiral recognition.

  • Conditions: Backpressure: 100–120 bar; Temperature: 35–40°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (Flash) Silanol interactionIncrease amine modifier (TEA/NH₄OH) to 1–2%. Switch to NH₂-functionalized silica.[1]
Broad Peaks (RP-HPLC) Incorrect pH / IonizationEnsure Mobile Phase A pH is < 3.0 (use TFA or Formic Acid). Triazoles often broaden at neutral pH.
Early Elution (No Retention) Compound too polarSwitch to HILIC mode (Acetonitrile/Water/Ammonium Acetate) or use a "Aq" type C18 column compatible with 100% water.
Double Peaks Tautomerism1,2,4-triazoles exist in tautomeric equilibrium. This is often temperature-dependent. Increase column temp to 40–50°C to coalesce peaks.
Low Recovery Irreversible adsorptionCheck if product precipitated on column. Wash column with DMSO/MeOH (1:1). Ensure sample solvent matches mobile phase strength.[2]

References

  • Toribio, L., et al. (2004). Chiral separation of some triazole pesticides by supercritical fluid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Biotage. (2023).[3][4] When should I use a pH modifier in flash column chromatography gradient? Retrieved from [Link]

  • Guan, K., & Philbin, T. (2006). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

  • Agilent Technologies. (2015).[5] Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Anticancer Activity of 1,2,4-Triazole Derivatives

Introduction The 1,2,4-triazole scaffold represents a "privileged" heterocyclic core in medicinal chemistry, distinguished by its unique physicochemical properties, metabolic stability, and bioavailability.[1][2][3][4] T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,4-triazole scaffold represents a "privileged" heterocyclic core in medicinal chemistry, distinguished by its unique physicochemical properties, metabolic stability, and bioavailability.[1][2][3][4] This five-membered ring containing three nitrogen atoms is a versatile pharmacophore found in numerous FDA-approved drugs, including the anticancer agents letrozole and anastrozole.[5] The therapeutic potential of 1,2,4-triazole derivatives is broad, with demonstrated activities including antifungal, antiviral, anti-inflammatory, and notably, anticancer effects.[4][6][7]

The uncontrolled growth and proliferation of cells, the hallmark of cancer, is a leading cause of mortality worldwide.[8] Current cancer therapies, while effective to an extent, are often hampered by issues of drug resistance, significant side effects, and a lack of selectivity.[5] This underscores the urgent and ongoing need for the development of novel, more targeted, and efficient anticancer agents. 1,2,4-triazole derivatives have emerged as a promising class of compounds in this pursuit, with research demonstrating their ability to interfere with various oncogenic pathways and processes.[3][8][9]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the anticancer activity of 1,2,4-triazole derivatives. We will delve into their diverse mechanisms of action, present detailed protocols for their in vitro and in vivo evaluation, and offer insights into the critical structure-activity relationships that govern their efficacy.

Mechanisms of Anticancer Activity

The anticancer properties of 1,2,4-triazole derivatives are not attributed to a single mechanism but rather to their ability to interact with a multitude of biological targets crucial for cancer cell survival and proliferation. The versatility of the triazole ring allows for diverse chemical modifications, enabling the fine-tuning of their activity against specific molecular targets.[3]

Key Molecular Targets and Pathways:
  • Enzyme Inhibition: A primary mechanism of action for many 1,2,4-triazole derivatives is the inhibition of key enzymes involved in cancer progression.[3][4]

    • Kinase Inhibition: Many kinases are dysregulated in cancer, leading to uncontrolled cell growth. Triazole derivatives have been shown to inhibit various kinases, including EGFR and BRAF, which are critical components of oncogenic signaling pathways.[10]

    • Aromatase and Steroid Sulfatase Inhibition: These enzymes are involved in hormone synthesis, and their inhibition is a key strategy in treating hormone-dependent cancers like breast cancer.[1]

    • Topoisomerase Inhibition: These enzymes are essential for DNA replication and repair. Their inhibition by triazole compounds can lead to DNA damage and apoptosis in cancer cells.[3]

    • Carbonic Anhydrase Inhibition: Certain isoforms of this enzyme are overexpressed in tumors and contribute to the acidic tumor microenvironment, promoting invasion and metastasis. Triazole derivatives have been identified as inhibitors of these cancer-related isoforms.[3]

  • Tubulin Polymerization Inhibition: The microtubule network, composed of tubulin polymers, is crucial for cell division. Several 1,2,4-triazole derivatives have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. These compounds often bind to the colchicine-binding site on tubulin.[1][11]

  • Induction of Apoptosis: Apoptosis, or programmed cell death, is a natural process that is often evaded by cancer cells. 1,2,4-triazole derivatives can induce apoptosis through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.[3][12]

  • Cell Cycle Arrest: By interfering with key cell cycle regulators, 1,2,4-triazole derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing.[13]

  • Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. Some triazole compounds have demonstrated anti-angiogenic properties.[8]

  • Interference with DNA Interactions: Certain derivatives can interact with DNA, leading to damage and subsequent cell death.[3]

Visualizing the Multifaceted Anticancer Mechanisms

Anticancer_Mechanisms_of_1_2_4_Triazoles cluster_mechanisms Key Anticancer Mechanisms Enzyme_Inhibition Enzyme Inhibition (Kinases, Aromatase, Topoisomerase) Tubulin_Inhibition Tubulin Polymerization Inhibition Apoptosis_Induction Apoptosis Induction Cell_Cycle_Arrest Cell Cycle Arrest Angiogenesis_Inhibition Angiogenesis Inhibition DNA_Interaction DNA Interaction Triazole 1,2,4-Triazole Derivatives Triazole->Enzyme_Inhibition Triazole->Tubulin_Inhibition Triazole->Apoptosis_Induction Triazole->Cell_Cycle_Arrest Triazole->Angiogenesis_Inhibition Triazole->DNA_Interaction

Caption: Diverse anticancer mechanisms of 1,2,4-triazole derivatives.

In Vitro Evaluation of Anticancer Activity

A systematic in vitro evaluation is the foundational step in identifying and characterizing the anticancer potential of novel 1,2,4-triazole derivatives. This typically involves a tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays.

Tier 1: Primary Cytotoxicity Screening

The initial step is to assess the general cytotoxic effect of the synthesized compounds against a panel of human cancer cell lines.[14]

Protocol: MTT Cell Viability Assay

This colorimetric assay is a widely used and robust method to quantify the number of viable cells.[15]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer)[16]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • 1,2,4-Triazole derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole derivatives in complete medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Compound Cell Line IC50 (µM) Reference
Compound 4gHT-29 (Colon)12.69 ± 7.14[16]
Compound 4bCaCo2 (Colon)26.15[16]
Bet-TZ1A375 (Melanoma)22.41 - 46.92[12]
Compound TP6B16F10 (Melanoma)41.12 - 61.11[15]
Compound 8c(Various)3.6 (EGFR inhibition)[10]
Compound 9p(Various)8.3 (Tubulin inhibition)[11]

Table 1: Examples of Reported IC50 Values for 1,2,4-Triazole Derivatives

Tier 2: Mechanistic In Vitro Assays

Compounds that exhibit significant cytotoxicity in the primary screen should be further investigated to elucidate their mechanism of action.

Protocol: Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment: Treat cancer cells with the 1,2,4-triazole derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell population can be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in the different phases of the cell cycle.

Visualizing the In Vitro Experimental Workflow

In_Vitro_Workflow cluster_tier1 Tier 1: Cytotoxicity Screening cluster_tier2 Tier 2: Mechanistic Assays MTT MTT Assay (Determine IC50) Active_Compounds Active Compounds MTT->Active_Compounds Apoptosis Apoptosis Assay (Annexin V/PI) CellCycle Cell Cycle Analysis (PI Staining) Start Synthesized 1,2,4-Triazole Derivatives Start->MTT Active_Compounds->Apoptosis Active_Compounds->CellCycle

Caption: Tiered workflow for in vitro evaluation of anticancer activity.

In Vivo Evaluation of Anticancer Efficacy

Promising candidates identified from in vitro studies must be evaluated in animal models to assess their therapeutic efficacy and potential toxicity in a more complex biological system.[17][18]

Common In Vivo Models:
  • Human Tumor Xenograft Models: This is the most frequently used in vivo model. Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude mice).[17][19]

    • Subcutaneous Models: Tumor cells are injected under the skin, forming a palpable tumor that is easy to measure.[19]

    • Orthotopic Models: Tumor cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad), providing a more clinically relevant tumor microenvironment.[19]

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. These models are particularly useful for studying the interplay between the immune system and the tumor in response to therapy.[19]

  • Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to genetic modifications, closely mimicking human cancer development. However, they are more time-consuming and expensive to use for large-scale screening.[17]

  • Hollow Fiber Assay: This is a rapid in vivo screening method where human tumor cells are grown in hollow fibers that are implanted into mice. It allows for the simultaneous evaluation of a compound's efficacy against multiple cell lines in different physiological compartments.[20]

Protocol: Subcutaneous Xenograft Model

Animals:

  • 6-8 week old female athymic nude mice.

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 human cancer cells (e.g., A549) in a volume of 100-200 µL of a mixture of medium and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the 1,2,4-triazole derivative via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific treatment duration), euthanize the mice and excise the tumors.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups. The percentage of tumor growth inhibition (%TGI) can be calculated.

Visualizing the In Vivo Experimental Workflow

In_Vivo_Workflow Start Promising 1,2,4-Triazole Derivative Cell_Implantation Implant Human Cancer Cells into Immunocompromised Mice Start->Cell_Implantation Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment Administer Compound (Treatment Group) & Vehicle (Control) Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint Euthanize Mice & Excise Tumors Monitoring->Endpoint Analysis Analyze Tumor Growth Inhibition Endpoint->Analysis

Caption: Workflow for in vivo evaluation using a xenograft model.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the triazole ring and any appended scaffolds. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective anticancer agents.[1][3][9]

Key SAR Observations:

  • Substitutions at N-1 and N-4: Modifications at these positions can significantly influence the biological activity and the targeted pathway.

  • Substitutions at C-3 and C-5: The introduction of various functional groups at these positions, such as mercapto, amino, or substituted phenyl rings, has been shown to modulate anticancer potency.[7][15]

  • Hybrid Molecules: The fusion of the 1,2,4-triazole ring with other pharmacologically active moieties (e.g., indole, quinoline) has led to the development of hybrid compounds with enhanced anticancer activity.[13][16]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a critical role in its pharmacokinetic properties and ability to reach the target site.

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold continues to be a highly valuable framework in the design and development of novel anticancer agents.[8] The diverse mechanisms of action exhibited by its derivatives, coupled with the potential for chemical modification to optimize potency and selectivity, make this a promising area of research.[3] Future efforts should focus on:

  • Rational Drug Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and target-specific derivatives.[1][14]

  • Elucidation of Novel Mechanisms: Investigating new molecular targets and pathways affected by 1,2,4-triazole compounds.

  • Combination Therapies: Exploring the synergistic effects of 1,2,4-triazole derivatives with existing anticancer drugs to overcome drug resistance and enhance therapeutic efficacy.

  • Preclinical and Clinical Development: Advancing the most promising candidates through rigorous preclinical testing and ultimately into clinical trials to assess their therapeutic potential in cancer patients.[3]

The systematic application of the protocols and methodologies outlined in this guide will be instrumental in advancing the discovery and development of the next generation of 1,2,4-triazole-based anticancer therapeutics.

References

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). ScienceRise: Pharmaceutical Science, (2 (48)). Available at: [Link]

  • Kaur, R., Dwivedi, A. R., Kumar, B., & Kumar, V. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Anti-Cancer Agents in Medicinal Chemistry, 16(4), 465–489. Available at: [Link]

  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (n.d.). EurekaSelect. Available at: [Link]

  • Guerriero, J. L. (2016). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Anti-Cancer Agents in Medicinal Chemistry, 16(1), 28–38. Available at: [Link]

  • S, S., & G, N. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science, 51–60. Available at: [Link]

  • In Vivo Oncology Models for Drug Discovery. (2023, April 7). Eurofins DiscoverX. Available at: [Link]

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (2025, July 15). Archiv der Pharmazie. Available at: [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry, 2022, 1–9. Available at: [Link]

  • Dörr, W., & van der Kogel, A. J. (2004). New Anticancer Agents: In Vitro and In Vivo Evaluation. Medical Radiology, 1–12. Available at: [Link]

  • Zhang, H., Wang, W., Wang, Z., Wang, X., & Quan, Z. (2022). Synthesis and anticancer activity of[1][8][17] triazole [4,3-b][1][8][17][20] tetrazine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(2), 159–165. Available at: [Link]

  • Wen, X., Zhou, Y., Zeng, J., & Liu, X. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(16), 1441–1460. Available at: [Link]

  • In vivo screening models of anticancer drugs. (2018, October 7). ResearchGate. Available at: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (n.d.). ResearchGate. Available at: [Link]

  • Kamal, A., Reddy, T. S., & Sree, G. S. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic & Medicinal Chemistry, 26(4), 806–824. Available at: [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Uivarosi, V., Tiperciuc, B., Gheldiu, A.-M., Vlase, L., & Stana, A. (2023). Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. Molecules, 29(1), 22. Available at: [Link]

  • Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Design, synthesis and in vitro anti-cancer activity of novel 1,2,4-triazole derivatives. (2025, August 6). ResearchGate. Available at: [Link]

  • Jasim, A. M., Omar, T. N.-A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1–21. Available at: [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021, November 27). MDPI. Available at: [Link]

  • Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. (n.d.). RSC Publishing. Available at: [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (n.d.). Semantic Scholar. Available at: [Link]

  • A novel 1,2,4-triazole derivative inhibits epithelial-mesenchymal transition in metastatic colorectal cancer via β-catenin suppression. (2025, October 21). European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Method

Application Note: Advanced Antimicrobial Profiling of Triazole Derivatives

Abstract Triazole derivatives represent a cornerstone of modern antimicrobial pharmacotherapy, particularly in mycology (e.g., fluconazole, voriconazole) and emerging "click-chemistry" antibacterial discovery. However, t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Triazole derivatives represent a cornerstone of modern antimicrobial pharmacotherapy, particularly in mycology (e.g., fluconazole, voriconazole) and emerging "click-chemistry" antibacterial discovery. However, their lipophilic nature and predominantly static mechanism of action (MoA) present unique challenges in in vitro profiling. This guide moves beyond standard textbook protocols to address the specific nuances of triazole assaying: overcoming solubility limits, resolving "trailing" endpoints in MIC determination, and validating cytochrome P450 (CYP51) inhibition via sterol quantitation.

Part 1: Compound Handling & Solubility (The Triazole Challenge)

The Problem: Most synthetic triazoles are highly lipophilic. Improper solubilization leads to microprecipitation in aqueous media, causing false negatives (drug not reaching target) or false positives (precipitate scattering light in OD readings).

Protocol: "Solvent-shock" Preparation

Objective: Maximize solubility without inducing solvent toxicity in the test organism.

  • Primary Stock: Dissolve the triazole compound in 100% DMSO (Dimethyl Sulfoxide) to a concentration 100x higher than the highest testing concentration (typically 6.4 mg/mL or 12.8 mg/mL).

    • Why: DMSO is superior to ethanol for triazoles due to lower volatility and better stabilization of the nitrogen-rich ring.

  • Intermediate Dilution: Do not dilute directly into the broth yet. Create a 10x working stock in sterile distilled water (e.g., 1 part DMSO stock + 9 parts water).

    • Check: If precipitation occurs here, sonicate for 10 minutes at 40°C. If it persists, switch to a cyclodextrin-based carrier (e.g., sulfobutyl ether beta-cyclodextrin).

  • Final Assay Concentration: Dilute the intermediate 1:10 into the assay plate.

    • Result: Final DMSO concentration is 1%.

    • Control: You must run a "Solvent Control" (1% DMSO in broth) column. If the organism growth in this column is <95% of the growth control, the assay is invalid.

Part 2: Primary Screening (MIC/MBC)

Context: The Clinical and Laboratory Standards Institute (CLSI) and EUCAST provide the framework. However, triazoles often exhibit the "Trailing Effect" —partial inhibition where the organism grows slowly at concentrations above the MIC. This makes visual reading difficult.

Workflow Diagram: Screening Cascade

TriazoleScreening Compound Triazole Compound Solubility Solubility Check (1% DMSO Limit) Compound->Solubility MIC MIC Assay (Broth Microdilution) Solubility->MIC Trailing Trailing Growth? MIC->Trailing Resazurin Resazurin Assay (Metabolic Endpoint) Trailing->Resazurin Yes (Ambiguous) Visual Visual/OD Reading Trailing->Visual No MoA Mechanistic Profiling (Sterol Quantitation) Resazurin->MoA Visual->MoA Hit Confirmation

Figure 1: Decision matrix for triazole screening. Note the diversion to Resazurin assays when "trailing" growth obscures standard visual MICs.

Protocol A: Enhanced Broth Microdilution (Fungal Focus)

Standard: Modified CLSI M27 (Yeasts) / M38 (Molds).

Materials:

  • Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0. Crucial: Add 2% Glucose.[1][2] (Triazoles work best when the fungus is metabolically active; low glucose can mask efficacy).

  • Inoculum: Candida albicans (ATCC 90028) adjusted to

    
     CFU/mL.
    

Step-by-Step:

  • Plate Setup: Dispense 100 µL of 2x drug concentrations into columns 1-10 of a 96-well flat-bottom plate.

  • Inoculation: Add 100 µL of the standardized inoculum to all wells (diluting drug to 1x).

  • Incubation: 35°C for 24h (Candida) or 48h (Aspergillus/Cryptococcus).

  • Endpoint Determination (The Triazole Rule):

    • Visual: Do not look for "clear" wells. Look for a 50% reduction in turbidity compared to the Growth Control (GC).

    • Spectrophotometric: Read OD at 530nm.

    • Calculation:

      
      .
      
Protocol B: Resazurin "Rescue" Assay

Use this when the MIC is ambiguous due to trailing.

  • Reagent: Prepare 0.01% Resazurin (Alamar Blue) in sterile water.

  • Addition: At the end of the incubation period (24h/48h), add 30 µL of Resazurin solution to each well.

  • Incubation: Incubate for 1-4 hours (monitor color change).

  • Reading:

    • Blue: No metabolic activity (Dead/Inhibited).

    • Pink: Active metabolism (Live).

    • Advantage:[3][4][5] Resazurin ignores the "ghost" turbidity of dead biomass and only stains living cells, sharpening the triazole MIC endpoint.

Part 3: Mechanistic Profiling (Sterol Quantitation)

Context: Triazoles target Lanosterol 14


-demethylase (CYP51) . Inhibition blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylated sterols. To prove your compound acts via this mechanism (and not just general toxicity), you must quantify ergosterol reduction.
Pathway Diagram: CYP51 Inhibition

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol CYP51 CYP51 (Target) Lanosterol 14a-demethylase Lanosterol->CYP51 Intermediates Toxic Methylated Sterols (Accumulation = Membrane Stress) Lanosterol->Intermediates Blocked by Triazole Triazole Triazole Inhibitor Triazole->CYP51 Inhibits Ergosterol Ergosterol (Membrane Integrity) Intermediates->Ergosterol

Figure 2: The specific blockade of CYP51 by triazoles prevents ergosterol synthesis, compromising fungal cell membrane integrity.

Protocol: UV-Spectrophotometric Sterol Quantitation

Reference: Based on the method by Arthington-Skaggs et al. (1999).[6]

  • Culture: Grow C. albicans in 50 mL Sabouraud Dextrose Broth (SDB) with sub-MIC concentrations of your triazole (e.g., MIC/4) for 16h.

    • Why sub-MIC? You need biomass to extract sterols. If you kill them all, you can't measure the ratio change.

  • Harvest: Centrifuge (2,700 x g, 5 min), wash with sterile water.

  • Saponification: Resuspend pellet in 3 mL of 25% Alcoholic KOH (25g KOH + 35mL sterile water + 100% Ethanol to 100mL).

    • Action: Vortex 1 min, incubate at 85°C for 1 hour.

  • Extraction: Allow to cool. Add 1 mL sterile water + 3 mL n-Heptane . Vortex vigorously for 3 minutes.[7]

  • Separation: Allow layers to separate (or brief spin). The sterols are in the top (heptane) layer.

  • Analysis: Transfer the heptane layer to a quartz cuvette. Scan UV absorbance between 240 nm and 300 nm .

  • Interpretation:

    • Ergosterol Peak: 281.5 nm.

    • Dehydroergosterol (DHE) Peak: 230 nm (Late sterol intermediate).

    • Triazole Signature: A flattening of the 281.5 nm peak and a shift/increase in precursors compared to untreated control.

Part 4: Biofilm Inhibition Assay

Context: Triazole resistance is often biofilm-mediated (extracellular matrix prevents drug penetration).

Protocol: Crystal Violet Biomass Quantitation
  • Formation: Inoculate 96-well plate with

    
     cells/mL in RPMI. Incubate 24h to form biofilm.[8]
    
  • Treatment: Carefully aspirate media (do not touch bottom). Add fresh media containing the triazole compound. Incubate another 24h.

  • Washing: Wash wells 3x with PBS to remove planktonic cells.

  • Staining: Add 100 µL 0.1% Crystal Violet (CV) for 15 min.

  • Elution: Wash 3x with water. Air dry. Solubilize the bound dye with 33% Acetic Acid.

  • Read: OD at 570 nm.

  • Data Analysis:

    
    
    

Part 5: Data Presentation Template

Compound IDMIC (µg/mL)MBC (µg/mL)Ergosterol Reduction (%)Biofilm IC50 (µg/mL)
Fluconazole (Ctrl) 0.5>6485%>64
Triazole-A 0.251692%32
Triazole-B >64N/A<5%N/A

Table 1: Example summary table. Note the high MBC for Fluconazole (fungistatic) vs. the potentially cidal activity of Triazole-A.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[Link]

  • Arthington-Skaggs, B. A., et al. (1999).[5][7] Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans.[5][7] Journal of Clinical Microbiology.[7][9] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.DEF 7.3.2).[Link]

  • O'Toole, G. A. (2011).[10] Microtiter Dish Biofilm Formation Assay.[11] Journal of Visualized Experiments. [Link]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid synthesis

Current Status: Operational Support Tier: Level 3 (Process Optimization & R&D) Topic: Reaction Optimization & Troubleshooting Executive Summary Welcome to the technical support hub for the synthesis of 5-Oxo-4,5-dihydro-...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Optimization & R&D) Topic: Reaction Optimization & Troubleshooting

Executive Summary

Welcome to the technical support hub for the synthesis of 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (CAS: 4538-16-3).[1] This guide addresses the specific challenges associated with the cyclization of semicarbazide derivatives with oxalate esters.

The synthesis of this scaffold is often plagued by three primary failure modes:

  • Oligomerization: Formation of linear polymeric byproducts during the condensation phase.[1]

  • Incomplete Cyclization: Failure to close the triazole ring due to insufficient base strength or temperature control.[1]

  • Decarboxylation: Loss of the C3-carboxyl group during the acidification/workup phase.

This guide provides a self-validating protocol designed to minimize these risks, grounded in mechanistic causality.

Phase 1: Reaction Design & Stoichiometry

The most robust route utilizes the condensation of Semicarbazide Hydrochloride with Diethyl Oxalate , followed by base-mediated cyclization.[1]

Optimized Reagent Table

Standardized for a 100 mmol scale reaction.

ReagentRoleEq.Mass/VolCritical Quality Attribute (CQA)
Semicarbazide HCl Nucleophile1.011.15 gMust be dry; moisture leads to hydrolysis of oxalate.[1]
Diethyl Oxalate Electrophile1.116.08 gUse slight excess to drive mono-substitution and prevent oligomers.[1]
Sodium Ethoxide Base (Cyclization)2.2See NoteFreshly prepared (21% wt in EtOH) is superior to commercial powder.[1]
Ethanol (Anhydrous) SolventN/A150 mLWater content <0.1% to prevent ester hydrolysis before cyclization.[1]
Expert Insight: Why 2.2 Equivalents of Base?

You need 1.0 eq to neutralize the HCl from the semicarbazide salt and 1.0 eq to effect the cyclization (deprotonation of the amide nitrogen).[1] The extra 0.2 eq ensures the reaction remains basic throughout, preventing premature precipitation of the intermediate.[1]

Phase 2: Step-by-Step Protocol

Step 1: The Condensation (Formation of the Acyclic Intermediate)[1]
  • Dissolution: Dissolve Semicarbazide HCl (1.0 eq) in Anhydrous Ethanol (1.5 M concentration).

  • Neutralization: Add Sodium Ethoxide (1.0 eq) at 0–5°C. Stir for 30 mins.

    • Checkpoint: A white precipitate (NaCl) will form.[1] This confirms free-basing.[1]

  • Addition: Add Diethyl Oxalate (1.1 eq) dropwise over 20 minutes.

  • Reflux: Heat to reflux (78°C) for 4–6 hours.

    • Mechanism:[1][2][3] The hydrazine terminal nitrogen attacks the oxalate carbonyl. Excess oxalate prevents the other nitrogen from reacting (which would form a polymer).[1]

Step 2: The Cyclization (Ring Closure)
  • Base Addition: Cool the mixture to room temperature. Add the second portion of Sodium Ethoxide (1.2 eq).[1]

  • Thermal Drive: Re-heat to reflux for 8–12 hours.

    • Observation: The solution often turns yellow/orange. This is the formation of the triazole anion.

  • Monitoring: Monitor by TLC (Mobile phase: 10% MeOH in DCM). The acyclic intermediate (

    
    ) should disappear, replaced by the polar triazole ester (
    
    
    
    ).[1]
Step 3: Hydrolysis & Isolation
  • Solvent Swap: Evaporate 80% of the ethanol.

  • Hydrolysis: Add 2M NaOH (2.5 eq) and stir at 60°C for 2 hours.

  • Acidification (CRITICAL): Cool to 0°C. Acidify dropwise with 6M HCl to pH 2.0.

    • Warning: Do not allow temperature to exceed 10°C during acidification.[1] Heat + Acid = Decarboxylation.

  • Crystallization: The product usually precipitates as a white solid.[1] Filter and wash with ice-cold water.[1]

Phase 3: Troubleshooting & FAQ

Troubleshooting Matrix
Symptom Probable Cause Corrective Action
Product is a sticky gum/oil Incomplete acidification or retained salts.[1]Re-dissolve in min. 2M NaOH, filter, then re-acidify very slowly at 0°C.
Low Yield (<40%) Oligomerization in Step 1.Ensure Diethyl Oxalate is added after free-basing semicarbazide.[1] Increase EtOH volume.
Melting Point too low Mixed ester/acid product.[1]Hydrolysis (Step 3) was insufficient. Increase NaOH time or temp.
Loss of Carboxyl Group Thermal decarboxylation.[1]Never heat the acidic solution. Lyophilize instead of oven drying.
Frequently Asked Questions

Q: Can I use Dimethyl Oxalate instead of Diethyl Oxalate? A: Yes, but Dimethyl Oxalate is more reactive and hydrolyzes faster.[1] If you use it, ensure your methanol/ethanol is strictly anhydrous.[1] You may also see transesterification if using Ethanol as solvent, but since you hydrolyze to the acid anyway, this does not impact the final product structure.[1]

Q: Why is the pH control at the end so critical? A: The 5-oxo-triazole ring is amphoteric.[1] At pH > 4, it exists as a salt.[1] At pH < 1, the high acidity can catalyze decarboxylation or ring opening.[1] The "Sweet Spot" for precipitation of the free acid is typically pH 1.8 – 2.2.

Q: My product has a yellow tint. How do I remove it? A: The yellow color often comes from oxidation of hydrazine impurities.[1] Recrystallize from water:ethanol (9:1) with activated charcoal treatment.

Visual Workflow: Mechanism & Logic

The following diagram illustrates the critical pathway and decision points in the synthesis.

TriazoleSynthesis Start Semicarbazide HCl + Diethyl Oxalate Step1 Step 1: Condensation (NaOEt, Reflux) Start->Step1 Inter Intermediate: Ethyl semicarbazidooxalate Step2 Step 2: Cyclization (Base-Mediated) Inter->Step2 Cyclic Cyclized Ester: Ethyl 5-oxo-triazole-3-carboxylate Step3 Step 3: Hydrolysis (NaOH, 60°C) Cyclic->Step3 Salt Triazole Salt (Water Soluble) Step4 Step 4: Acidification (HCl to pH 2, 0°C) Salt->Step4 Final Target: 5-Oxo-triazole-3-carboxylic Acid Final->Salt Recrystallization (if impure) Step1->Inter -EtOH Step2->Cyclic Ring Closure Step3->Salt Saponification Step4->Final Precipitation

Figure 1: Reaction workflow for the synthesis of 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid, highlighting the critical intermediate stages.

References

  • ChemicalBook. (2025).[1] 1H-1,2,4-Triazole-3-carboxylic acid Properties and Suppliers. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 295900, 1H-1,2,4-triazole-3-carboxylic acid. Retrieved from [1]

  • BenchChem. (2025).[1][4] Reactivity of Diethyl Oxalate and Dimethyl Oxalate. Retrieved from [1]

  • Castanedo, G. M., et al. (2011).[1][5] "Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines." Journal of Organic Chemistry. (Contextual reference for triazole ring closure dynamics). Retrieved from [J. Org.[1][5] Chem.]([Link])

Sources

Optimization

Technical Support Center: 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic Acid Synthesis

Topic: Improving Yield in 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic Acid Synthesis Target Audience: Researchers, Process Chemists, and Drug Development Professionals Reference ID: TSC-TRZ-05-OPT Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield in 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic Acid Synthesis Target Audience: Researchers, Process Chemists, and Drug Development Professionals Reference ID: TSC-TRZ-05-OPT

Executive Summary & Core Chemistry

The synthesis of 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (CAS: 4538-16-3) is a critical transformation in medicinal chemistry, often utilized as a bioisostere for carboxylic acids or as a scaffold for nucleoside analogs.

The industry-standard "Golden Path" for high-yield synthesis involves the cyclocondensation of semicarbazide with diethyl oxalate , followed by alkaline hydrolysis. While conceptually simple, this pathway is plagued by three common yield-killers:

  • Oligomerization: Competitive formation of linear poly-oxalylsemicarbazides.

  • Incomplete Cyclization: Failure to close the ring due to insufficient base strength or temperature control.

  • Decarboxylation: Thermal instability of the free acid during aggressive workup.

This guide provides an optimized protocol, mechanistic insights, and a troubleshooting decision tree to maximize your yield.

Optimized Synthetic Workflow (The "Golden Path")

Phase A: Reagents & Stoichiometry
  • Semicarbazide Hydrochloride: 1.0 equiv (Must be dry; hygroscopic salts skew stoichiometry).

  • Diethyl Oxalate: 1.1–1.2 equiv (Slight excess prevents self-condensation of semicarbazide).

  • Sodium Methoxide (NaOMe): 2.0–2.2 equiv (Crucial for catalyzing cyclization).

  • Solvent: Anhydrous Methanol (MeOH).

Phase B: Step-by-Step Protocol
StepOperationCritical Technical Insight (The "Why")
1 Free Base Formation Dissolve Semicarbazide HCl in MeOH. Add 1.0 equiv NaOMe at 0°C. Filter off NaCl.Yield Checkpoint: Removing NaCl prevents salt entrapment in the final product. Low temp prevents premature degradation of the free base.
2 Condensation Add Diethyl Oxalate dropwise to the filtrate at 0–5°C. Stir for 1h, then warm to RT.Control: Dropwise addition ensures the oxalate is always in local excess relative to the semicarbazide, favoring the 1:1 adduct over 2:1 oligomers.
3 Cyclization (Ring Closure) Add remaining NaOMe (1.0–1.2 equiv). Reflux for 4–6 hours.Mechanism: The second equivalent of base deprotonates the amide nitrogen, making it nucleophilic enough to attack the ester carbonyl and close the ring.
4 Hydrolysis Add water (approx. 10% v/v) and NaOH (1.0 equiv). Stir at RT or mild heat (40°C) for 1h.Selectivity: Mild conditions hydrolyze the exocyclic ester (position 3) without cleaving the triazole ring.
5 Isolation Cool to 0°C. Acidify carefully with Conc. HCl to pH 2.0. Collect precipitate.[1]Solubility: The product is amphoteric. It is soluble at pH > 7 and pH < 1. Maximum precipitation occurs near its isoelectric point (approx pH 2–3).

Mechanistic Visualization

Understanding the pathway is essential for troubleshooting. The diagram below illustrates the transformation from linear precursors to the cyclized target.

TriazoleSynthesis cluster_side Yield Killers Reactants Reactants Semicarbazide + Diethyl Oxalate Intermediate Intermediate (Ethyloxalylsemicarbazide) Reactants->Intermediate Condensation (-EtOH) Cyclization Cyclization (Base-Catalyzed) Intermediate->Cyclization Deprotonation Oligomer Oligomers (Linear Polymers) Intermediate->Oligomer Incorrect Stoichiometry Ester Ester Intermediate (Ethyl 5-oxo-triazole-3-carboxylate) Cyclization->Ester Ring Closure (-EtOH) Hydrolysis Hydrolysis (NaOH / H2O) Ester->Hydrolysis Saponification Product Target Product 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid Hydrolysis->Product Acidification (pH 2) Decarb Decarboxylation (Loss of CO2) Product->Decarb Excessive Heat (>100°C)

Caption: Mechanistic pathway for the synthesis of 5-oxo-1,2,4-triazole-3-carboxylic acid, highlighting critical intermediates and potential diversion points.

Troubleshooting & FAQ (Technical Support)

Q1: My yield is consistently low (<40%). What is the most likely cause?

Diagnosis: The most common culprit is moisture contamination or incorrect pH during isolation .

  • Fix 1 (Moisture): Diethyl oxalate hydrolyzes rapidly in wet solvents. Ensure your Methanol is anhydrous (water content <0.05%).

  • Fix 2 (Isolation): The product is water-soluble. If you acidify to pH < 1, the compound forms a soluble cation. If you stop at pH 5, it remains a soluble salt. You must hit the specific pH window of 2.0–2.5 to force precipitation.

Q2: The product is colored (yellow/brown) instead of off-white.

Diagnosis: Oxidation of hydrazine impurities or thermal decomposition.

  • Fix: Ensure your Semicarbazide HCl is white and free-flowing before use. If the reaction mixture turns dark during reflux, lower the bath temperature and extend the time. Perform a charcoal filtration step on the alkaline solution before acidification.

Q3: Can I use Ethanol (EtOH) instead of Methanol?

Analysis: Yes, but with caveats.

  • Kinetics: Methanol is more polar and generally facilitates faster reaction rates for this cyclization.

  • Transesterification: Using EtOH with Diethyl Oxalate matches the leaving group, which is good. However, sodium ethoxide is a stronger base than methoxide, which might increase side reactions if not controlled. Recommendation: Stick to MeOH/NaOMe for the standard protocol unless you strictly require the ethyl ester intermediate.

Q4: How do I purify the final acid if precipitation isn't clean?

Protocol:

  • Recrystallization: Water is the best solvent. The acid is poorly soluble in cold water but soluble in boiling water.

  • Procedure: Dissolve crude solid in minimum boiling water. Add activated carbon, filter hot. Cool slowly to 4°C.

  • Alternative: If solubility is too high, use a Water/Ethanol (80:20) mixture.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point >250°C (Dec.)Capillary Method
Solubility Soluble in aqueous base (NaOH, Na2CO3); Sparingly soluble in cold water; Soluble in DMSO.Solubility Test
1H NMR (DMSO-d6) δ ~12-14 ppm (Broad s, COOH/NH); Ring protons absent (fully substituted).400 MHz NMR

References

  • BenchChem. (2025).[2] A Comparative Guide to Alternative Reagents for the Synthesis of 1,2,4-Triazole-3-Carboxylic Acid Esters. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid Product Data. Retrieved from

  • National Institutes of Health (NIH). (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides. Retrieved from

  • Organic Chemistry Portal. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles. Retrieved from

  • Sigma-Aldrich. (n.d.). 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate - Properties and Safety. Retrieved from

Sources

Troubleshooting

side reactions in the synthesis of 1,2,4-triazoles

Technical Support Center: 1,2,4-Triazole Synthesis Ticket System Status: [ONLINE] Current Topic: Troubleshooting Side Reactions & Process Failures Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,2,4-Triazole Synthesis

Ticket System Status: [ONLINE] Current Topic: Troubleshooting Side Reactions & Process Failures Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Triage Desk: Common Issues & Quick Fixes (FAQ)

User Query #1: "My LC-MS shows the correct mass, but the NMR suggests I made a 1,3,4-oxadiazole, not a 1,2,4-triazole. What happened?" Diagnosis: You have encountered the "O-Attack Trap." Root Cause: In the cyclization of diacylhydrazines (a common intermediate), the carbonyl oxygen is competing with the amine nitrogen as the nucleophile during the dehydration step. If the reaction conditions are too acidic or lack a sufficient nitrogen source (like ammonium acetate or primary amine), the oxygen attacks the carbocation, closing the ring to form an oxadiazole. Quick Fix: Ensure a high concentration of the nitrogen source (e.g., excess ammonium acetate in acetic acid) and consider higher temperatures to favor the formation of the thermodynamically stable triazole over the kinetically favored oxadiazole.

User Query #2: "I’m alkylating a 1,2,4-triazole ring, and I’m getting a mess of three different spots on my TLC. How do I control this?" Diagnosis: Regiochemical Scrambling (N1 vs. N2 vs. N4). Root Cause: The 1,2,4-triazole ring exists in a tautomeric equilibrium (1H, 2H, and 4H forms). Under basic alkylation conditions, the triazolate anion is an ambident nucleophile. Steric hindrance usually directs alkylation to N1 or N2, but electronic factors (neighboring groups) can shift this. Quick Fix: Switch to a non-polar solvent (like toluene) with a specific base to favor N1/N2, or use blocking groups. (See Deep Dive: Module 1).

User Query #3: "My Einhorn-Brunner reaction yield is <10%, and I have a sticky polymer." Diagnosis: Hydrazine Polymerization/Decomposition. Root Cause: Hydrazines are unstable oxidatively and thermally.[1] If the condensation with the diacylamine (imide) is too slow, the hydrazine degrades or polymerizes before ring closure. Quick Fix: Pre-activate the imide or use a stepwise addition. Ensure inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the hydrazine.

Deep Dive: Root Cause Analysis & Mechanism

Module 1: The Regioselectivity Matrix (N-Alkylation)

When alkylating a pre-formed 1,2,4-triazole, the position of the new substituent is governed by the interplay of Tautomerism and Sterics .

  • The Mechanism: The 1,2,4-triazole anion has high electron density on all ring nitrogens.

    • N1-Alkylation: Generally favored thermodynamically and statistically (two equivalent sites in unsubstituted triazoles).[1]

    • N2-Alkylation: Often favored when a bulky substituent exists at C3, pushing the incoming electrophile away from N4 and N1.[1]

    • N4-Alkylation: Rare in simple alkylations but observed when N1/N2 are blocked or electronically deactivated.[1]

  • Critical Insight: According to Potts et al., the acidity of the precursors in the Einhorn-Brunner synthesis also dictates regiochemistry during ring formation.[2] The most acidic acyl group of the imide will end up at the C5 position of the triazole.

Module 2: The Oxadiazole vs. Triazole Divergence

This is the most critical failure mode in the Pellizzari and Einhorn-Brunner type syntheses.

  • Pathway A (Desired): The intermediate acyl amidrazone undergoes nucleophilic attack by the terminal nitrogen onto the carbonyl carbon.

  • Pathway B (Undesired): The carbonyl oxygen attacks the imine carbon (or activated carbonyl), leading to 1,3,4-oxadiazole.

  • Control Factor: The presence of a primary amine (R-NH2) or ammonia drives Pathway A. Acidic dehydrating agents (POCl3, SOCl2) without excess amine drive Pathway B.

Visualization: Troubleshooting Pathways

Diagram 1: Regioselectivity Decision Tree

Caption: Logical flow for predicting and controlling N-alkylation sites in 1,2,4-triazoles.

TriazoleRegio Start Start: N-Alkylation of 1,2,4-Triazole SubstituentCheck Are there substituents at C3/C5? Start->SubstituentCheck StericBulk Is the substituent bulky (e.g., t-Butyl, Ph)? SubstituentCheck->StericBulk Yes BaseSolvent Base/Solvent System? SubstituentCheck->BaseSolvent No (Unsubstituted) StericBulk->BaseSolvent No (Small Group) N2_Major Result: N2-Isomer Major (Steric Avoidance) StericBulk->N2_Major Yes (High Sterics) N1_Major Result: N1-Isomer Major (Thermodynamic Control) BaseSolvent->N1_Major NaOEt/EtOH (Classic) BaseSolvent->N1_Major K2CO3/Acetone N4_Rare Result: N4-Isomer (Rare/Specific Conditions) BaseSolvent->N4_Rare Specialized Directing Groups

[1]

Diagram 2: Mechanism Divergence (Triazole vs. Oxadiazole)

Caption: The critical bifurcation point in the dehydration of diacylhydrazine intermediates.

MechanismDivergence Precursor Diacylhydrazine Intermediate (R-CONH-NHCO-R') Activation Activation (Heat/Acid/POCl3) Precursor->Activation AmineSource Is Primary Amine/NH3 Present? Activation->AmineSource Path_O Path O: Oxygen Attack (Dehydration) AmineSource->Path_O No / Low Conc. Path_N Path N: Nitrogen Attack (Amination) AmineSource->Path_N Yes (Excess NH4OAc/R-NH2) Oxadiazole Product: 1,3,4-Oxadiazole (Side Product) Path_O->Oxadiazole Triazole Product: 1,2,4-Triazole (Target) Path_N->Triazole

[1][3]

Standard Operating Procedure (SOP)

Protocol: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles via the Modified Pellizzari Reaction . Objective: Minimize oxadiazole formation and maximize yield.

Materials:

  • Nitrile (R-CN) [1.0 equiv][1]

  • Hydrazide (R'-CONHNH2) [1.0 equiv][1]

  • Base: Potassium Carbonate (K2CO3) [0.1 equiv] or Sodium Ethoxide (NaOEt)[1]

  • Solvent: n-Butanol (High boiling point is crucial)[1]

Step-by-Step Workflow:

  • Preparation of Imidate (Activation Step):

    • Action: Dissolve Nitrile in anhydrous alcohol (MeOH/EtOH) and treat with dry HCl gas at 0°C.

    • Checkpoint: Monitor by IR.[3] Disappearance of nitrile peak (2250 cm⁻¹) and appearance of imidate peak (1650 cm⁻¹) indicates completion.

    • Why: Direct reaction of nitrile with hydrazide is sluggish. The imidate intermediate is far more electrophilic.

  • Condensation (The Critical Junction):

    • Action: Add the Hydrazide to the Imidate solution.[4][5]

    • Condition: Heat to reflux (80-100°C).[1]

    • Observation: A solid precipitate (Acyl Amidrazone) may form. Do not stop here. This is the open-chain intermediate.

  • Cyclization (Thermal Drive):

    • Action: If using n-Butanol, raise temperature to reflux (117°C).[1] If the intermediate is stable, isolated, and dry, consider melting it neat (fusion method) at >150°C for 15 mins.

    • Control: Ensure the system is basic (add K2CO3 if needed) to discourage acid-catalyzed oxadiazole formation.[1]

    • Validation: Check TLC.[3][4][6] The triazole usually runs lower (more polar) than the oxadiazole counterpart due to the NH hydrogen bonding capability.

  • Work-up:

    • Cool to room temperature.[6]

    • Evaporate solvent.[6]

    • Triturate with cold water to remove inorganic salts.

    • Recrystallize from Ethanol/Water.

Data Summary: Solvent Effects on Regioselectivity (Alkylation Step)

SolventBasePredominant Isomer (Unsubstituted)Mechanism Note
Ethanol NaOEtN1 (>90%)Thermodynamic control; tight ion pair.[1]
DMF K2CO3N1 / N2 Mixture Dipolar aprotic solvent separates ion pair, reducing selectivity.
Toluene TEAN2 (Variable)Steric factors dominate in non-polar media.[1]
Water NaOHN1 Hydrogen bonding stabilizes N1-anion.[1]

References

  • Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127. Link[1]

  • Katritzky, A. R. , & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Vol 5, Structure of Five-Membered Rings with Three or More Heteroatoms). Link[1]

  • Pellizzari, G. (1894). "Sopra i triazoli." Gazzetta Chimica Italiana, 24, 222.
  • Einhorn, A. (1905).[4] "Über die N-Methylolverbindungen der Säureamide." Justus Liebigs Annalen der Chemie, 343(2-3), 207-305.[1] Link[1]

  • Shneine, J. K. , & Al-Khafaji, Y. (2019). "Synthesis of some new 1,2,4-triazole derivatives." Journal of Physics: Conference Series, 1294, 052046. Link

  • Bentiss, F. , et al. (2000). "On the regioselectivity of the alkylation of 3,5-substituted-1,2,4-triazole derivatives." Journal of Heterocyclic Chemistry, 37(4), 833-838. Link[1]

Sources

Optimization

Technical Support Center: 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid

The following Technical Support Guide is designed for researchers and analytical scientists working with 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (CAS: 4538-16-3). This document moves beyond basic product da...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical scientists working with 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (CAS: 4538-16-3). This document moves beyond basic product data, offering field-proven troubleshooting strategies, impurity profiling, and validated analytical protocols.

Technical Overview & Impurity Profile

Compound Identity:

  • IUPAC Name: 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid[1][2]

  • Common Synonyms: 5-Hydroxy-1H-1,2,4-triazole-3-carboxylic acid; 3-Carboxy-5-hydroxy-1,2,4-triazole.

  • CAS Number: 4538-16-3[1][2]

  • Molecular Formula: C3H3N3O3

  • Tautomerism: This compound exists in equilibrium between the keto (5-oxo) and enol (5-hydroxy) forms. In solution, solvent polarity dictates the dominant tautomer, which often complicates NMR interpretation.

Critical Impurity Profile

The purity of this building block is often compromised by its synthetic precursors and thermal instability. The following table summarizes the most frequent impurities encountered in commercial and synthesized batches.

Impurity IDNameStructure DescriptionOrigin/CauseDetection Strategy
IMP-A 1,2,4-Triazol-3-one (5-Oxo-1,2,4-triazole)Decarboxylated analog (Loss of COOH)Thermal Degradation: Occurs during recrystallization or drying >80°C. Also a metabolic byproduct.HPLC (Early eluting), LC-MS (m/z 85)
IMP-B Semicarbazide Hydrazine derivativeUnreacted Starting Material: From the cyclization of semicarbazide with oxalic acid.LC-MS (Positive mode), Colorimetric tests
IMP-C Oxalic Acid Dicarboxylic acidUnreacted Reagent: Residual from synthesis; co-precipitates due to similar solubility.Ion Chromatography, HPLC (Very early elution)
IMP-D Ethyl 5-oxo-triazole-3-carboxylate Ethyl ester of targetIncomplete Hydrolysis: If diethyl oxalate was used in synthesis.HPLC (Late eluting, hydrophobic)
IMP-E Biuret CarbamylureaReagent Contaminant: Common impurity in commercial semicarbazide.HPLC, NMR

Troubleshooting & FAQs (Researcher-to-Researcher)

Q1: I see a "ghost peak" at m/z 86 (M+H) in my LC-MS that increases over time. What is this?

Diagnosis: This is the decarboxylated degradation product (IMP-A). Mechanism: The carboxylic acid group at position 3 is electron-withdrawing and destabilized by the triazole ring, making it prone to thermal decarboxylation:


Solution: 
  • Storage: Store the solid at -20°C. Avoid leaving solutions at room temperature for >4 hours.

  • Analysis: Ensure your LC-MS source temperature is not set too high (>350°C), as decarboxylation can occur in-source, leading to false impurity identification.

Q2: My 1H NMR spectrum in DMSO-d6 shows broadened or split peaks. Is my sample impure?

Diagnosis: Likely tautomeric exchange , not necessarily impurity. Explanation: The proton on N4 and the proton on the 5-hydroxy group (or N1) exchange rapidly. In DMSO, this exchange can be intermediate on the NMR time scale, causing broadening. Verification:

  • Add a drop of D2O to the NMR tube. If the broad peaks disappear (exchangeable protons), it confirms the tautomers.

  • If you see sharp, distinct sets of peaks with different integrals, check for IMP-D (Ethyl ester) (look for ethyl quartet ~4.2 ppm and triplet ~1.2 ppm).

Q3: The compound is not retaining on my C18 column. Everything elutes at the void volume.

Diagnosis: The compound is highly polar and acidic (pKa ~3-4). At neutral pH, it is ionized (carboxylate anion), preventing retention on hydrophobic C18. Protocol Adjustment:

  • Acidify Mobile Phase: Use 0.1% Formic Acid or 0.1% Phosphoric Acid in water. This protonates the carboxylic acid, rendering it neutral and increasing retention.

  • Column Choice: Switch to a Polar-Embedded C18 (e.g., Waters T3, Phenomenex Kinetex Polar C18) or an HILIC column for better retention of polar species.

Validated Analytical Protocols

Method A: HPLC Purity Analysis (Reverse Phase)

Designed to separate the parent acid from the decarboxylated impurity and esters.

  • Column: C18 End-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 100% A (Isocratic hold to retain polar acid)

    • 2-10 min: 0% -> 30% B

    • 10-15 min: 30% -> 90% B (Wash esters/dimers)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (The carbonyl and triazole ring absorb here; 254 nm is too weak).

  • Temperature: 25°C (Do not heat column to prevent on-column degradation).

Method B: Rapid Identification (LC-MS)
  • Ionization: ESI Negative Mode (Preferred for carboxylic acids).

  • Parent Ion: m/z 128 [M-H]⁻.

  • Fragment Ions:

    • m/z 84 [M-H-CO2]⁻ (Diagnostic for decarboxylation).

    • m/z 42 [NCO]⁻ (Ring fragmentation).

Visualized Pathways & Logic

Figure 1: Synthesis & Impurity Generation Pathway

This diagram illustrates the genesis of common impurities during the cyclization of semicarbazide and oxalic acid.

SynthesisPath Start Starting Materials (Semicarbazide + Oxalic Acid) Inter Intermediate (Semicarbazido-oxalic acid) Start->Inter Condensation ImpurityB IMP-B: Unreacted Semicarbazide Start->ImpurityB Residual ImpurityD IMP-D: Ethyl Ester (If Diethyl Oxalate used) Start->ImpurityD Side Reaction (Incomplete Hydrolysis) Product Target Product (5-Oxo-triazole-3-COOH) CAS: 4538-16-3 Inter->Product Cyclization (Base/Heat) ImpurityA IMP-A: Decarboxylated (1,2,4-Triazol-3-one) Product->ImpurityA Thermal Degradation (-CO2)

Caption: Synthesis workflow showing the origin of critical impurities IMP-A (degradation) and IMP-B/D (process residuals).

Figure 2: Tautomeric Equilibrium

Understanding the structural flux is vital for interpreting analytical data.

Tautomers Oxo 5-Oxo Form (Keto) Dominant in Solid State Hydroxy 5-Hydroxy Form (Enol) Observed in Solvents Oxo->Hydroxy Solvent/pH Dependent

Caption: The 5-oxo and 5-hydroxy tautomers exist in equilibrium, affecting NMR shifts and crystallization patterns.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135413392: 5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid. Retrieved from [Link]

  • Chernyshev, V. M., et al. (2006). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids.[3] Russian Journal of Applied Chemistry.[3] Retrieved from [Link]

  • U.S. Environmental Protection Agency. Substance Registry Services: 1H-1,2,4-Triazole-3-carboxylic acid, 4,5-dihydro-5-oxo-. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Polar Triazole Compounds

Status: Active Specialist: Senior Application Scientist Topic: Overcoming Solubility, Retention, and Metal Scavenging Challenges in Triazole Purification Introduction: The "Polarity Trap" of Triazole Chemistry Triazole c...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Specialist: Senior Application Scientist Topic: Overcoming Solubility, Retention, and Metal Scavenging Challenges in Triazole Purification

Introduction: The "Polarity Trap" of Triazole Chemistry

Triazole compounds (specifically 1,2,3- and 1,2,4-isomers) are cornerstones of medicinal chemistry and "click" reactions. However, their purification often stalls drug discovery workflows due to three inherent physicochemical properties:

  • High Polarity & Water Solubility: They often elute in the void volume of standard Reverse Phase (C18) columns.[1]

  • Lewis Basicity: The nitrogen-rich ring interacts strongly with acidic silanols in Normal Phase silica, causing severe streaking.

  • Metal Coordination: In CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), the triazole ring acts as a ligand, tightly binding copper catalysts and contaminating the final product.

This guide provides self-validating protocols to resolve these specific bottlenecks.

Part 1: Post-Synthesis Cleanup (The Copper Problem)

Context: Before attempting chromatography, you must remove copper species. Residual copper is paramagnetic (broadens NMR signals) and cytotoxic. It also co-elutes with polar triazoles on silica gel, rendering flash chromatography ineffective.

Protocol A: Chelation Extraction (For Organic-Soluble Triazoles)

Use this when your product is soluble in EtOAc, DCM, or CHCl₃.

  • Dissolution: Dissolve the crude reaction mixture in a non-miscible organic solvent (e.g., Ethyl Acetate).

  • The Wash: Wash the organic layer 3x with 0.5 M EDTA (pH 8) or 10% aqueous NH₄OH .

    • Mechanism:[2][3] EDTA forms a hexadentate complex with Cu(II), which is thermodynamically more stable than the triazole-copper complex, pulling Cu into the aqueous phase.

    • Visual Cue: The aqueous layer will turn blue (Cu-ammonia/EDTA complex).[4] Continue washing until the aqueous layer is colorless.[4]

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: Solid-Phase Scavenging (For Water-Soluble Triazoles)

Use this when your product is too polar for extraction (LogP < 0).

  • Resin Selection: Use a thiourea-functionalized silica or polystyrene resin (e.g., SiliaMetS® Thiol or equivalent).

  • Slurry Method: Add 3-5 equivalents of resin (relative to Cu catalyst loading) directly to the reaction mixture (water/alcohol).

  • Agitation: Stir gently for 2-4 hours at room temperature.

  • Filtration: Filter through a 0.45 µm frit. The copper remains bound to the resin; the filtrate contains your metal-free triazole.

Part 2: Chromatographic Strategies

Scenario 1: The "Streaking" Issue (Normal Phase Silica)

Symptom: TLC shows a streak from baseline to solvent front; Column fractions are impure and diluted. Root Cause: The basic nitrogen of the triazole H-bonds with acidic silanols (Si-OH) on the silica surface.

Troubleshooting Guide:

Method Protocol Adjustment Why it Works
Mobile Phase Modifier Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase. Bases compete for acidic silanol sites, "blocking" them from the triazole.
Stationary Phase Switch Switch to Neutral Alumina or Amino-functionalized Silica . Removes the acidic surface entirely, preventing the interaction.

| Solvent System | Use DCM:MeOH (90:10) . Do not exceed 15% MeOH. | High polarity elutes the compound, but excess MeOH dissolves silica.[5] |

Scenario 2: The "Void Volume" Issue (Reverse Phase C18)

Symptom: Product elutes immediately (k' ≈ 0) on a standard C18 column. Root Cause: The triazole is too hydrophilic to partition into the hydrophobic C18 chains.

Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is the gold standard for polar triazoles. It uses a polar stationary phase (Bare Silica, Diol, or Amide) with a high-organic mobile phase.

HILIC Protocol:

  • Column: Bare Silica or Amide-bonded phase.

  • Mobile Phase A: Acetonitrile (ACN) (Weak solvent in HILIC).

  • Mobile Phase B: 10 mM Ammonium Acetate in Water, pH 5.8 (Strong solvent).

  • Gradient: Start at 95% ACN . Gradient down to 60% ACN over 20 minutes.

    • Mechanism:[2][3] Water forms a stagnant layer on the silica surface. The polar triazole partitions into this water layer.[1]

    • Note: Unlike RP, water is the strong solvent here. Increasing water speeds up elution.

Part 3: Decision Logic & Workflows

Workflow 1: Purification Strategy Selector

Caption: Logical flow to determine the correct purification method based on compound solubility and polarity.

Purification_Strategy Start Crude Triazole Mixture Cu_Check Is Copper Catalyst Present? Start->Cu_Check Cu_Removal Perform EDTA Wash or Resin Scavenging Cu_Check->Cu_Removal Yes Solubility_Check Compound Solubility? Cu_Check->Solubility_Check No Cu_Removal->Solubility_Check Organic_Sol Soluble in DCM/EtOAc Solubility_Check->Organic_Sol Water_Sol Soluble in Water/MeOH only Solubility_Check->Water_Sol NP_Check Retention on TLC (Silica)? Organic_Sol->NP_Check Method_B HILIC Chromatography (ACN/Water Gradient) Water_Sol->Method_B Streaking Streaking observed? NP_Check->Streaking Retained Method_C Reverse Phase (C18) Use Polar-Embedded Column NP_Check->Method_C Elutes in Void Method_A Flash Chromatography (DCM/MeOH + 1% TEA) Streaking->Method_A Yes Streaking->Method_C No (Rare)

Part 4: FAQ & Troubleshooting

Frequently Asked Questions

Q1: My triazole "oils out" during recrystallization instead of forming a solid. What do I do?

  • A: This is common with flexible polar molecules.

    • The Fix: Re-dissolve the oil in a minimum amount of hot solvent (e.g., Ethanol).[2] Add a "seed" crystal if available.[6] If not, scratch the glass wall with a spatula to create nucleation sites. Cool very slowly (wrap the flask in a towel) to room temperature, then to 4°C. Rapid cooling traps impurities and leads to oiling.

Q2: Can I use standard C18 for water-soluble triazoles if I add an ion-pairing agent?

  • A: Yes, but with caveats. Adding 0.1% TFA (Trifluoroacetic acid) or HFBA (Heptafluorobutyric acid) can induce retention by suppressing ionization or forming neutral ion pairs. However, these acids are difficult to remove later and can interfere with Mass Spectrometry (signal suppression). HILIC is generally cleaner.

Q3: I used EDTA, but my product is still blue/green. Why?

  • A: The triazole-copper bond might be kinetically inert.

    • The Fix: Increase temperature of the wash to 40°C or switch to a sulfide precipitation method (add Na₂S to precipitate CuS, then filter). Warning: Sulfides are odorous and toxic; use a fume hood.

References

  • BenchChem Technical Support. (2025).[1][2][6] Purification of Polar Triazole Compounds: Troubleshooting & Optimization. Retrieved from

  • Sorbent Technologies. (2025). Flash Chromatography Basics: Mobile Phase Selection for Polar Compounds. Retrieved from

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography (TLC). Retrieved from

  • National Institutes of Health (NIH). (2012). Resin-Supported Catalysts for CuAAC Click Reactions.[9] Retrieved from

Sources

Optimization

Technical Support Center: Characterization of 1,2,4-Triazole Tautomerism

Ticket ID: TRZ-CHAR-001 Status: Open Assigned Specialist: Senior Application Scientist, Structural Chemistry Division Subject: Diagnostic Protocols for Tautomeric Equilibrium & Regioisomer Identification Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TRZ-CHAR-001 Status: Open Assigned Specialist: Senior Application Scientist, Structural Chemistry Division Subject: Diagnostic Protocols for Tautomeric Equilibrium & Regioisomer Identification

Executive Summary

The 1,2,4-triazole nucleus is a "chameleon" in medicinal chemistry. Its ability to exist in multiple annular tautomeric forms (


, 

, and rarely

) is a feature that drives its biological versatility but plagues its analytical characterization.

This guide addresses the three most common support tickets we receive:

  • NMR: "Disappearing" protons and broad signals.

  • Chromatography: Single compounds splitting into two peaks on HPLC.

  • Structure Assignment: Distinguishing

    
    -alkyl vs. 
    
    
    
    -alkyl regioisomers.
Module 1: NMR Troubleshooting (The "Ghost" Signals)

The Issue: Users often report that the NH proton is invisible, or that carbon signals are broadened into the baseline. Root Cause: Intermediate exchange rate. The proton transfer between


, 

, and

is occurring on a timescale similar to the NMR frequency, causing decoherence.
Diagnostic Protocol: The Variable Temperature (VT) Stress Test

Do not rely on a single standard spectrum. Use this workflow to force the system into a Fast or Slow exchange limit.

NMR_Workflow Start Start: Broad/Missing Signals Solvent Change Solvent (Switch DMSO-d6 <-> CDCl3) Start->Solvent Check Signals Sharp? Solvent->Check VT_Heat Heat to 350K (Fast Exchange Limit) Check->VT_Heat No (Still Broad) VT_Cool Cool to 230K (Slow Exchange Limit) Check->VT_Cool No (Try Freezing) Result_Heat Result: Averaged Signal (Single set of peaks) VT_Heat->Result_Heat Result_Cool Result: Distinct Tautomers (Split peaks visible) VT_Cool->Result_Cool

Figure 1: Decision tree for resolving tautomeric broadening in NMR.

Standard Operating Procedure (SOP) for 15N-HMBC

When


 NMR is ambiguous, 

detection is the gold standard. The chemical shift difference between pyrrole-like (

) and pyridine-like (

) nitrogens is massive (~100 ppm).
  • Pulse Sequence: Gradient-selected

    
     HMBC (optimized for 
    
    
    
    Hz or long-range
    
    
    Hz).
  • Reference Standard: Nitromethane (0 ppm) or Liquid Ammonia.

  • Interpretation:

Nitrogen TypeChemical Shift (

, ppm)
Character
Pyrrole-like (

)
-160 to -180Shielded (High electron density)
Pyridine-like (

)
-90 to -110Deshielded

Key Insight: In the


-tautomer, 

will be at ~-170 ppm. In the

-tautomer,

will be at ~-170 ppm. If you see an averaged signal around -135 ppm, you are in fast exchange.
Module 2: HPLC & Separation Artifacts

The Issue: "My pure compound shows two peaks on HPLC. Is it impure?" Root Cause: The interconversion barrier of 1,2,4-triazoles (


 kcal/mol) allows separation on the column timescale if the column temperature is low or the pH stabilizes one form.
Troubleshooting Matrix
ObservationDiagnosisAction Plan
Two peaks, baseline resolution Slow exchange on column.Run High-T HPLC: Increase column temp to 40-50°C to coalesce peaks.
Peak with "shoulder" or tailing Intermediate exchange.Modify pH: Triazoles are amphoteric. Adjust mobile phase pH to > pKa (anion) or < pKa (cation) to force a single species.
Two peaks in LC-MS, same Mass Tautomers separating.Re-inject fraction: Collect Peak A and immediately re-inject. If it splits again into A+B, it is tautomerism, not impurity.
Module 3: Distinguishing Regioisomers (N1 vs N2 Alkylation)

The Issue: Alkylating a 1,2,4-triazole usually yields a mixture of


 and 

isomers. They are stable (non-tautomeric) but difficult to distinguish. Scientific Reality: Sterics usually favor

alkylation, but "lone pair availability" arguments can be misleading due to the "alpha-effect" of adjacent nitrogens.
The "NOE Walk" Protocol

You cannot rely on chemical shift rules alone. You must use spatial proximity.

Experimental Setup: 1D-NOESY or 2D-NOESY/ROESY.

  • Target: Irradiate the alkyl group protons (e.g.,

    
    ).
    
  • Observation: Look for NOE enhancement of the ring protons (

    
     or 
    
    
    
    ).

Interpretation Logic:

  • Isomer

    
    -Alkyl:  The 
    
    
    
    -methyl group is spatially close to both
    
    
    (strong NOE) and
    
    
    (no proton). It is far from
    
    
    .
    • Result: NOE to ONE ring proton (

      
      ).
      
  • Isomer

    
    -Alkyl:  The 
    
    
    
    -methyl group is flanked by two nitrogens (
    
    
    and
    
    
    ). It is distant from both ring carbons (
    
    
    and
    
    
    ).
    • Result:NO significant NOE to ring protons (or very weak).

  • Isomer

    
    -Alkyl:  The 
    
    
    
    -methyl is close to both
    
    
    and
    
    
    .
    • Result: NOE to TWO ring protons.

NOE_Logic Input Irradiate N-Alkyl Group Branch1 NOE to 1 Ring Proton (H5)? Input->Branch1 Branch2 NOE to 2 Ring Protons (H3 & H5)? Branch1->Branch2 No Res1 N1-Isomer (Common) Branch1->Res1 Yes Res2 N4-Isomer (Symmetric) Branch2->Res2 Yes Res3 N2-Isomer (No H neighbors) Branch2->Res3 No

Figure 2: NOE-based structural assignment for alkylated triazoles.

Module 4: Computational Validation

When experimental data is ambiguous, use Density Functional Theory (DFT) to predict the thermodynamic preference.

Recommended Level of Theory:

  • Method: DFT (B3LYP or

    
    B97X-D)
    
  • Basis Set: 6-311++G(d,p)[1][2][3]

  • Solvation: PCM or SMD model (match your NMR solvent, e.g., DMSO).

Typical Energy Landscape: In the gas phase and non-polar solvents, the


-tautomer  is generally more stable than the 

-tautomer by ~3-5 kcal/mol due to lone-pair repulsion in the

form. However, in polar solvents (water/DMSO), the dipole moment of the

form is often better stabilized, shifting the equilibrium toward

.
Frequently Asked Questions (FAQ)

Q: Which tautomer binds to my protein target? A: Do not assume the major solution tautomer is the bioactive one. Proteins often select the minor tautomer if it offers better H-bond complementarity. You must co-crystallize to be sure. If that fails, use rigid analogues (


-methylated) to probe the binding pocket.

Q: Why does my X-ray structure show the proton on both nitrogens? A: This is crystallographic disorder. The crystal lattice contains a static mixture of


 and 

forms (or dynamic hopping). Refine the structure with split occupancy (e.g., 0.6 occupancy on N1, 0.4 on N2).

Q: Can I separate the tautomers using chiral chromatography? A: No. Tautomerism is not chirality. Unless you have a chiral substituent elsewhere, the triazole ring itself is planar and achiral. Even if you separated them, they would re-equilibrate immediately upon elution unless stored at very low temperatures (


).
References
  • Alkorta, I., & Elguero, J. (2020). Tautomerism of 1,2,4-Triazoles: A Review. Structural Chemistry.[3][4] Link

  • Claramunt, R. M., et al. (2006). The Use of 15N NMR Spectroscopy in the Structural Analysis of Azoles. Advances in Heterocyclic Chemistry. Link

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Refer to Chapter on 1,2,4-Triazoles for pKa and reactivity data). Link

  • Bagno, A., et al. (2008). DFT Calculation of 15N NMR Chemical Shifts in Aza-heterocycles. Journal of Organic Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid

Welcome to the technical support center for 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. As a specialized heterocyclic molecule, its integrity is paramount for reproducible and reliable experimental outcomes. This document offers insights into potential stability issues and provides actionable protocols to mitigate them.

I. Overview of Potential Stability Issues

5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid, like many substituted triazole compounds, can be susceptible to degradation under specific environmental conditions. The primary stability concerns for this molecule revolve around its sensitivity to temperature, pH, and light. Understanding these vulnerabilities is the first step in ensuring the compound's integrity throughout your experiments.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common challenges encountered during the handling and use of 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid.

A. Thermal Stability

Question 1: I am observing inconsistent results in my experiments, especially after heating the compound. Could thermal degradation be the cause?

Answer: Yes, thermal degradation is a significant concern for many triazole derivatives, including those with a carboxylic acid moiety. The triazole ring itself is relatively stable, but the combination of the oxo and carboxylic acid functional groups can make the molecule susceptible to decomposition at elevated temperatures. Thermal stress can lead to decarboxylation or even fragmentation of the heterocyclic ring, resulting in a loss of the active compound and the formation of impurities that may interfere with your experiments.

A study on the thermal decomposition of the closely related compound, 1,2,4-triazolyl-3-carboxylic acid, has demonstrated its potential for thermal degradation[1].

Troubleshooting Protocol: Assessing Thermal Stability

  • Differential Scanning Calorimetry (DSC): To determine the melting point and decomposition temperature of your specific batch, perform a DSC analysis. This will provide a clear indication of the temperature at which the compound begins to degrade.

  • Thermogravimetric Analysis (TGA): TGA can be used to quantify the mass loss of the compound as a function of temperature, helping to identify the onset of decomposition and the extent of degradation.

  • Forced Degradation Study (Thermal Stress):

    • Accurately weigh a sample of the compound in a vial.

    • Heat the vial in an oven at a temperature slightly below the decomposition temperature determined by DSC for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, dissolve a portion of the sample in a suitable solvent and analyze it by HPLC or LC-MS to quantify the parent compound and detect any degradation products.

Question 2: What are the best practices for handling the compound during experimental procedures that require heating?

Answer: To minimize thermal degradation, follow these guidelines:

  • Use the Lowest Effective Temperature: Always use the minimum temperature required for your reaction or analysis.

  • Minimize Heating Time: Reduce the duration of heating as much as possible.

  • Inert Atmosphere: If possible, perform heating steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be accelerated at higher temperatures.

  • Monitor for Color Change: A change in the color of the compound upon heating can be an initial indicator of degradation.

B. pH Stability and Hydrolysis

Question 3: My compound seems to be losing potency when dissolved in acidic or basic solutions. Is it susceptible to pH-dependent degradation?

Answer: Yes, the stability of triazole compounds can be highly dependent on the pH of the solution. The 5-oxo group and the carboxylic acid on the triazole ring can influence its susceptibility to both acid- and base-catalyzed hydrolysis. Extreme pH conditions can lead to the opening of the triazole ring or other hydrolytic degradation pathways. The degradation of a novel triazoline anticonvulsant was shown to be accelerated by a decrease in pH[2]. While the 1,2,4-triazole ring is generally stable, harsh conditions can lead to hydrolysis or rearrangement[3].

Troubleshooting Protocol: pH Stability Assessment

  • Prepare a pH Profile:

    • Prepare a series of buffer solutions across a range of pH values (e.g., pH 2, 4, 7, 9, 12).

    • Dissolve a known concentration of the compound in each buffer.

    • Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).

  • Time-Point Analysis:

    • At regular intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

    • Analyze the samples by HPLC to determine the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the concentration of the compound as a function of time for each pH.

    • Determine the degradation rate constant (k) and half-life (t½) at each pH to identify the conditions of optimal stability.

Hypothetical pH Stability Data

pHBuffer SystemHalf-life (t½) at 25°C (hours)Primary Degradation Pathway (Hypothesized)
2.0Glycine-HCl12Acid-catalyzed ring opening
4.5Acetate120Minimal degradation
7.4Phosphate96Slow hydrolysis
9.0Borate48Base-catalyzed hydrolysis
12.0Glycine-NaOH8Rapid base-catalyzed degradation

Note: This data is hypothetical and should be confirmed experimentally for your specific compound and conditions.

Question 4: What are the recommended buffer systems and pH ranges for working with this compound in solution?

Answer: Based on general knowledge of similar compounds, it is advisable to work in a slightly acidic to neutral pH range (pH 4-7) to maximize stability. Always use freshly prepared solutions and avoid prolonged storage, especially in basic conditions. For biological assays, ensure the final pH of the medium is within a stable range for the compound.

C. Photostability

Question 5: I've noticed variability in my results when experiments are conducted on different days, even under similar conditions. Could light exposure be a factor?

Answer: Photodegradation is a known issue for some triazole derivatives, particularly those with aromatic substituents[4]. Exposure to UV or even ambient laboratory light can provide the energy to initiate photochemical reactions, leading to the degradation of the compound. This can be a significant source of variability in experimental results.

Troubleshooting Protocol: Photostability Testing

  • Forced Photodegradation Study:

    • Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile, water).

    • Expose the solution to a controlled light source (e.g., a photostability chamber with a xenon lamp) that mimics sunlight.

    • Simultaneously, keep a control sample in the dark at the same temperature.

  • Analysis:

    • At specified time intervals, analyze both the light-exposed and dark control samples by HPLC.

    • Compare the chromatograms to identify any new peaks corresponding to photodegradation products and to quantify the loss of the parent compound.

Best Practices for Preventing Photodegradation:

  • Use Amber Vials: Store and handle solutions of the compound in amber glass vials or containers wrapped in aluminum foil to protect them from light.

  • Minimize Light Exposure: Conduct experimental manipulations in a dimly lit area or under yellow light whenever possible.

  • Work Efficiently: Prepare solutions fresh and use them promptly to minimize the duration of light exposure.

III. General Handling and Storage

Question 6: What are the optimal conditions for the long-term storage of 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid?

Answer: For optimal long-term stability, the solid compound should be stored in a cool, dry, and dark place.[3]

Recommended Storage Conditions:

ConditionRecommendationRationale
Temperature 2-8°CMinimizes thermal degradation.
Atmosphere Tightly sealed container, preferably under an inert gas (e.g., argon or nitrogen).Prevents oxidation and hydrolysis from atmospheric moisture.
Light In a light-resistant container (e.g., amber vial).Protects against photodegradation.

IV. Visualizing Degradation Pathways

The following diagram illustrates a hypothetical degradation pathway for 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid based on common degradation mechanisms for related compounds.

G A 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid B Decarboxylation Product (5-Oxo-4,5-dihydro-1H-triazole) A->B Heat (Δ) C Hydrolysis Product (Ring-opened intermediate) A->C H₂O / H⁺ or OH⁻ G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome A Prepare Stock Solution of Compound B Thermal Stress (e.g., 60°C) A->B C pH Stress (pH 2, 7, 12) A->C D Photolytic Stress (UV/Vis Light) A->D E Time-Point Sampling (0, 8, 24, 48h) B->E C->E D->E F HPLC/LC-MS Analysis E->F G Quantify Parent Compound & Identify Degradants F->G H Determine Degradation Kinetics & Optimal Conditions G->H

Caption: Systematic workflow for stability assessment.

VI. Conclusion

The stability of 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid is a critical factor for obtaining reliable and reproducible experimental data. By understanding its potential vulnerabilities to heat, pH, and light, and by implementing the troubleshooting and handling protocols outlined in this guide, researchers can ensure the integrity of their compound and the validity of their results. Always refer to the certificate of analysis for your specific lot and consider performing stability studies under your experimental conditions.

VII. References

  • PubMed.

  • BenchChem.

  • PubMed.

  • Current Issues in Pharmacy and Medical Sciences.

  • ACS Publications.

  • ACS ES&T Water.

  • National Center for Biotechnology Information.

  • MDPI.

  • Journal of Molecular Structure.

  • ACS Publications.

Sources

Optimization

Technical Support Center: Degradation Pathways of 1,2,4-Triazole Derivatives

Status: Active Operator: Senior Application Scientist Ticket ID: TRZ-DEG-001 Subject: Stability Profiling, Degradation Mechanisms, and Analytical Troubleshooting Executive Summary: Stability Profile 1,2,4-Triazole deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: TRZ-DEG-001 Subject: Stability Profiling, Degradation Mechanisms, and Analytical Troubleshooting

Executive Summary: Stability Profile

1,2,4-Triazole derivatives (e.g., Fluconazole, Tebuconazole, Itraconazole) are characterized by high aromatic stability due to their 6


-electron system. Unlike their 1,2,3-isomers, the 1,2,4-triazole ring is remarkably resistant to hydrolytic cleavage and thermal decomposition under standard laboratory conditions.

Key Stability Axioms:

  • Ring Stability: The heterocycle itself typically survives hydrolysis (pH 1–13) and oxidation. Degradation usually occurs at the substituents (side chains) first.

  • Primary Degradation Mode: Indirect photolysis (radical attack) and metabolic oxidation (CYP450-mediated in biological systems, Fenton-like in environmental systems).

  • Critical Impurity: The formation of 1,2,4-triazole (free ring) is the ultimate degradation product for many substituted triazole drugs and fungicides.

Diagnostic Modules & Troubleshooting Guides
Module A: Oxidative & Photolytic Degradation

User Question: I observe an unknown impurity at [M+16] and [M+32] in my LC-MS chromatogram after exposing my sample to light. Is the triazole ring breaking?

Technical Diagnosis: It is highly unlikely the ring is breaking. You are likely observing N-oxidation or Hydroxylation of the substituents. The 1,2,4-triazole ring is electron-deficient, making it less susceptible to direct oxidation than phenyl or alkyl side chains.

Mechanism: Under UV irradiation or oxidative stress (e.g., peroxide), hydroxyl radicals (


) attack the most electron-rich parts of the molecule.
  • Side-Chain Hydroxylation: Alkyl groups or phenyl rings attached to the triazole are oxidized first.

  • N-Oxidation: In rare cases, the N-4 nitrogen can be oxidized to an N-oxide, but this is less common than C-hydroxylation of side chains.

Troubleshooting Steps:

  • Check UV Absorbance: If the impurity increases with UV exposure, it is a photoproduct.

  • MS Fragmentation Analysis: Perform MS/MS.

    • If the daughter ion corresponds to the intact triazole ring (m/z ~70), the modification is on the side chain.

    • If the triazole fragment itself shifts mass, the ring is modified (rare).

Visualization: Photolytic/Oxidative Pathway (Tebuconazole Model)

G Parent Parent Triazole (e.g., Tebuconazole) Inter1 Hydroxylated Intermediate (Side-Chain -OH) Parent->Inter1 + •OH (Oxidation) Oxadiazole Isomerization to 1,3,4-Oxadiazole Parent->Oxadiazole Thermal Rearrangement (Synthesis Artifact) Radical Radical Attack (•OH / UV) Radical->Parent Inter2 Ketone Derivative (Oxidation of -OH) Inter1->Inter2 -2H Cleavage C-N Bond Cleavage Inter2->Cleavage Further Oxidation FreeTriazole 1,2,4-Triazole (Free Ring) (Recalcitrant TP) Cleavage->FreeTriazole Release of Ring

Caption: Degradation cascade showing side-chain oxidation leading to C-N cleavage and release of the stable 1,2,4-triazole ring.

Module B: Hydrolytic Stability & Synthesis Artifacts

User Question: I am synthesizing a triazole derivative, but I see a persistent impurity that is isomeric (same Mass) but has a different retention time. Is it a degradation product?

Technical Diagnosis: This is likely a Thermal Rearrangement artifact, not degradation. During synthesis (especially from hydrazides) or under extreme thermal stress, 1,2,4-triazoles can isomerize to 1,3,4-oxadiazoles or undergo Dimroth rearrangement (if amino-substituted).

Stability Data Table:

ConditionStability RatingPrimary Degradation ProductMechanism
Acid (0.1 N HCl) HighNone (Salt formation)Protonation of N-4
Base (0.1 N NaOH) HighNoneDeprotonation (pKa ~10)
Peroxide (3% H2O2) ModerateN-Oxides / Side-chain -OHRadical Oxidation
Thermal (>150°C) Moderate1,3,4-Oxadiazole isomersRing Rearrangement
Photolytic (UV) LowCleaved side chainsRadical C-N cleavage

Corrective Action:

  • Verify Synthesis Temperature: If reaction temp >150°C, lower it to prevent oxadiazole formation.

  • Check pH: Ensure the workup pH did not trigger a Dimroth rearrangement (common in amino-triazoles under basic conditions).

Module C: Analytical Troubleshooting (LC-MS)

User Question: My triazole peak tails significantly on C18 columns, and I cannot separate the free 1,2,4-triazole degradation product from the void volume.

Technical Diagnosis: 1,2,4-Triazoles are polar and basic.

  • Tailing: Caused by interaction between the basic triazole nitrogens and residual silanols on the silica column.

  • Retention: The free ring (1,2,4-triazole) is too polar for standard C18 retention.

Optimized Analytical Protocol:

  • Column Selection: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a Polar-Embedded C18 column.

  • Mobile Phase Modifier: High pH is often better.

    • Standard: 0.1% Formic Acid (pH ~2.7) -> Protonates triazole -> Poor shape.

    • Recommended: 10mM Ammonium Bicarbonate (pH 10) -> Neutral triazole -> Better peak shape (Ensure column is pH tolerant).

  • Detection: Monitor the m/z 70 fragment (triazole ring) in MS/MS to confirm triazole-containing degradation products.

Visualization: Analytical Decision Tree

LCMS Start Issue: Triazole Analysis Problem Identify Problem Start->Problem Tailing Peak Tailing Problem->Tailing NoRet No Retention (Void Volume) Problem->NoRet Sol1 Add Ion Pair Reagent (e.g., TFA) or Increase pH Tailing->Sol1 Sol2 Switch to HILIC or Mixed-Mode Column NoRet->Sol2

Caption: Decision tree for troubleshooting LC-MS separation issues with polar triazole derivatives.

Standard Operating Procedure: Forced Degradation

Objective: To generate degradation products for method validation.

Protocol:

  • Preparation: Dissolve triazole derivative to 1 mg/mL in Methanol/Water.

  • Stress Conditions:

    • Acid:[1][2][3] Add 1N HCl, heat at 60°C for 24 hours. (Expect: Minimal degradation).

    • Base: Add 1N NaOH, heat at 60°C for 24 hours. (Expect: Minimal degradation).

    • Oxidation:[2][4][5] Add 3% H2O2, RT for 24 hours. (Expect: Major degradation of side chains).

    • Photolysis:[5][6] 1.2 million lux hours (ICH Q1B). (Expect: Significant degradation ).

  • Quenching: Neutralize acid/base samples; add catalase for peroxide.

  • Analysis: Analyze via LC-MS using the HILIC method described in Module C.

References
  • Vione, D., et al. (2022).[7] Phototransformation of the fungicide tebuconazole, and its predicted fate in sunlit surface freshwaters. Chemosphere. Link

  • Venugopal, S., et al. (2025).[8] Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Royal Society of Chemistry. Link

  • Blondel, A., et al. (2018).[9] Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry. Journal of Chromatography A. Link

  • BenchChem Tech Support . (2025). 1,2,4-Triazole Compound Stability and Degradation Guide. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Yields in Energetic Triazole Synthesis

Executive Summary Triazole derivatives (both 1,2,3- and 1,2,4-isomers) are the backbone of modern insensitive high explosives (IHEs) and energetic binders due to their high heat of formation and nitrogen content. However...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triazole derivatives (both 1,2,3- and 1,2,4-isomers) are the backbone of modern insensitive high explosives (IHEs) and energetic binders due to their high heat of formation and nitrogen content. However, the very properties that make them desirable—high nitrogen density and ring stability—often lead to synthetic bottlenecks.

This guide addresses the three most common failure modes reported by our users:

  • Nitration Stalls: Deactivation of the triazole ring under acidic conditions.

  • Cyclization Failures: Thermal decomposition during Pellizzari or Pinner syntheses.

  • "Click" Chemistry Poisoning: Catalyst deactivation in the synthesis of energetic binders.

Module 1: Troubleshooting Nitration of 1,2,4-Triazoles

Context: The synthesis of 3-nitro-1,2,4-triazol-5-one (NTO) and related compounds often suffers from low yields during the nitration step.

The Core Problem: Ring Deactivation

In strong acid media, the triazole ring becomes protonated (forming a triazolium cation). This positive charge significantly deactivates the ring toward electrophilic aromatic substitution (nitration), requiring harsh conditions that can degrade the substrate.

Diagnostic FAQ

Q: I am nitrating 1,2,4-triazol-5-one (TO) to NTO using 70%


, but yields are stuck at <40%. Why? 
A:  70% nitric acid is insufficient for high-yield conversion of TO to NTO due to the competing solubility of the intermediate and the reversibility of the nitration.
  • The Fix: You must shift the equilibrium.

    • Concentration: Switch to 98-100%

      
        (White Fuming Nitric Acid). Research indicates that reaction enthalpy and conversion rates drop precipitously below 85% concentration [1].
      
    • Temperature: Nitration of TO is exothermic. While cooling is required initially (0-5°C) to prevent oxidative ring opening, the reaction often requires a controlled ramp to 60-70°C to push the kinetics of the deactivated ring [2].

Q: My product is contaminated with oxidative decomposition byproducts. A: This suggests "runaway nitration" or the presence of nitrous acid (


).
  • The Fix: Add urea or sulfamic acid (0.5 mol%) to the reaction mixture as a scavenger for nitrous acid. This prevents the oxidative unraveling of the triazole ring.

Workflow: NTO Synthesis Optimization

The following decision tree outlines the critical process control points for NTO synthesis.

NTO_Synthesis_Flow Start Start: Semicarbazide HCl + Formic Acid Step1 Step 1: Cyclization to 1,2,4-triazol-5-one (TO) Start->Step1 Check1 Yield Check: >85%? Step1->Check1 Fail1 Issue: Incomplete Cyclization Fix: Remove water (azeotropic distillation) or increase temp to reflux Check1->Fail1 No Step2 Step 2: Nitration of TO Check1->Step2 Yes Param1 Reagent: 98% HNO3 Temp: 60-70°C (Controlled) Step2->Param1 Check2 Precipitate upon cooling? Param1->Check2 Success Product: NTO (High Purity) Check2->Success Yes Fail2 Issue: Solubility Loss Fix: Minimize water during quench; Recrystallize from H2O Check2->Fail2 No

Figure 1: Optimization logic for the synthesis of 3-nitro-1,2,4-triazol-5-one (NTO).

Module 2: Ring Closure & Cyclization (Pellizzari & Pinner)

Context: Creating the triazole ring itself via condensation (e.g., Pellizzari reaction) often requires high temperatures (>150°C), leading to "tarring" and low yields.[1]

Comparative Protocol Analysis
MethodTypical ConditionsCommon Failure ModeOptimization Strategy
Pellizzari Amide + Hydrazide, >150°CThermal degradation of precursors; sublimation.Microwave Irradiation: Reduces time from hours to minutes, improving yield by 20-30% [3].
Einhorn-Brunner Diacylamine + HydrazineRegioselectivity issues (mixture of isomers).pH Control: Buffer the reaction to favor the specific tautomer required for the desired isomer.
Oxidative Coupling Amidine + Nitrile + Cu cat.[2]Incomplete conversion; catalyst deactivation.Oxygen Sparging: Ensure continuous

flow if using air as oxidant; switch to DMSO/I2 systems for metal-free options [4].

Q: I am synthesizing a 3,5-diamino-1,2,4-triazole (DATr) precursor, but the Pinner salt intermediate hydrolyzes before cyclization. A: Pinner salts (imidate hydrochlorides) are extremely hygroscopic.

  • The Fix:

    • Strict Anhydrous Conditions: Use a glovebox or Schlenk line. The solvent (usually ethanol/dioxane) must be dried over molecular sieves (<50 ppm water).

    • Acid Catalyst: Ensure saturation with dry HCl gas. If the HCl concentration drops, the reaction stalls.

Module 3: "Click" Chemistry (CuAAC) for Energetic Binders

Context: 1,2,3-Triazoles are synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to cure energetic polymers (e.g., GAP binders). Users often report the reaction "dying" at 50-60% conversion.

The Mechanism of Failure: Catalyst Poisoning

In energetic systems, the azide or nitrogen-rich backbone can coordinate competitively with the Copper(I) catalyst, forming non-reactive complexes. Furthermore, oxidative instability of Cu(I) to Cu(II) stops the catalytic cycle.

Troubleshooting Protocol
  • Ligand Selection: Do not use simple copper salts (e.g.,

    
     + Ascorbate) alone for complex binders. Use stabilizing ligands like TBTA  or THPTA . These protect the Cu(I) center from oxidation and competitive binding [5].
    
  • Oxygen Exclusion: Energetic oxidizers in the matrix can oxidize the catalyst. Perform the reaction under Argon/Nitrogen.

  • Catalyst Loading: Increase Cu loading to 5-10 mol% if coordination from the polymer backbone is suspected.

CuAAC_Poisoning Cu1 Active Catalyst [L-Cu(I)] Cycle Catalytic Cycle (Triazole Formation) Cu1->Cycle Substrates Poison1 Oxidation (Air/Oxidizers) Cu1->Poison1 O2 Leak Poison2 Competitive Binding (Azide/Backbone) Cu1->Poison2 No Ligand Cycle->Cu1 Product Release Dead Inactive Cu(II) or Aggregate Poison1->Dead Poison2->Dead Fix Fix: Add TBTA Ligand + Ascorbate Excess Dead->Fix Regenerate?

Figure 2: Catalyst poisoning pathways in CuAAC synthesis of energetic binders.

Module 4: Energetic Salts & Metathesis

Context: Synthesis of nitrogen-rich salts (e.g., triazolium dinitramide) often fails during the isolation step.

Q: I performed a metathesis reaction between a triazole sulfate and barium dinitramide, but I cannot separate the product from the byproduct. A: The "Solubility Trap." If the byproduct (e.g.,


) is not perfectly insoluble, or if the energetic salt is too soluble, isolation fails.
  • The Fix:

    • Silver Salts: Use Silver Dinitramide (AgDN) + Triazole Chloride. AgCl is virtually insoluble (

      
      ), ensuring a clean drive to completion.
      
    • Resin Exchange: Use an Amberlyst ion-exchange resin loaded with the target anion. This avoids metal salt byproducts entirely.[3]

References

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter.
  • Spear, R. J., & Wolfson, M. G. (1989).[4] A Preliminary Assessment of 3-Nitro-1,2,4-Triazol-5-One (NTO) as an Insensitive High Explosive. Defense Technical Information Center. Link

  • BenchChem Technical Support. (2025). Common Challenges in the Synthesis of 1,2,4-Triazole Derivatives. Link

  • Ueda, S., & Nagasawa, H. (2009).[2] Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization.[2][5] Journal of the American Chemical Society, 131(42), 15080-15081. Link

  • Worrell, B. T., et al. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science, 340(6131), 457-460.

For further assistance with specific substrates, please contact our Energetic Materials Applications Team with your NMR/HPLC data.

Sources

Optimization

overcoming poor solubility of triazole derivatives in biological assays

A Guide for Researchers on Overcoming Poor Solubility in Biological Assays Welcome to the technical support center for researchers working with triazole derivatives. Triazoles are a vital class of heterocyclic compounds,...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Overcoming Poor Solubility in Biological Assays

Welcome to the technical support center for researchers working with triazole derivatives. Triazoles are a vital class of heterocyclic compounds, with derivatives showing a vast range of biological activities, from antifungal to anticancer effects.[1][2][3] However, their often planar, aromatic structures contribute to high lipophilicity and crystallinity, leading to a significant challenge: poor aqueous solubility.[4]

This guide, designed by application scientists, provides practical, in-depth solutions to the solubility issues you may encounter during biological assays. We will move from fundamental questions to advanced troubleshooting and protocols to ensure your experimental results are accurate and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of triazole derivatives.

Q1: Why are my triazole derivatives so difficult to dissolve in aqueous assay buffers?

A1: The solubility challenge stems from the inherent physicochemical properties of many triazole-based compounds. They often possess:

  • High Lipophilicity (High logP): The aromatic rings and other hydrophobic moieties in their structure make them prefer non-polar environments over water.[5]

  • High Crystal Lattice Energy: Strong intermolecular forces in the solid state can make it difficult for solvent molecules to break the crystal structure apart and solvate individual molecules.[5]

  • Lack of Ionizable Groups: Many triazole derivatives are neutral molecules, meaning their solubility cannot be easily increased by adjusting the pH of the buffer.[6][7]

When you dilute a concentrated stock solution (typically in 100% DMSO) into an aqueous buffer, the solvent environment changes dramatically from organic to mostly aqueous. This sudden shift can cause the compound to crash out of solution, as the aqueous buffer cannot maintain the solubility achieved in the organic stock.[8][9]

Q2: I use DMSO for my stock solutions. Isn't that enough?

A2: Dimethyl sulfoxide (DMSO) is an excellent, highly polar aprotic solvent for dissolving a wide range of organic molecules for stock solutions.[10][11] However, its role as a primary solvent is lost upon dilution. In a typical assay, the final DMSO concentration is kept low (often <0.5% to 1%) to avoid solvent-induced artifacts or cytotoxicity.[11][12] At this low percentage, DMSO acts as a co-solvent but may not be sufficient to keep a poorly soluble compound in solution, leading to precipitation.[9][13] The aqueous solubility of your compound, not its DMSO solubility, is the critical factor for success in the final assay medium.[9]

Q3: What is the very first thing I should try if my compound precipitates in the assay plate?

A3: The most straightforward initial step is to check and optimize your final DMSO concentration . While you must avoid levels toxic to your specific cells or detrimental to your assay components, many cell lines and enzymatic assays can tolerate slightly higher DMSO concentrations than commonly used.

  • Determine the maximum tolerable DMSO concentration for your specific assay through a vehicle control experiment.

  • Increase the final DMSO concentration in your assay to this maximum tolerable level (e.g., from 0.1% to 0.5%). This slightly increases the co-solvency of the final buffer.[14][15]

  • If precipitation persists, you must move on to more advanced solubilization strategies detailed in the troubleshooting guide below.

Part 2: In-Depth Troubleshooting Guide

This section provides a problem-oriented approach to solving specific solubility-related issues.

Problem: Compound Precipitation Upon Dilution into Aqueous Assay Buffer

This is the most common solubility issue. The compound appears dissolved in the 100% DMSO stock but forms visible precipitates, cloudiness, or a film when added to the aqueous medium (e.g., PBS, cell culture media). This can lead to erroneously low compound concentrations and false-negative results.[16][17]

Probable Cause 1: Insufficient Solubilizing Power of the Final Assay Medium

The final concentration of the organic solvent (DMSO) is too low to maintain the solubility of the lipophilic triazole derivative.

Solution: Systematic Cosolvent & Formulation Screening

The goal is to modify the assay buffer to increase its capacity to dissolve your compound without compromising the biological system.

Strategy 1: Employing Biologically Compatible Cosolvents

Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, enhancing the solubility of non-polar molecules.[6][14][15]

  • Step-by-Step Approach:

    • Select a panel of cosolvents. Besides DMSO, consider ethanol, propylene glycol (PG), or polyethylene glycols (e.g., PEG 400).[7][14]

    • Determine the toxicity threshold. Before testing for solubility, run a vehicle control experiment to find the maximum concentration of each cosolvent that does not affect your assay's viability or readout.

    • Prepare intermediate stocks. Instead of diluting directly from a 100% DMSO stock, create an intermediate stock in a higher concentration of the chosen cosolvent or a cosolvent blend.

    • Test for precipitation. Dilute the intermediate stock into your final assay buffer and visually inspect for precipitation under a microscope.

Table 1: Common Cosolvents for Biological Assays

CosolventTypical Starting Conc. in Final AssayMax Tolerated Conc. (Cell-dependent)Key Considerations
DMSO 0.1% - 0.5%Often up to 1%Gold standard, but can interfere with some assays.[11]
Ethanol 0.5% - 1%Up to 2%Can be cytotoxic at higher concentrations.[18][19]
Propylene Glycol (PG) 1% - 2%Up to 5%Generally well-tolerated; can be viscous.[14]
PEG 400 1% - 5%Up to 10%Low toxicity, but can also be viscous.[18]

Strategy 2: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21] They can encapsulate poorly soluble "guest" molecules, like your triazole derivative, forming a water-soluble "inclusion complex."[22][23][24]

  • Why it works: The complex shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent water solubility.[21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.[20]

  • Implementation:

    • Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your assay buffer.

    • Add your DMSO stock solution of the triazole derivative directly to the cyclodextrin-containing buffer.

    • Vortex and/or sonicate briefly to facilitate complex formation. The cyclodextrin should prevent the compound from precipitating.

Problem: Inconsistent or Non-Reproducible Assay Results

You may not see visible precipitation, but your dose-response curves are erratic, or results vary significantly between experiments.

Probable Cause: Sub-visible Precipitation or Compound Adsorption

Even without visible precipitation, the compound may be forming microscopic aggregates or adsorbing to the plastic surfaces of your assay plates, especially at higher concentrations. This reduces the actual concentration of the compound available to interact with the biological target.

Solution: Quality Control & Assay Optimization

Strategy 1: Pre-dilution and Mixing Optimization

How you dilute your compound matters. Adding a small volume of concentrated DMSO stock directly to a large volume of aqueous buffer is a common cause of precipitation.

  • Serial Dilution Protocol:

    • Perform serial dilutions in 100% DMSO to get to a 100x or 200x concentration of your final desired assay concentrations.

    • For the final step, add the assay buffer to the DMSO plate, not the other way around. This is known as "reverse dilution."

    • Mix immediately and thoroughly upon addition.

Strategy 2: Inclusion of Surfactants

For cell-free assays (e.g., enzyme kinetics), a low concentration of a non-ionic surfactant can help maintain solubility and prevent adsorption.

  • How it works: Surfactants like Tween-20 or Triton X-100, above their critical micelle concentration, form micelles that can encapsulate hydrophobic compounds.[25] For preventing adsorption, even very low concentrations can be effective.

  • Caution: Surfactants are generally not suitable for cell-based assays as they can disrupt cell membranes.[26]

  • Recommended Concentration: Add 0.01% - 0.05% Tween-20 to your assay buffer.[26]

Part 3: Advanced Solubilization Strategies

If the above methods are insufficient, more advanced formulation approaches may be necessary, particularly for in vivo studies, but the principles can be adapted for challenging in vitro assays.

1. Amorphous Solid Dispersions: This technique involves dispersing the compound in an amorphous state within a carrier matrix, often a polymer. The amorphous form has higher solubility than the stable crystalline form.[7][27] While primarily a drug delivery technology, preparing a small-scale solid dispersion for subsequent dissolution in assay buffer can be a powerful strategy.

2. Nanoparticle Formulations: Reducing the particle size of a drug to the nanometer range significantly increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[27][28] Techniques like nano-milling or precipitation can create nanosuspensions.[28] Several studies have explored nanoparticle-based delivery systems for triazole derivatives.[4][29][30][31]

3. Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[27][32] These formulations present the drug in a solubilized state, which can be adapted for in vitro testing by ensuring the final concentration of the lipid excipients is not disruptive to the assay.

Part 4: Visualizations & Protocols

Decision Workflow for Solubility Enhancement

This diagram outlines a logical progression for troubleshooting the solubility of a triazole derivative.

Solubility_Workflow Start Start: Compound precipitates in aqueous assay buffer CheckDMSO Q: Is final DMSO conc. < 0.5%? Start->CheckDMSO IncreaseDMSO A: Increase DMSO to max tolerated level (e.g., 0.5-1.0%) CheckDMSO->IncreaseDMSO Yes UseCosolvent Try Alternative Cosolvents (Ethanol, PEG 400, PG) CheckDMSO->UseCosolvent No ReTest1 Q: Still precipitates? IncreaseDMSO->ReTest1 ReTest1->UseCosolvent Yes Success Success: Compound Solubilized ReTest1->Success No ReTest2 Q: Still precipitates? UseCosolvent->ReTest2 UseCyclodextrin Use Cyclodextrin (HP-β-CD) to form inclusion complex ReTest2->UseCyclodextrin Yes ReTest2->Success No ReTest3 Q: Still precipitates or inconsistent data? UseCyclodextrin->ReTest3 Advanced Consider Advanced Strategies: - Nanosuspensions - Solid Dispersions ReTest3->Advanced Yes ReTest3->Success No OptimizeMixing Optimize Dilution Method (e.g., reverse dilution, sonication) Add surfactant (cell-free only) ReTest3->OptimizeMixing Inconsistent Data Advanced->Success OptimizeMixing->Success Protocol_Workflow Start Prepare 10mM Stock in 100% DMSO PrepCompound Prepare 2x Compound Stocks (e.g., 20µM Compound in 2x Cosolvent Buffer + 1% DMSO) Start->PrepCompound PrepCosolvent Prepare 2x Cosolvent Buffers (e.g., 2% EtOH, 2% PG in Assay Buffer) PrepCosolvent->PrepCompound Mix Mix 100µL Compound Stock with 100µL Assay Buffer PrepCompound->Mix PrepAssayPlate Add 100µL Assay Buffer to final plate PrepAssayPlate->Mix Incubate Incubate at Assay Temperature Mix->Incubate Analyze Analyze Plate: 1. Visual Inspection 2. Light Scatter (OD600) Incubate->Analyze End Select Best Cosolvent System Analyze->End

Caption: Experimental workflow for systematic cosolvent screening.

References

  • Vertex AI Search, "Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs)", 2010.
  • Pinnamaneni, S., Das, N. G., & Das, S. K. (2002). Formulation approaches for orally administered poorly soluble drugs. Pharmazie, 57(5), 291-300. Available at: [Link]

  • MDPI, "Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Open Exploration Publishing, "Further considerations to improve the druggability of biaryl hydroxy-triazole and fluorene-triazole hybrids", 2025.
  • ACS Omega, "Cross-Linked Cyclodextrin-Based Nanoparticles as Drug Delivery Vehicles: Synthesis Strategy and Degrad
  • Catalysts, "Cyclodextrin-Based Solubiliz
  • PharmaTutor, "Formulation Tactics for the Delivery of Poorly Soluble Drugs".
  • BenchChem, "Technical Support Center: Enhancing the Bioavailability of Coumarin-Triazole Compounds", 2025.
  • ResearchGate, "Chitosan Nanoparticles as a Drug Delivery System for 1,2,4-Triazole Derivatives: Release and Antimicrobial Activity", 2025.
  • IIP Series, "A CARE STUDY ON SYNTHESIS OF 1,2,3-TRIAZOLE DERIVATIVES BY MEANS OF NANOPARTICLES AS A REUSABLE HETEROGENEOUS C
  • BioDuro, "Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Acceler
  • NIH, "Compound Management for Quantit
  • WuXi AppTec DMPK, "Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimiz
  • Longdom Publishing, "Nano LDL Drug Delivery Systems of Triazole Derivatives: Synthesis, Characterization, Anticancer Evalu
  • Pion, "The use of cosolvent pKa assays for poorly soluble compounds".
  • Mitchell Lab, "Cyclodextrins in drug delivery: applications in gene and combin
  • Yareli Rojas Group - IIM-UNAM, "Cyclodextrin-based structures for drug delivery".
  • PubMed, "Cyclodextrin-based delivery systems for chemical and genetic drugs: Current st
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302–1308. Available at: [Link]

  • NIH, "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules".
  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45.
  • Wikipedia, "Cosolvent".
  • Research Journal of Pharmacognosy, "The effect of some cosolvents and surfactants on viability of cancerous cell lines".
  • BenchChem, "Technical Support Center: Overcoming Poor Solubility of Starting M
  • E-Polymer, "General Techniques for Preparing Formulations of Poorly W
  • Bevernage, J., et al. (2013). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Journal of biomolecular screening, 18(2), 156–165. Available at: [Link]

  • Nature, "Fast synthesis of-[28][32][33]triazole derivatives on a Fe/Cu-embedded nano-catalytic substrate", 2023.

  • MDPI, "Recent Developments Towards the Synthesis of Triazole Deriv
  • NIH, "Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Wikipedia, "Dimethyl sulfoxide".
  • ResearchGate, "(PDF)
  • ResearchGate, "Why do DMSO dissolved Chemical Inhibitors precipit
  • BenchChem, "How to control for the effects of DMSO when used as a solvent for Deguelin.".
  • ResearchGate, "High-throughput precipitation inhibition screening across polymer...".
  • ResearchGate, "How to enhance drug solubility for in vitro assays?", 2014.
  • Mor. J. Chem., "Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties", 2022.
  • ResearchGate, "How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?", 2017.
  • Preprints.org, "Pharmacological Evaluation of Novel Triazole Derivatives: Synthesis, Docking, and Biological Studies", 2024.
  • NIH, "Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections", 2010.
  • International Journal of Pharmaceutical Sciences Review and Research, "STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article", 2011.
  • International Journal of Medical Science and Dental Research, "Techniques for Improving Solubility", 2022.
  • International Journal of Chemical Studies, "Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applic

Sources

Troubleshooting

minimizing regioisomer formation in triazole synthesis

Current Status: Operational | Support Tier: Senior Application Scientist Welcome to the Triazole Synthesis Technical Support Hub. This guide is not a textbook; it is a troubleshooting engine designed to resolve loss of r...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Support Tier: Senior Application Scientist

Welcome to the Triazole Synthesis Technical Support Hub. This guide is not a textbook; it is a troubleshooting engine designed to resolve loss of regioselectivity in azide-alkyne cycloadditions.

If you are detecting regioisomeric mixtures (e.g., seeing a 1,5-isomer peak in your CuAAC reaction or a 1,4-isomer in your RuAAC reaction), your catalytic cycle has likely been compromised, reverting the system to a thermal Huisgen background reaction.

Module 1: The 1,4-Regioisomer (CuAAC)

Target: Exclusive formation of 1,4-disubstituted 1,2,3-triazoles. Common Failure: Appearance of 1,5-isomer or low conversion.

The Mechanic: Why Selectivity Fails

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is strictly 1,4-regioselective because of the formation of a dinuclear copper intermediate .

  • The Ideal State: Cu(I) coordinates the alkyne, lowering the pKa of the terminal proton. A second Cu atom is recruited to form the active dinuclear catalytic complex.[1][2] The azide binds, and the ring closes via a specific metallacycle that sterically precludes the 1,5-isomer.

  • The Failure Mode: If Cu(I) oxidizes to Cu(II) (due to O2) or disproportionates to Cu(0) and Cu(II), the catalytic cycle halts. The remaining reagents then undergo the Thermal Huisgen Cycloaddition , which is slow and non-selective (yielding a ~1:1 mixture of 1,4 and 1,5 isomers).

Troubleshooting Protocol: Restoring 1,4-Fidelity
SymptomRoot CauseCorrective Action
1,5-isomer detected (~5-50%) Catalyst Death. The reaction went thermal.Reload & Reduce: Add fresh Cu source + excess Sodium Ascorbate (5-10 equiv). Flush headspace with Argon.
Reaction turns yellow/brown Oxidation. Cu(I) is oxidizing to Cu(II) species.Ligand Shielding: Switch to THPTA or TBTA . These ligands stabilize Cu(I) and prevent oxidation by dissolved oxygen.[3]
Precipitate forms / Stalled Disproportionation. Cu(I)

Cu(0) + Cu(II).
Solvent Fix: Ensure water is present (Cu(I) is unstable in pure organic solvents without specific ligands). Use DMSO/Water (1:1).
Standardized High-Fidelity Protocol (CuAAC)

Use this protocol to guarantee <1% regioisomer formation.

  • Reagents: Alkyne (1.0 eq), Azide (1.0 eq).

  • Solvent: tBuOH:H2O (1:1) or DMSO:H2O (1:1). Note: Water is crucial for Ascorbate solubility.

  • Catalyst Cocktail (Premix separately):

    • CuSO4[3][4][5]·5H2O (1 mol%)

    • THPTA Ligand (5 mol%) – Critical for protecting Cu(I).

  • Reductant: Sodium Ascorbate (10 mol%) – Add LAST.

  • Execution: Degas solvents. Add reagents. Add Catalyst Cocktail. Add Ascorbate.[3][5] Stir 1-12h at RT.

Technical Note: For biological or dilute conditions (<1 mM), increase THPTA:Cu ratio to 5:1 to prevent cytotoxicity and maintain kinetics.

Module 2: The 1,5-Regioisomer (RuAAC)

Target: Exclusive formation of 1,5-disubstituted 1,2,3-triazoles. Common Failure: Formation of 1,4-isomer or non-reaction.[6]

The Mechanic: Steric Enforcement

Unlike CuAAC, Ruthenium catalysis (RuAAC) proceeds via a ruthenacycle . The regioselectivity is dictated by the ligands on the Ruthenium.[7]

  • Cp (Pentamethylcyclopentadienyl):* The bulky methyl groups on the Cp* ring sterically force the azide and alkyne into the 1,5-orientation during the oxidative coupling step.

  • Cp (Unsubstituted): Lacks sufficient steric bulk, often leading to mixtures of 1,4 and 1,5 isomers.

Troubleshooting Protocol: Enforcing 1,5-Selectivity
SymptomRoot CauseCorrective Action
Mixture of 1,4 and 1,5 Wrong Catalyst. Using CpRu instead of CpRu.Upgrade: Switch to [CpRuCl(cod)] . The Cp* ligand is non-negotiable for high selectivity.
Low Yield / No Reaction Protode-ruthenation or Sterics. Dry Conditions: Unlike CuAAC, RuAAC is sensitive to water. Use anhydrous THF or Dioxane.
Internal Alkyne Issues Lack of Directing Groups. Review Substrate: Internal alkynes rely on H-bonding with the Cl-ligand (e.g., propargylic alcohols). Without them, selectivity is purely electronic/steric and harder to predict.
Standardized High-Fidelity Protocol (RuAAC)

Strictly anhydrous conditions required.

  • Catalyst: [Cp*RuCl(cod)] (1-2 mol%). Do not use CpRuCl(PPh3)2 if selectivity is the priority.

  • Solvent: Anhydrous THF or Toluene.

  • Atmosphere: Argon/Nitrogen (Strict).

  • Temperature: Ambient to 60°C.

  • Execution: Dissolve Cp*RuCl(cod) in solvent. Add Azide and Alkyne.[1][3][4][6][7][8][9][10][11][12] Heat if necessary.

Module 3: Visualizing the Selectivity Pathways

The following diagram illustrates the mechanistic divergence. If your catalyst fails, you fall into the "Thermal Trap" (center), resulting in regioisomeric mixtures.

TriazoleSelectivity cluster_Thermal FAILURE MODE (No Catalyst) cluster_Cu CuAAC Pathway (1,4-Selective) cluster_Ru RuAAC Pathway (1,5-Selective) Start Azide + Alkyne Thermal Thermal Huisgen (High Activation Energy) Start->Thermal No Cat / Cat Death CuCat Cu(I) / THPTA Start->CuCat Terminal Alkyne RuCat Cp*RuCl(cod) Start->RuCat Terminal/Internal Mix Mixture (1:1) 1,4- and 1,5-Isomers Thermal->Mix CuCycle Dinuclear Cu-Cycle CuCat->CuCycle CuCycle->Thermal Oxidation to Cu(II) Prod14 1,4-Triazole (>98% Regio-purity) CuCycle->Prod14 RuCycle Ruthenacycle (Steric Control) RuCat->RuCycle Prod15 1,5-Triazole (>95% Regio-purity) RuCycle->Prod15

Caption: Mechanistic divergence in triazole synthesis. Note that catalyst degradation (dotted red line) reverts the system to the non-selective thermal pathway.

Module 4: Troubleshooting Workflow

Use this logic flow to diagnose the specific cause of regioisomer formation in your current experiment.

Troubleshooting Issue Regioisomer Detected? AlkyneType Alkyne Type? Issue->AlkyneType Yes CuCheck Using CuAAC? AlkyneType->CuCheck Terminal RuCheck Using RuAAC? AlkyneType->RuCheck Terminal or Internal CuOx Check Color: Green/Yellow? CuCheck->CuOx Soln1 Add Ascorbate + Degas Solvent CuOx->Soln1 Yes (Oxidized) LigandCheck Ligand Used? RuCheck->LigandCheck Soln2 Switch to Cp* (Cp is non-selective) LigandCheck->Soln2 Cp (Unsubstituted) Soln3 Check Directing Groups (OH/NH2 H-bond to Cl) LigandCheck->Soln3 Cp* (Internal Alkyne)

Caption: Diagnostic logic for identifying the root cause of selectivity loss based on catalyst and substrate type.

Frequently Asked Questions (FAQs)

Q: Can I use CuAAC for internal alkynes to get 1,4-selectivity? A: No. CuAAC requires a terminal alkyne proton to form the copper-acetylide intermediate. Internal alkynes are inert to CuAAC conditions.[6] If you see product, it is likely a thermal background reaction (slow and non-selective). For internal alkynes, you must use RuAAC, though regioselectivity will depend on the electronic difference between the two alkyne substituents.

Q: I am using CuI (Copper Iodide) and getting mixtures. Why? A: CuI is unstable and prone to oxidation or disproportionation in solution. Furthermore, without a stabilizing ligand (like TBTA), CuI can form inactive aggregates. Switch to CuSO4 + Sodium Ascorbate + THPTA. This "in situ" reduction method generates a steady stream of active monomeric Cu(I), vastly outcompeting the thermal background reaction.

Q: My RuAAC reaction works for terminal alkynes but gives 50:50 for internal alkynes. A: Regiocontrol with internal alkynes in RuAAC is governed by steric bulk and "directing effects." If your internal alkyne has a propargylic alcohol or amine, the H-bonding to the Chloride on the Ruthenium can direct the regiochemistry.[6][13] If your alkyne is purely aliphatic/aromatic (e.g., diphenylacetylene), selectivity is driven solely by sterics and may be poor.

References
  • Worrell, B. T., et al. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[2][11][14] Science, 340(6131), 457-460.

  • Boren, B. C., et al. (2008).[15] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930.

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.

  • Rostovtsev, V. V., et al. (2002).[15] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.[12] Angewandte Chemie International Edition, 41(14), 2596-2599.

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie, 48(52), 9879-9883.

Sources

Optimization

Technical Support Center: Triazole Synthesis Handling and Safety

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for triazole synthesis. This guide, designed by a Senior Application Scientist, provides in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for triazole synthesis. This guide, designed by a Senior Application Scientist, provides in-depth technical information and practical advice on the safe handling of reagents and troubleshooting common issues encountered during triazole synthesis, a cornerstone of modern medicinal chemistry and drug development.[1][2][3][4]

Our focus is on providing not just procedural steps, but the rationale behind them, ensuring a deep understanding of the safety and chemical principles at play.

Core Safety Principles & FAQs

This section addresses fundamental safety questions and provides a framework for safely conducting triazole synthesis in a laboratory setting.

Q1: What are the primary hazards I should be aware of before starting a triazole synthesis?

A1: The primary hazards in triazole synthesis, particularly the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), stem from the reagents themselves.[5]

  • Azides (especially Sodium Azide, NaN₃):

    • High Acute Toxicity: Sodium azide is extremely toxic if ingested, inhaled, or absorbed through the skin.[6][7][8][9] Ingestion of as little as 100-200 mg can be lethal in humans.[9] It functions by inhibiting cytochrome oxidase, similar to cyanide.[10]

    • Explosion Hazard: While sodium azide itself is thermally stable to a point, it can decompose violently when heated above 275°C.[6][7][9] The most significant explosion risk comes from its reaction with heavy metals (e.g., lead, copper, silver, zinc) to form highly shock-sensitive and explosive metal azides.[7][9][11] This is critically important for waste disposal; never pour azide solutions down drains with metal pipes.[7][9][11]

    • Formation of Toxic Gas: In the presence of acids, sodium azide rapidly forms hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[6][7][9]

  • Organic Azides: The stability of organic azides can vary greatly depending on their structure.[10] A general guideline is the "rule of six," which suggests that having at least six carbon atoms for every azide group renders the compound relatively safe to handle.[12] Azides with a low carbon-to-nitrogen ratio can be explosive.[13][14]

  • Copper Catalysts: While copper salts themselves are moderately toxic, the primary concern in CuAAC is the use of the Cu(I) oxidation state, which is sensitive to oxidation by air.[15][16] This can lead to reaction failure and the formation of side products through processes like Glaser coupling.[14][16]

Q2: What is the minimum Personal Protective Equipment (PPE) required for handling reagents for triazole synthesis?

A2: Due to the hazardous nature of the reagents, a stringent PPE protocol is mandatory.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[7][8][17][18][19]Protects against splashes of corrosive or toxic reagents and potential explosions.
Hand Protection Double-gloving with nitrile gloves (minimum 0.11 mm thickness).[7][18][20]Provides a barrier against skin absorption of highly toxic sodium azide. Change gloves frequently.[7][8]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.[7][8][19][20]Protects skin from spills and splashes.
Respiratory Protection Work must be conducted in a certified chemical fume hood.[7][8][9][20]Prevents inhalation of toxic hydrazoic acid gas or azide dust.
Q3: How should I properly store azide compounds?

A3: Proper storage is crucial to prevent accidents.

  • Store sodium azide in a cool, dry, and well-ventilated area away from acids, heavy metals, and halogenated solvents.[6][7][8][20]

  • Do not store on metal shelves or use metal containers to avoid the formation of explosive metal azides.[7][20]

  • Organic azides, especially those with lower carbon content, should be stored in solution at low temperatures (e.g., in a refrigerator or freezer) and protected from light.[6][12][21]

Q4: What are the immediate steps to take in case of an azide spill?

A4: The response depends on the scale of the spill.

  • Small Spills (<250 mL or <250 g):

    • Alert personnel in the immediate area.[22]

    • Wear appropriate PPE, including double nitrile gloves.[6][22]

    • For solid spills, cover with sand or absorbent material to prevent dust generation.[7][20] Do not use metal instruments like spatulas for cleanup.[7]

    • For liquid spills, confine the spill with absorbent pads.[22]

    • Gently clean the area with a high pH water solution (pH > 9) to prevent the formation of hydrazoic acid.[20][22][23][24]

    • Collect all contaminated materials in a clearly labeled, non-metal container for hazardous waste disposal.[7][9][22]

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the area immediately and alert others.[23]

    • Close the lab doors and prevent entry.[6]

    • Contact your institution's emergency response team (e.g., EH&S) and, if necessary, call 911.[6][7]

Troubleshooting Guides for Triazole Synthesis

This section provides solutions to common problems encountered during the synthesis process, structured in a question-and-answer format.

Q5: My CuAAC "click" reaction has a very low yield or is not working at all. What are the likely causes?

A5: Low or inconsistent yields in CuAAC reactions are a common issue. The problem often lies with the catalyst system or reaction conditions.[15]

Potential CauseExplanation & Troubleshooting Steps
Inactive Copper Catalyst The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) by atmospheric oxygen.[15] Solution: Ensure your reaction is properly degassed. Use a reducing agent like sodium ascorbate in slight excess of the copper to maintain the Cu(I) state.[5][14][25]
Poor Reagent Quality Azides and alkynes can degrade over time. The purity of the copper source is also critical. Solution: Use fresh, high-purity reagents.[15] If you synthesize your own starting materials, ensure they are thoroughly purified and characterized.
Incorrect Stoichiometry Inaccurate measurement of starting materials can significantly impact the yield.[15] Solution: Carefully measure the concentrations of your azide and alkyne stock solutions.
Inappropriate Solvent or pH The reaction is sensitive to the solvent system and pH.[15] Solution: The classic t-BuOH/water mixture is generally robust. Ensure the pH is within the optimal range of 4 to 12.[5]
Oxygen Exposure Even with a reducing agent, excessive oxygen can deplete it and kill the catalyst.[16] Solution: Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon), especially for slow reactions or sensitive substrates.[26]
Ligand Issues In bioconjugation, ligands are used to stabilize the Cu(I) and accelerate the reaction.[16] The choice and concentration of the ligand are crucial. Solution: Optimize the ligand type and concentration for your specific system. THPTA is a common and effective choice.
Q6: I am observing significant byproduct formation in my reaction. How can I minimize this?

A6: The most common byproduct in CuAAC is the homocoupling of the alkyne (Glaser coupling), which is promoted by Cu(II) and oxygen.[14][16]

  • Minimize Oxygen: As with low yield issues, rigorous degassing and maintaining an inert atmosphere are key.[16]

  • Ensure Sufficient Reducing Agent: Use an adequate amount of sodium ascorbate to keep the copper in the Cu(I) state, which disfavors the homocoupling pathway.[14]

  • Optimize Catalyst Loading: While it might seem counterintuitive, using an excessively high catalyst loading can sometimes lead to more byproducts. Try reducing the copper concentration.

Q7: My triazole product is difficult to purify. What are some effective purification strategies?

A7: Triazole purification can be challenging due to their polarity and potential to coordinate with residual copper.

  • Standard Chromatography: For many neutral triazoles, silica gel column chromatography is effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[27]

  • Aqueous Workup for Copper Removal: Before chromatography, wash the organic layer with an aqueous solution of ammonia or ammonium chloride to complex and remove residual copper.

  • Purification of Triazole Salts: If your product is a salt, its solubility will be very different.[27] You may need to use more polar solvents for recrystallization or specialized chromatography techniques like hydrophilic interaction liquid chromatography (HILIC).[27]

  • Acid-Base Extraction: It may be possible to convert a triazole salt to its free base for purification via standard extraction and chromatography, and then convert it back to the salt form.[27]

Experimental Protocols & Visualizations

General Protocol for a Small-Scale CuAAC Reaction

This protocol is a starting point and should be optimized for your specific substrates.

  • Preparation: In a vial, dissolve the alkyne (1.0 eq) and azide (1.1 eq) in a 1:1 mixture of deionized water and t-butanol.

  • Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: In a separate vial, prepare a fresh solution of copper(II) sulfate (0.05 eq) and sodium ascorbate (0.10 eq) in a minimal amount of deionized water. Add this solution to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove copper, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visual Workflow for Safe Azide Handling

SafeAzideWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Waste Prep Don PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat Weigh Weigh Azide in Fume Hood (Use non-metal spatula) Prep->Weigh Setup Set up Reaction in Fume Hood Weigh->Setup Degas Degas Solvents (Inert Atmosphere) Setup->Degas Monitor Monitor Reaction Degas->Monitor Workup Aqueous Workup Monitor->Workup Quench Quench Aqueous Azide Waste (e.g., with Sodium Nitrite/Acid) Workup->Quench Dispose Dispose of Quenched Waste (Follow Institutional Protocol) Quench->Dispose

Caption: General workflow for the safe handling of azide compounds during triazole synthesis.

Troubleshooting Decision Tree for Low CuAAC Yield

TroubleshootingCuAAC Start Low Yield in CuAAC Reaction CheckCatalyst Is the Catalyst System Active? Start->CheckCatalyst CheckReagents Are Reagents High Purity & Fresh? CheckCatalyst->CheckReagents Yes SolutionCatalyst Troubleshoot Catalyst: - Ensure proper degassing - Use fresh sodium ascorbate - Check copper source purity CheckCatalyst->SolutionCatalyst No CheckConditions Are Reaction Conditions Optimal? CheckReagents->CheckConditions Yes SolutionReagents Troubleshoot Reagents: - Use fresh, purified azide/alkyne - Verify concentrations CheckReagents->SolutionReagents No Success Yield Improved CheckConditions->Success Yes SolutionConditions Troubleshoot Conditions: - Optimize solvent system - Adjust pH if necessary - Run under inert atmosphere CheckConditions->SolutionConditions No

Caption: A decision tree to systematically troubleshoot low-yielding CuAAC reactions.

References

  • Sodium Azide - Yale Environmental Health & Safety. Yale University. [Link]

  • Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. Princeton University. [Link]

  • Sodium Azide - Environment, Health & Safety. University of Wisconsin-Madison. [Link]

  • laboratory chemical safety summary: sodium azide. The National Academies Press. [Link]

  • Sodium Azide NaN3 | Division of Research Safety | Illinois. University of Illinois Urbana-Champaign. [Link]

  • Synthesis and Biological Applications of Triazole Derivatives – A Review. ResearchGate. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Frontiers Media S.A. [Link]

  • Lab Safety Guideline: Sodium Azide - uthsc. The University of Tennessee Health Science Center. [Link]

  • US4269987A - Purification of triazoles - Google Patents.
  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry. Elsevier. [Link]

  • US4170521A - Purification of triazoles - Google Patents.
  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. MDPI. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. National Center for Biotechnology Information. [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds - UNM: Chemistry Department. The University of New Mexico. [Link]

  • Purification of triazoles - Justia Patents. Justia. [Link]

  • Organic azide - Wikipedia. Wikimedia Foundation. [Link]

  • Making triazoles, the green way | Feature - RSC Education. Royal Society of Chemistry. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC. National Center for Biotechnology Information. [Link]

  • Process for making triazoles - European Patent Office - EP 0075459 B1.
  • Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. Carl ROTH. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. National Center for Biotechnology Information. [Link]

  • Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC. National Center for Biotechnology Information. [Link]

  • Azides - UVIC. University of Victoria. [Link]

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents | Organic Process Research & Development - ACS Publications. American Chemical Society. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Safe Handling of Azides - safety.pitt.edu. University of Pittsburgh. [Link]

  • KIT - IOC - Bräse - Research - Research interests - Azide. Karlsruhe Institute of Technology. [Link]

  • Information on Azide Compounds - Stanford Environmental Health & Safety. Stanford University. [Link]

  • Low yields in Click rxn : r/OrganicChemistry - Reddit. Reddit. [Link]

  • Standard Operating Procedure: Sodium Azide - Kennesaw State University. Kennesaw State University. [Link]

  • Strategies for Safely Handling Industrial Azide Reactions: The Three Traps - ResearchGate. ResearchGate. [Link]

  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency. [Link]

  • Azide N3: Reactivity, Uses & Significance in Chemistry - baseclick. baseclick GmbH. [Link]

  • Azide-alkyne Huisgen cycloaddition - Wikipedia. Wikimedia Foundation. [Link]

  • 1,2,4-Triazole 5907 - SAFETY DATA SHEET. Columbus Chemical Industries, Inc. [Link]

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) - MDPI. MDPI. [Link]

  • Click Reaction Looking Weird? : r/Chempros - Reddit. Reddit. [Link]

  • Why is the efficiency of my CuAAC click chemistry so low? - ResearchGate. ResearchGate. [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. Dartmouth College. [Link]

Sources

Troubleshooting

Technical Support Center: Alternative Catalytic Pathways for 1,2,4-Triazole Architectures

Status: Online Current Operator: Senior Application Scientist Ticket Focus: Transition-Metal-Free & Earth-Abundant Catalysis Reference ID: TRZ-ALT-2026 🟢 Triage: Select Your Catalytic Pathway Before opening a specific pr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Current Operator: Senior Application Scientist Ticket Focus: Transition-Metal-Free & Earth-Abundant Catalysis Reference ID: TRZ-ALT-2026

🟢 Triage: Select Your Catalytic Pathway

Before opening a specific protocol ticket, utilize this decision matrix to determine the optimal alternative catalyst based on your available substrates and green chemistry requirements.

CatalystSelection Start Start: Substrate Availability Q1 Do you have Hydrazones/Amidines? Start->Q1 Q2 Do you have Hydrazides + Isothiocyanates? Q1->Q2 No Q3 Requirement: Metal-Free? Q1->Q3 Yes Q2->Start No (Review Precursors) Path3 Pathway C: Deep Eutectic Solvents (Dual Solvent/Catalyst) Q2->Path3 Yes Path1 Pathway A: Iodine-Mediated (Oxidative Cyclization) Q3->Path1 Yes (Strictly Organic) Path2 Pathway B: Iron(III) Catalysis (Earth Abundant) Q3->Path2 No (Low Toxicity Metal OK)

Figure 1: Decision matrix for selecting alternative catalytic routes based on substrate class and regulatory constraints.

📂 Ticket #01: Metal-Free Oxidative Cyclization (Iodine-Mediated)

Applicability: Synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and amines.[1][2] Core Advantage: Eliminates Pd/Cu contamination; utilizes molecular oxygen as the terminal oxidant.

🔬 The Protocol (Self-Validating)

Reference: Based on methodology by Chen et al. (2016) and Lu et al. (2022).

  • Reagent Setup:

    • Substrate: Aldehyde-derived hydrazone (1.0 equiv).

    • Nitrogen Source: Aliphatic amine (2.0 equiv).

    • Catalyst: Molecular Iodine (

      
      ) (0.5 equiv).
      
    • Oxidant: TBHP (tert-Butyl hydroperoxide) (2.0 equiv) or

      
       balloon.
      
    • Solvent: DMSO or DMF (Polar aprotic is critical for intermediate stabilization).

  • Reaction: Stir at 80–100°C for 4–8 hours.

  • Checkpoint: Monitor TLC. The hydrazone spot (usually fluorescent) should disappear. A new, more polar spot (triazole) will appear.

  • Workup: Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine (color change from dark red/brown to yellow/clear).
    
🧠 Mechanistic Insight

The reaction relies on an oxidative cascade.[1][3][4] Iodine acts as a Lewis acid to activate the hydrazone and as a mild oxidant to drive the formation of the C-N bond.

IodineMechanism Step1 Hydrazone Activation Step2 Amine Nucleophilic Attack Step1->Step2 C=N Bond Step3 Iodine-Mediated Oxidation Step2->Step3 Aminal Intermed. Step4 Cyclization & Aromatization Step3->Step4 -2H I2 I2 Catalyst I2->Step1 I2->Step3 Ox TBHP/O2 (Regenerates I2) Ox->I2 Re-oxidation

Figure 2: Cascade mechanism of Iodine-catalyzed oxidative cyclization.

🔧 Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Product is iodinated (Halogenation) Excess

or electron-rich aromatics.
Reduce

loading to 0.2 equiv. Ensure TBHP is fresh (to re-oxidize iodide efficiently).
Stalled Reaction (Intermediate persists) Inefficient re-oxidation of HI to

.
Switch from

balloon to TBHP (decane solution). Increase temp to 100°C.
Low Yield / Complex Mixture Hydrolysis of imine/hydrazone.Ensure solvent is dry. DMSO is hygroscopic; use molecular sieves.

📂 Ticket #02: Deep Eutectic Solvents (DES)

Applicability: Synthesis of 3-mercapto-1,2,4-triazoles from hydrazides and isothiocyanates. Core Advantage: Solvent is the catalyst. Recyclable, non-volatile, biodegradable.

🔬 The Protocol

Reference: Kumar et al. (2019); Choline Chloride:Urea systems.[5][6][7]

  • DES Preparation: Mix Choline Chloride and Urea (1:2 molar ratio). Heat to 80°C with stirring until a clear, homogeneous liquid forms (approx. 30 mins).

  • Reaction:

    • Add Hydrazide (1.0 mmol) and Isothiocyanate (1.1 mmol) directly to the DES (2-3 mL).

    • Temperature: 80°C.

    • Time: 2–4 hours.

  • Workup (The "Crash Out"):

    • Cool the mixture to room temperature.

    • Add water (5–10 mL) with vigorous stirring.

    • The DES dissolves in water; the organic triazole precipitates out.

    • Filter and wash with water.

🔧 Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Oily Product (No precipitate) Product has partial water solubility or DES is not fully solubilized.Cool to 4°C (ice bath) before adding water. If oil persists, extract with Ethyl Acetate (DES is insoluble in EtOAc).
DES Solidifies during reaction Temperature dropped below eutectic point.Maintain oil bath >60°C. If solidifying at 80°C, moisture absorption may have altered the molar ratio. Dry Choline Chloride before mixing.
Low Yield (Intermediate Thiosemicarbazide) Incomplete cyclization.The DES acts as a base/H-bond donor to drive cyclization. Extend time or increase Temp to 90°C to force dehydration.

📂 Ticket #03: Iron(III) Catalysis (Earth-Abundant)

Applicability: One-pot synthesis of 3-amino-1,2,4-triazoles from nitriles and hydrazine salts. Core Advantage: Replaces toxic Copper/Palladium systems; high tolerance for functional groups.

🔬 The Protocol

Reference: Rohand et al. (2019).[5][7][8]

  • Catalyst Preparation:

    
     (10 mol%) + Ligand (if applicable, though often ligand-free in DMF).
    
  • Reagents:

    • Nitrile (

      
      ) (1.0 equiv).
      
    • Hydrazine Monohydrochloride (2.0 equiv).

    • Base:

      
       (3.0 equiv).
      
  • Conditions: DMF, 120°C, sealed tube (to retain hydrazine).

  • Mechanism: Iron activates the nitrile group for nucleophilic attack by hydrazine, followed by intramolecular cyclization.

🔧 Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Iron Residue in Product Paramagnetic impurities during column chromatography.Wash organic layer with dilute HCl or EDTA solution during workup to sequester Iron.
Low Conversion of Nitrile Nitrile activation is insufficient.Ensure temperature reaches 120°C. Electron-rich nitriles require longer reaction times (24h).
Formation of Tetrazine (Red color) Dimerization of hydrazine.Add hydrazine slowly or in portions. Ensure inert atmosphere (

) to prevent hydrazine oxidation.

📊 Comparative Performance Data

FeatureIodine-MediatedDeep Eutectic SolventsIron(III) Catalysis
Catalyst Type Organocatalyst (Halogen)Solvent/Catalyst HybridEarth-Abundant Metal
Typical Yield 75–92%85–96%70–85%
Reaction Temp 80–100°C60–80°C110–120°C
Green Metric High (Metal-free)Very High (Biodegradable)Moderate (Metal waste)
Key Limitation Requires Oxidant (TBHP/O2)Viscosity of solventHigh Temp Required

📚 References

  • Chen, Z., et al. (2016).[3][4] "Iodine-Mediated Oxidative Cyclization for the Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles." Journal of Organic Chemistry.

  • Lu, Y., et al. (2022).[3] "Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via I2-mediated oxidative cyclization." ISRES.

  • Kumar, A., et al. (2019).[6] "Choline Chloride Based Deep Eutectic Solvents as a Tunable Medium for Synthesis of 1,2,4-Triazoles." Organic Chemistry Research.

  • Rohand, T., et al. (2019). "A Novel Iron-catalyzed One-pot Synthesis of 3-Amino-1,2,4-triazoles." Journal of Heterocyclic Chemistry.

  • Xia, J., et al. (2019).[1][4][9] "Phen-MCM-41-CuBr catalyzed synthesis of 1,2,4-triazoles." Synthesis.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic Acid in Medicinal Chemistry

Executive Summary 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (CAS: 4538-16-3) represents a distinct chemical space within the azole family.[1] Unlike its fully aromatic counterparts (e.g., 1,2,3-triazoles form...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid (CAS: 4538-16-3) represents a distinct chemical space within the azole family.[1] Unlike its fully aromatic counterparts (e.g., 1,2,3-triazoles formed via click chemistry), this scaffold introduces a lactam-lactim tautomeric equilibrium that significantly alters its hydrogen bonding potential and electrostatic profile.

This guide objectively compares the 5-oxo scaffold against standard triazole carboxylic acids, providing experimental protocols for synthesis and data-driven insights for bioisosteric replacement strategies in drug discovery.

Part 1: Chemical Architecture & Tautomerism

The defining feature of this molecule is the "5-oxo" functionality, which exists in equilibrium with the 5-hydroxy form. Experimental data (X-ray crystallography and NMR) confirms that the 5-oxo (lactam) tautomer is the dominant species in the solid state and in polar solvents, often forming extensive supramolecular hydrogen-bonding networks.

Tautomeric Equilibrium Diagram

The following diagram illustrates the dynamic shift between the stable lactam form and the aromatic lactim form, a critical consideration for receptor binding simulations.

Tautomerism Lactam 5-Oxo Form (Lactam) (Dominant in polar media) H-Bond Donor: NH H-Bond Acceptor: C=O Lactim 5-Hydroxy Form (Lactim) (Aromatic) H-Bond Donor: OH H-Bond Acceptor: N Lactam->Lactim Tautomerization (pK_taut) Zwitterion Zwitterionic Form (Crystal Lattice) Proton transfer: COOH -> N1 Lactam->Zwitterion Solid State Stabilization

Figure 1: Tautomeric and zwitterionic states of 5-oxo-4,5-dihydro-1H-triazole-3-carboxylic acid. The lactam form predominates in solution, influencing ligand-protein docking.

Part 2: Comparative Analysis

5-Oxo-Triazole vs. Other Azole Carboxylic Acids[2][3]

In medicinal chemistry, selecting the right acid bioisostere is crucial for tuning pKa, permeability (LogD), and metabolic stability. The table below contrasts the 5-oxo variant with common alternatives.

Feature5-Oxo-1,2,4-triazole-3-COOH 1,2,3-Triazole-4-COOH 1,2,4-Triazole-3-COOH Tetrazole-5-COOH
Dominant Structure Non-aromatic Lactam (C=O)AromaticAromaticAromatic
H-Bond Donors (HBD) 2 (NH, COOH)1 (COOH)2 (NH, COOH)2 (NH, COOH)
H-Bond Acceptors (HBA) 4 (2xN, C=O, COOH)3 (3xN)3 (2xN, COOH)4 (4xN)
Acidity (pKa) ~3.5 (COOH) & ~9 (NH) ~3.5 - 4.0~3.2 - 3.8~4.5 - 5.0
Synthetic Access Condensation (Semicarbazide)Click Chemistry (CuAAC)CyclizationAzide + Nitrile
Primary Utility H-bond rich bioisostere Fragment-based designMetal coordinationMetabolic stability

Key Insight: The 5-oxo group acts as an additional hydrogen bond acceptor (via the carbonyl oxygen) and a donor (via the adjacent NH). This makes it superior to the 1,2,3-triazole when targeting receptors that require a "mimic" of a hydrated carboxylate or a phosphate group.

Part 3: Synthesis & Manufacturing Protocol

Method: Condensation of Semicarbazide with Diethyl Oxalate

This is the most robust, self-validating protocol for generating the 5-oxo scaffold. Unlike the click chemistry used for 1,2,3-triazoles, this method builds the ring from acyclic precursors.

Synthetic Workflow Diagram

Synthesis Start Reagents: Semicarbazide HCl + Diethyl Oxalate Step1 Step 1: Acylation (Reflux in EtOH/NaOEt) Start->Step1 Intermediate Intermediate: Ethyl oxalo-semicarbazide Step1->Intermediate Step2 Step 2: Cyclization (Base Catalyzed) Formation of 1,2,4-triazole ring Intermediate->Step2 Step3 Step 3: Hydrolysis/Acidification Conversion of Ester -> Acid Step2->Step3 Final Product: 5-Oxo-4,5-dihydro-1H-triazole-3-COOH Step3->Final

Figure 2: Step-wise synthesis of the target scaffold.[2][3] This route avoids hazardous azides required for tetrazole synthesis.

Detailed Protocol

Reagents: Semicarbazide hydrochloride (1.0 eq), Diethyl oxalate (1.1 eq), Sodium ethoxide (2.0 eq), Ethanol (anhydrous).

  • Preparation of Ethoxide: Dissolve sodium metal in anhydrous ethanol under N2 atmosphere to generate a fresh sodium ethoxide solution.

  • Condensation: Add Semicarbazide HCl to the ethoxide solution. Stir for 30 mins, then filter off the NaCl precipitate.

  • Acylation: Add Diethyl oxalate dropwise to the filtrate. Heat to reflux (78°C) for 6–8 hours. Checkpoint: Monitor TLC for the disappearance of semicarbazide.

  • Cyclization: The intermediate ethyl oxalo-semicarbazide cyclizes in situ under basic reflux.

  • Isolation: Cool the mixture. Acidify with concentrated HCl to pH ~2. The carboxylic acid derivative often precipitates directly or can be extracted with ethyl acetate.

  • Purification: Recrystallize from water/ethanol.

    • Validation: 1H NMR (DMSO-d6) should show a broad singlet ~13-14 ppm (COOH/NH) and absence of ethyl ester quartet/triplet signals if hydrolysis is complete.

Part 4: Biological Applications[5][6]

Bioisosterism in Peptidomimetics

The 5-oxo-triazole-3-carboxylic acid is a powerful bioisostere for aspartic or glutamic acid .

  • Mechanism: The planar geometry and specific spacing between the acidic proton and the oxo group mimic the spatial arrangement of the γ-carboxyl group in glutamate.

  • Application: Used in the design of NMDA receptor antagonists and GABA analogs , where the 5-oxo group engages in supplementary H-bonding with the receptor backbone, increasing potency compared to a simple carboxylic acid.

Antimicrobial & Antitumor Activity

Derivatives of this scaffold (specifically the 5-thioxo and 5-oxo variants) have shown significant activity against:

  • DNA Gyrase (Bacteria): The planar ring intercalates or binds to the ATP-binding pocket of gyrase B.

  • Colon Carcinoma (HCT-116): 5-substituted derivatives exhibit cytotoxicity comparable to standard agents like Vinblastine in specific assays.

  • FAK Inhibitors: 1,2,4-triazole carboxylic acids serve as linkers in Focal Adhesion Kinase inhibitors, disrupting cancer cell migration.

References

  • Synthesis and Properties of 1,2,4-Triazol-3-one-Based Energetic Compounds. Crystal Growth & Design. (2022).

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. (2022).

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides. MDPI. (2025).

  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters. (2022).[4]

  • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. (2022).

  • 5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid Product Page. Santa Cruz Biotechnology.

Sources

Comparative

A Comparative Guide to 1,2,4-Triazole vs. 1,2,3-Triazole Isomers in Biological Activity

For Researchers, Scientists, and Drug Development Professionals Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone of modern medicinal chemistry. Their two principal isomer...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone of modern medicinal chemistry. Their two principal isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged scaffolds in a vast array of therapeutic agents, owing to their chemical stability, capacity for hydrogen bonding, and favorable electronic properties that enhance interactions with biological targets.[1] While structurally similar, the distinct arrangement of nitrogen atoms within the ring imparts significantly different pharmacological profiles to each isomer.

This guide provides an in-depth comparative analysis of the biological activities of 1,2,4-triazole and 1,2,3-triazole derivatives. We will explore their differential applications in major therapeutic areas, delve into their mechanisms of action, and provide representative experimental protocols for their synthesis and evaluation, supported by experimental data.

Part 1: The Isomeric Distinction: Structural and Physicochemical Foundations

The fundamental difference between the two isomers lies in the placement of their three nitrogen atoms. In 1,2,3-triazoles, the nitrogens are adjacent, whereas 1,2,4-triazoles feature a separation between one nitrogen and the other two.[1][2] This seemingly subtle variation has profound implications for the molecule's physicochemical properties, including its dipole moment, hydrogen bonding capabilities, polarity, and metabolic stability, which collectively govern its pharmacokinetic and pharmacodynamic behavior.[1][3]

The 1,2,4-triazole scaffold is a key component in numerous marketed drugs, including well-known antifungal and antiviral agents.[4][5] Conversely, the 1,2,3-triazole isomer has seen a surge in interest with the advent of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, which provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted derivatives.[1][6]

Caption: Core structures and key attributes of 1,2,4- and 1,2,3-triazole isomers.

Part 2: Comparative Biological Activity: A Tale of Two Scaffolds

Both triazole isomers display a broad spectrum of biological activities, including antifungal, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][7] However, a clear divergence in their primary therapeutic applications has emerged over decades of research and development.

Antifungal Activity: The 1,2,4-Triazole Stronghold

The 1,2,4-triazole ring is the undisputed pharmacophore in the design of market-leading azole antifungals.[1][8] This class of drugs has revolutionized the treatment of systemic fungal infections.

Mechanism of Action: The primary mode of action for 1,2,4-triazole antifungals is the potent and selective inhibition of lanosterol 14α-demethylase (CYP51), a fungal cytochrome P450 enzyme.[9][10][11] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[12] By binding to the heme iron in the enzyme's active site, the triazole ring disrupts this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors. This compromises the integrity and fluidity of the fungal membrane, ultimately inhibiting fungal growth and replication.[9][10][13]

Ergosterol_Pathway Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme substrate ToxicSterols Toxic 14α-methylated sterols Membrane Fungal Cell Membrane Integrity ToxicSterols->Membrane Disruption Ergosterol Ergosterol Ergosterol->Membrane Inhibitor 1,2,4-Triazole Antifungals (e.g., Fluconazole) Inhibitor->Enzyme Inhibition Enzyme->ToxicSterols accumulation Enzyme->Ergosterol biosynthesis

Caption: Mechanism of action of 1,2,4-triazole antifungals via CYP51 inhibition.

Comparative Antifungal Spectrum: The table below summarizes the activity of prominent 1,2,4-triazole-based drugs against key fungal pathogens.

DrugCore StructurePrimary Spectrum of ActivityRepresentative MIC (μg/mL) vs. C. albicansRepresentative MIC (μg/mL) vs. Aspergillus spp.
Fluconazole 1,2,4-TriazoleCandida species, Cryptococcus neoformans[14]0.25 - 2.0Generally inactive
Itraconazole 1,2,4-TriazoleBroader spectrum, including Aspergillus and dimorphic fungi[14]0.03 - 1.00.25 - 2.0
Voriconazole 1,2,4-TriazoleExcellent activity against Candida and Aspergillus species[14]≤0.03 - 0.50.25 - 1.0
Posaconazole 1,2,4-TriazoleBroadest spectrum, including Zygomycetes[14]≤0.03 - 0.5≤0.015 - 1.0
Anticancer Activity: The Ascendance of 1,2,3-Triazoles

While 1,2,4-triazoles also exhibit anticancer properties, the 1,2,3-triazole scaffold has become a dominant building block in the discovery of novel anticancer agents.[15][16] Its utility as a stable, non-hydrolyzable linker and a bioisostere for amide bonds makes it an ideal component for designing molecules that target complex biological systems like protein-protein interactions.[15][17]

Mechanism of Action: 1,2,3-triazole derivatives have been shown to exert their anticancer effects through diverse mechanisms, including:

  • Induction of Apoptosis and Cell Cycle Arrest: Many derivatives trigger programmed cell death and halt cell cycle progression, often at the G2/M phase.[15][18]

  • Enzyme Inhibition: They are designed to inhibit various kinases, metalloproteinases, and other enzymes crucial for cancer cell proliferation and metastasis.[15]

  • Disruption of Protein-Protein Interactions: The scaffold can be used to mimic peptide bonds and interfere with interactions essential for cancer cell survival, such as Bax/Bcl-xL.[17]

Comparative Antiproliferative Activity: The following table presents the cytotoxic activity of representative 1,2,3-triazole-containing compounds against various human cancer cell lines.

Compound TypeCore StructureTarget Cancer Cell LineIC50 (μM)Reference
Phosphonate derivative1,2,3-TriazoleHT-1080 (Fibrosarcoma)15.13[15]
Diaryl ether conjugate1,2,3-TriazoleMCF-7 (Breast)<10[17]
Diaryl ether conjugate1,2,3-TriazoleHepG2 (Liver)<10[17]
Andrographolide derivative1,2,3-TriazolePANC-1 (Pancreatic)1.8 - 3.0[18]
Coumarin hybrid1,2,3-TriazoleA549 (Lung)2.97[19]
Antibacterial & Anti-tubercular Activity: A Shared Frontier

Both isomeric scaffolds have yielded potent antibacterial and anti-tubercular agents.[1] This demonstrates that while there is a clear specialization in the antifungal and anticancer arenas, the potential for both isomers in anti-infective research remains high. Novel derivatives of both 1,2,3- and 1,2,4-triazoles have shown significant activity against drug-resistant strains, including Mycobacterium tuberculosis.[1][20]

Part 3: Experimental Corner: Synthesis and Bioactivity Assessment

The strategic choice of synthesis methodology is paramount in drug discovery. The following protocols provide a validated framework for the preparation and evaluation of triazole isomers.

Experimental Protocol 1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via Click Chemistry (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for 1,2,3-triazole synthesis due to its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted isomer.[6][15]

Methodology:

  • Reactant Preparation: Dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • Catalyst Addition: To the stirring solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 eq). The ascorbate serves to reduce Cu(II) to the active Cu(I) species in situ.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-24 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.

  • Characterization: Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_purification Work-up & Purification A Dissolve Alkyne (1 eq) & Azide (1 eq) in tBuOH/H2O B Add Sodium Ascorbate (0.1 eq) A->B C Add CuSO4·5H2O (0.01 eq) B->C D Stir at Room Temp C->D E Monitor by TLC D->E F Aqueous Work-up & Extraction E->F G Column Chromatography F->G H Characterization (NMR, HRMS) G->H

Caption: Workflow for the synthesis of 1,2,3-triazoles via CuAAC (Click Chemistry).

Experimental Protocol 2: In Vitro Anticancer Activity via MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to determine the cytotoxic potential (IC50 value) of novel compounds.[1][19]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test triazole compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion

The isomeric 1,2,4- and 1,2,3-triazole scaffolds, while chemically related, occupy distinct and complementary niches within medicinal chemistry. The 1,2,4-triazole core is a validated and powerful pharmacophore that forms the backbone of essential antifungal therapies through its targeted inhibition of fungal CYP51. In contrast, the 1,2,3-triazole isomer, propelled by the efficiency of click chemistry, has emerged as a remarkably versatile and privileged structure in the quest for novel anticancer agents, offering diverse mechanisms of action. Both isomers continue to show significant promise in the development of new antibacterial agents. Understanding these fundamental differences in their biological activity and synthetic accessibility is crucial for researchers aiming to rationally design the next generation of triazole-based therapeutics.

References

[13] EBSCO (Date not available). Triazole antifungals. Research Starters: Agriculture and Agribusiness. [14] ISRES Publishing (Date not available). Antifungal Properties of 1,2,4-Triazoles. [8] Al-Wabli, R. I., et al. (Date not available). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [1] BenchChem (2025). Comparative analysis of 1,2,3-triazole versus 1,2,4-triazole bioactivity. [12] Symbiosis Online Publishing (2017, November 1). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. [15] MDPI (2021, November 27). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. [21] International Journal of Science and Research Archive (2025, March 20). In silico investigation and molecular docking study of 1,2,4-triazole derivatives for antifungal activity. [9] Odds, F. C. (Date not available). Antifungal agents: mechanisms of action. [17] MDPI (2021, April 22). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. [20] Scilit (Date not available). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. [18] MDPI (2025, May 19). Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives. [22] Royal Society of Chemistry (Date not available). Rationale design, synthesis, cytotoxicity evaluation, and in silico mechanistic studies of novel 1,2,3-triazoles with potential anticancer activity. New Journal of Chemistry. [23] Zaporizhzhia State Medical University (2022, April 1). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. American Society for Microbiology (Date not available). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. PMC. [19] MDPI (Date not available). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. PMC. [6] Elsevier (2025, September 23). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. [Link] [16] PubMed (2024, July 15). Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. [3] ACS Publications (2024, May 3). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. [24] Frontiers (2022, September 25). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [25] PMC (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [26] SciSpace (Date not available). A review on methods of synthesis of 1,2,4-triazole derivatives. [27] ResearchGate (2022, September 23). Triazole: A New Perspective in Medicinal Chemistry and Material Science. [28] International Journal of Pharmaceutical Sciences and Research (2023, February 23). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. [29] Journal of the National Academy of Sciences of Ukraine (2024, June 14). Synthesis methods of 1,2,4-triazole-3-thiones: review. [7] Taylor & Francis (2010, June 28). Pharmacological significance of triazole scaffold. [30] PMC (Date not available). New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. [4] Life Chemicals (2023, March 20). 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds. [31] MDPI (2025, September 4). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [32] ResearchGate (2024, July 31). A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. [33] Murti, Y., et al. (Date not available). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. [11] Solution Pharmacy (2020, May 17). Azole | Imidazole and Triazole Mechanism of Action | Antifungal Medicines. YouTube. [34] International Journal of Pharmaceutical Research and Applications (2021). A Comprehensive review on 1, 2,4 Triazole. PMC (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [5] Journal of Advanced Pharmacy Education and Research (Date not available). A Review on 1, 2, 4 - Triazoles. [35] MDPI (2021, March 7). 1,2,4-Triazoles as Important Antibacterial Agents.

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Validation

Technical Guide: Structure-Activity Relationship (SAR) of 1,2,4-Triazole Derivatives

Executive Summary: The "Privileged" Scaffold The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, distinguished by its stability, high dipole moment, and unique hydrogen-bonding capabilities.[1] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, distinguished by its stability, high dipole moment, and unique hydrogen-bonding capabilities.[1] Unlike its isomer (1,2,3-triazole) or its predecessor (imidazole), the 1,2,4-triazole offers a superior balance of metabolic stability and target selectivity , particularly in the inhibition of metalloenzymes like Lanosterol 14α-demethylase (CYP51).

This guide objectively compares the 1,2,4-triazole scaffold against major alternatives, details the structure-activity relationship (SAR) governing its potency, and provides validated experimental protocols for synthesis and evaluation.

Part 1: The Pharmacophore Advantage (Comparative Analysis)

To understand the dominance of 1,2,4-triazoles in antifungal and anticancer pharmacopoeias, one must compare their physicochemical profiles with imidazoles (the first-generation azoles) and tetrazoles (often used as bioisosteres).

Comparative Physicochemical Profile
FeatureImidazole 1,2,4-Triazole Tetrazole
Structure 5-membered, 2 Nitrogens5-membered, 3 Nitrogens5-membered, 4 Nitrogens
Basicity (pKa of conjugate acid) ~7.0 (Neutral pH protonation common)~2.2 – 2.4 (Weak base)~4.9 (Acidic, comparable to carboxylic acid)
CYP450 Selectivity Low. Inhibits mammalian CYP450s (toxicity).High. Selective for fungal/target CYP isoforms.Variable. Less common as a Heme-binder.
Metabolic Stability Moderate. Prone to N-oxidation.High. Resistant to oxidative metabolism.Moderate to High.[2]
Primary Interaction N3 coordinates Heme Iron.N4 coordinates Heme Iron. Anionic charge interaction (Bioisostere).
Clinical Examples Ketoconazole, MiconazoleFluconazole, Letrozole, VoriconazoleLosartan, Valsartan
The Selectivity Mechanism

The superior safety profile of 1,2,4-triazoles over imidazoles stems from their lower basicity (pKa ~2.3 vs. ~7.0).

  • Imidazoles: At physiological pH, the imidazole ring is more likely to be protonated or interact non-specifically with the heme iron of mammalian CYP450 enzymes (e.g., CYP3A4), leading to hepatotoxicity and drug-drug interactions.

  • 1,2,4-Triazoles: The lower affinity for the heme iron allows for "tuning." By attaching specific side chains (e.g., the difluorophenyl group in fluconazole), the molecule binds tightly to the fungal CYP51 active site (which is more accessible) while largely ignoring the mammalian counterpart.

Part 2: SAR Deep Dive (Optimization Logic)

The biological activity of 1,2,4-triazoles is strictly governed by substitution patterns at the N1 , C3 , and C5 positions.

The N1 Position: Pharmacokinetics & Bioavailability

The N1 nitrogen is the primary attachment point for the "linker" to the rest of the pharmacophore.

  • Role: Controls solubility (logP) and spatial orientation.

  • Optimization: Alkyl chains or benzyl groups here determine the lipophilicity. In antifungal agents (e.g., Fluconazole), the N1 is substituted with a 2-hydroxy-2-phenylethyl chain, which is critical for water solubility and oral bioavailability.

  • Key Insight: N1-substitution prevents tautomerization, locking the ring into a specific geometry necessary for receptor fitting.

The N4 Position: The "Warhead"
  • Role: Metal Coordination.

  • Mechanism: The lone pair on N4 (in 1-substituted 1,2,4-triazoles) forms a coordinate covalent bond with the Fe(III) of the heme group in the enzyme active site.[3]

  • Constraint: This position must remain unsubstituted to maintain high affinity for CYP targets. Steric bulk here abolishes activity.

The C3 and C5 Positions: Specificity Pockets

These carbon atoms allow for the introduction of diverse functional groups to exploit hydrophobic pockets within the target protein.

  • C3 Substituents: often aromatic rings (phenyl, pyridyl) that engage in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) in the active site channel.
  • C5 Substituents: Can be used to introduce hydrogen bond donors/acceptors (e.g., -NH2, -SH) to anchor the molecule or improve metabolic stability. In many successful drugs (e.g., Letrozole), the C3/C5 positions bear electron-withdrawing groups (nitriles) to modulate the electronic density of the triazole ring.

Part 3: Experimental Protocols

Synthesis: The Pellizzari Reaction (Modified)

While "Click Chemistry" (CuAAC) yields 1,2,3-triazoles, the Pellizzari reaction is the robust standard for synthesizing 3,5-disubstituted-1,2,4-triazoles.

Objective: Synthesis of 3,5-diphenyl-1,2,4-triazole. Reagents: Benzamide, Benzoyl hydrazide.[4][5]

  • Reactant Preparation: In a round-bottom flask, combine equimolar amounts (10 mmol) of the amide (Benzamide) and the acyl hydrazide (Benzoyl hydrazide).

  • Fusion: Heat the mixture in an oil bath to 150–160 °C (neat, no solvent) for 2–4 hours.

    • Note: The high temperature promotes condensation and cyclization, releasing water and ammonia.

  • Monitoring: Monitor progress via TLC (Ethyl Acetate:Hexane 1:1). Look for the disappearance of the hydrazide spot.

  • Work-up: Cool the reaction mass to room temperature. It will solidify.

  • Purification: Triturate the solid with cold ethanol to remove unreacted starting materials. Filter the precipitate.[5]

  • Recrystallization: Recrystallize from hot ethanol/water (80:20) to obtain pure crystals.

  • Validation: Confirm structure via 1H-NMR (Look for the absence of NH/NH2 protons from hydrazide and the specific aromatic shifts).

Biological Assay: MIC Determination (Alamar Blue)

To evaluate antifungal potency, the Resazurin (Alamar Blue) reduction assay is superior to standard turbidity tests due to higher sensitivity and visual confirmation.

  • Inoculum Prep: Adjust Candida albicans suspension to

    
     to 
    
    
    
    CFU/mL in RPMI 1640 medium.
  • Plate Setup: Use a 96-well microtiter plate.

    • Add 100 µL of medium to columns 2–12.

    • Add 200 µL of test compound (1,2,4-triazole derivative) in DMSO (1000 µg/mL) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 100 µL. (Range: 500 – 0.98 µg/mL).

  • Inoculation: Add 100 µL of fungal inoculum to all wells.

  • Incubation: Incubate at 35 °C for 24 hours.

  • Indicator: Add 20 µL of Resazurin solution (0.01%) to each well. Incubate for 4–6 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Resazurin reduced to Resorufin).

    • MIC Value: The lowest concentration well that remains blue.

Part 4: Visualization

Mechanism of Action: CYP51 Inhibition

This diagram illustrates the coordinate covalent binding of the 1,2,4-triazole N4 to the Heme Iron, blocking the substrate (Lanosterol) and preventing Ergosterol synthesis.[3]

CYP51_Mechanism Triazole 1,2,4-Triazole Drug (Fluconazole/Voriconazole) Heme Heme Cofactor (Fe3+) Triazole->Heme N4 Coordinates Iron (High Affinity) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Triazole->CYP51 Competes with Substrate Heme->CYP51 Active Site Component Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Catalyzes Demethylation CYP51->Ergosterol BLOCKED Lanosterol Lanosterol (Substrate) Lanosterol->CYP51 Normal Substrate Membrane Fungal Cell Membrane (Fluidity & Function) Ergosterol->Membrane Essential Component Death Fungal Cell Death (Lysis) Membrane->Death Depletion leads to...

Caption: Molecular mechanism of CYP51 inhibition.[3] The 1,2,4-triazole N4 nitrogen coordinates with the Heme Iron, competitively blocking Lanosterol demethylation and leading to membrane failure.

SAR Optimization Decision Matrix

A logical workflow for optimizing a hit compound containing a 1,2,4-triazole core.

SAR_Optimization Start Hit Compound (1,2,4-Triazole Core) Check_Potency Check Potency (IC50) Target: CYP51 Start->Check_Potency Check_Selectivity Check Selectivity (Fungal vs. Mammalian) Check_Potency->Check_Selectivity High Potency Mod_C3 Modify C3-Aryl (Add F/Cl for Hydrophobicity) Check_Potency->Mod_C3 Low Potency Check_PK Check PK (Solubility/Metabolism) Check_Selectivity->Check_PK Good Selectivity Mod_C5 Modify C5 (Add H-bond Donors) Check_Selectivity->Mod_C5 Toxic/Low Selectivity Mod_N1 Modify N1-Linker (Add Polar Groups/OH) Check_PK->Mod_N1 Poor Solubility Success Lead Candidate Check_PK->Success Profile Optimal Mod_N1->Check_PK Retest Mod_C3->Check_Potency Retest Mod_C5->Check_Selectivity Retest

Caption: SAR optimization cycle. N1 modifications primarily address pharmacokinetics, while C3/C5 modifications tune potency and selectivity.

References

  • BenchChem. (2025).[3][5] Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. Retrieved from 5

  • Molecules (MDPI). (2023). Structure-Activity Relationships of 1,2,4-Triazole Derivatives as Antifungals. Retrieved from 6

  • Journal of Medicinal Chemistry. (2014). Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Retrieved from 7

  • Biochemistry. (2012). Comparison of Imidazole, 1,2,4-Triazole, and 1,2,3-Triazole Heme Coordination. Retrieved from

  • ResearchGate. (2025). Analysis of CYP51 interaction with different iron-coordinating ligands. Retrieved from 8[8]

Sources

Comparative

validation of the biological activity of 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid

Topic: Validation of the Biological Activity of 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic Acid Content Type: Publish Comparison Guide [1] Executive Summary 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid (also known as...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of the Biological Activity of 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic Acid Content Type: Publish Comparison Guide

[1]

Executive Summary

5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid (also known as 1,2,4-triazole-5-carboxylic acid or Ribavirin Impurity C) occupies a dual niche in pharmaceutical research.[1][2][3][4] It serves as a versatile pharmacophore scaffold for synthesizing potent anticancer and antimicrobial agents, yet it also requires validation as a process impurity in antiviral drug manufacturing.

This guide provides a rigorous framework for validating this molecule's biological profile. Unlike finished drugs, validating this scaffold requires a two-pronged approach:

  • Intrinsic Activity/Safety: Confirming its low baseline toxicity (high IC50) to validate it as a safe impurity.

  • Derivatization Potential: Validating its competency to generate high-affinity ligands (carboxamides and thiones) against targets like EGFR , CDK-4 , and bacterial DNA Gyrase .

Part 1: Comparative Performance Analysis

The following table contrasts the parent acid with its structural isomers, active derivatives, and related pharmaceutical standards. This data frames the "baseline" activity you should expect before derivatization.

Table 1: Biological Activity Profile Comparison
Feature5-Oxo-1,2,4-triazole-3-carboxylic Acid (Test Article)1,2,3-Triazole-4-carboxylic Acid (Isomer Alternative)5-Oxo-1,2,4-triazole-3-carboxamide (Active Derivative)Ribavirin (Related Drug)
Primary Role Scaffold / Impurity (EP Impurity C)Click Chemistry Scaffold / FragmentAnticancer Lead CompoundAntiviral Drug
Anticancer Potency (IC50) > 100 µM (Inactive/Low)> 50 µM (Low intrinsic activity)20–50 µM (Moderate vs. PC3/HeLa)N/A (Antiviral)
Antimicrobial (MIC) > 128 µg/mL (Inactive)Variable (Fragment dependent)30–60 µg/mL (vs. S. aureus)N/A
Key Molecular Target None (Precursor)Tubulin / c-Met (when derivatized)EGFR / CDK-4 IMP Dehydrogenase
Validation Focus Purity & Safety (Lack of Cytotoxicity)"Clickability" & Fragment BindingKinase Inhibition & ApoptosisViral Replication Inhibition

Analyst Insight: Do not expect high potency from the free acid. If your validation yields an IC50 < 10 µM for the unmodified acid, suspect contamination with a reactive intermediate or a false positive due to pH effects in the assay media.

Part 2: Mechanism of Action & Derivatization Logic

To validate the biological potential of this molecule, one must understand that the 5-oxo-1,2,4-triazole ring acts as a bioisostere for amide or ester bonds, providing hydrogen bond donors/acceptors that interact with kinase domains only when properly substituted.

Pathway Diagram: From Scaffold to Target

G cluster_derivatives Chemical Derivatization cluster_targets Biological Targets Scaffold 5-Oxo-triazole-3-carboxylic Acid (Parent Scaffold) Carboxamide Carboxamide Derivative (R-NH2 coupling) Scaffold->Carboxamide Amidation Thione Thione Derivative (S-alkylation) Scaffold->Thione Thionation EGFR EGFR Kinase (Anticancer) Carboxamide->EGFR H-Bonding (IC50 ~26 µM) CDK4 CDK-4 (Cell Cycle) Carboxamide->CDK4 Competitive Inhibition Gyrase DNA Gyrase (Antibacterial) Thione->Gyrase DNA Binding (MIC ~32 µg/mL)

Caption: The parent acid is biologically inert until derivatized. Carboxamides target human kinases (EGFR/CDK4), while thione derivatives show specificity for bacterial DNA gyrase.

Part 3: Validation Protocols

Protocol A: Baseline Cytotoxicity (Safety/Impurity Validation)

Use this protocol to certify the acid as a non-toxic impurity or negative control.

Objective: Prove IC50 > 100 µM against mammalian cells (e.g., HEK293 or Vero). Method: MTT Colorimetric Assay.[5]

  • Preparation: Dissolve 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic acid in DMSO. Prepare serial dilutions (1000 µM to 1 µM). Ensure final DMSO concentration is < 0.5%.

  • Seeding: Plate HEK293 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add 100 µL of drug dilutions. Include Doxorubicin (positive control, expected IC50 ~1-5 µM) and Vehicle (DMSO only).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Validation Criteria:

    • Pass: Test Article IC50 > 100 µM (Indicates low baseline toxicity).

    • Fail: IC50 < 50 µM (Indicates unexpected activity or contamination).

Protocol B: Scaffold Potency Validation (Anticancer Screen)

Use this protocol to validate the acid's competency as a precursor for active agents.

Objective: Synthesize a standard derivative (e.g., N-phenyl-5-oxo-1,2,4-triazole-3-carboxamide) and confirm activity against PC3 (Prostate Cancer) lines.

  • Synthesis Step: React the acid with aniline using EDC/HOBt coupling to form the carboxamide. Confirm structure via

    
    H-NMR.
    
  • Assay Setup: Use PC3 cell line.

  • Comparator: Use Foretinib or Gefitinib as the kinase inhibitor standard.

  • Data Analysis: Calculate % Cell Growth Inhibition.

    • Expectation: The derivative should show dose-dependent inhibition (IC50 ~20-50 µM).

    • Causality: Activity confirms the scaffold can effectively position the "R" group into the kinase ATP-binding pocket.

Part 4: Experimental Workflow & Quality Control

To ensure reproducibility, follow this self-validating workflow. This minimizes false positives caused by the acidity of the parent molecule affecting cell culture pH.

Validation Workflow Diagram

Workflow Start Start: 5-Oxo-triazole-3-carboxylic Acid QC Step 1: Purity Check (HPLC) Target: >98% Purity Exclude: Reactive Intermediates Start->QC pH_Check Step 2: Media pH Stability Ensure Acid doesn't lower media pH < 7.2 QC->pH_Check Branch Select Validation Path pH_Check->Branch Path_Safety Path A: Impurity/Safety Profile Branch->Path_Safety Path_Activity Path B: Scaffold Potential Branch->Path_Activity Assay_MTT MTT Assay (HEK293) Path_Safety->Assay_MTT Assay_Kinase Derivatization -> Kinase Assay (EGFR) Path_Activity->Assay_Kinase Result_Safe Result: IC50 > 100 µM (Validated as Safe Impurity) Assay_MTT->Result_Safe Result_Active Result: Derivative IC50 < 50 µM (Validated as Active Scaffold) Assay_Kinase->Result_Active

Caption: A dual-path workflow ensures the molecule is tested for the correct attribute: safety (as the acid) or potency (as a derivative).

References

  • Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds. National Institutes of Health (NIH) / PubMed. Validates the anticancer activity of carboxamide derivatives against PC3 and DU-145 cell lines.[5] Link

  • 1H-1,2,4-triazole-3-carboxylic acid (Ribavirin Impurity C). PubChem. Identifies the molecule as a known impurity in antiviral synthesis, establishing the need for safety profiling. Link

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives. PMC. Discusses the structure-activity relationship (SAR) of triazole derivatives and their anti-inflammatory potential. Link

  • Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. ResearchGate. Provides comparative data on the isomeric 1,2,3-triazole scaffold for benchmarking potency. Link

Sources

Validation

comparing the efficacy of different 1,2,4-triazole-based anticancer agents

Executive Summary: The Triazole Privilege The 1,2,4-triazole scaffold is a "privileged structure" in medicinal chemistry, distinguished by its high dipole moment, hydrogen-bonding capacity, and metabolic stability. Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Triazole Privilege

The 1,2,4-triazole scaffold is a "privileged structure" in medicinal chemistry, distinguished by its high dipole moment, hydrogen-bonding capacity, and metabolic stability. Unlike simple bioisosteres, 1,2,4-triazoles serve as rigid linkers that orient pharmacophores into precise geometries required for inhibiting kinases (e.g., EGFR), disrupting cytoskeletal dynamics (Tubulin), or modulating epigenetic markers (LSD1).

This guide objectively compares high-performance 1,2,4-triazole derivatives developed between 2023–2025, focusing on their IC50 potencies, selectivity profiles, and mechanisms of action.

Mechanistic Architectures & Signaling Pathways

To evaluate efficacy, one must first categorize the agents by their primary biological targets. Recent literature segments 1,2,4-triazole derivatives into three dominant mechanistic classes:

  • Dual EGFR/Tubulin Modulators: Agents that arrest cell division by simultaneously blocking growth factor signaling and preventing microtubule polymerization.

  • Epigenetic Modulators (LSD1 Inhibitors): Compounds that target Lysine Specific Demethylase 1, reactivating silenced tumor suppressor genes.

  • Metabolic/Enzymatic Inhibitors: Agents targeting aromatase or VCP/p97 to disrupt protein homeostasis or hormonal drive.

Visualization: Multi-Target Signaling Interference

The following diagram illustrates how specific triazole derivatives intervene in cancer cell survival pathways.

Triazole_Mechanisms cluster_Kinase Kinase Signaling cluster_Cytoskeleton Cytoskeleton Dynamics cluster_Epigenetics Epigenetic Regulation Triazole 1,2,4-Triazole Scaffold EGFR EGFR (Tyrosine Kinase) Triazole->EGFR H-Bonding (Met793) Tubulin Tubulin Polymerization Triazole->Tubulin Colchicine Site Binding LSD1 LSD1 Demethylase Triazole->LSD1 FAD Interaction RAS RAS/RAF/MEK EGFR->RAS Proliferation Cell Proliferation RAS->Proliferation Apoptosis Apoptosis (Cell Death) Proliferation->Apoptosis Mitosis Mitotic Arrest (G2/M) Tubulin->Mitosis Inhibition Mitosis->Apoptosis GeneExpr Tumor Suppressor Reactivation LSD1->GeneExpr Inhibition GeneExpr->Apoptosis

Figure 1: Mechanistic intervention points of 1,2,4-triazole derivatives in oncogenic signaling pathways.

Comparative Efficacy Matrix

The table below synthesizes data from high-impact studies (2023-2025), comparing the potency (IC50) of leading derivatives against standard reference drugs.

Compound IDChemical ClassPrimary Target(s)Cell LineIC50 (μM)Reference DrugRef.[1][2] IC50 (μM)Key Insight
Cmpd 4d Schiff Base HybridEGFR / TubulinMCF-70.13 (EGFR)Lapatinib0.04Dual-target capability overcomes resistance; induces G1/S arrest [1].[3]
Cmpd 27 Tricyclic HybridLSD1 MCF-70.046 GSK-LSD1N/ANanomolar potency against epigenetic targets; superior to many monotherapies [2].
Cmpd 6 Triazole-thioneTubulin / AromataseMCF-74.23Vinblastine~4.0Multi-targeted: inhibits aromatase (31%) and tubulin (58%) simultaneously [3].[2]
Cmpd 7f N-arylated Acetamidec-Kit / PKBHepG216.78Doxorubicin~4.5High selectivity for liver carcinoma; low toxicity to normal cells [4].
Cmpd 38 Triazol-pyridylVCP/p97 (ATPase)HCT116< 0.10CB-5083~0.2Allosteric inhibitor; effective against ATP-site mutant proteins [5].[4]
Technical Analysis of Efficacy[5][6]
  • Potency Leader: Compound 27 demonstrates the highest absolute potency (46 nM) among the compared agents, validating the strategy of targeting epigenetic machinery (LSD1) over traditional cytotoxic pathways.

  • Dual-Action Advantage: Compound 4d is notable for its dual inhibition. While its EGFR IC50 (0.13 μM) is slightly higher than Lapatinib (0.04 μM), its ability to also disrupt tubulin prevents cancer cells from bypassing EGFR blockade via alternative survival signaling, potentially delaying resistance.

  • Selectivity: Compound 7f shows higher IC50 values (lower potency) but exhibits a favorable toxicity profile, crucial for hepatocellular carcinoma treatments where liver function is already compromised.

Structure-Activity Relationship (SAR) Deep Dive

The efficacy of these agents is strictly governed by specific structural modifications to the 1,2,4-triazole core.

The "Linker" Effect (Kinase Inhibition)
  • Observation: In Compound 4d and 7f , the inclusion of a flexible acetamide or Schiff base linker between the triazole ring and the aromatic tail is critical.

  • Causality: This linker allows the molecule to adopt a "U-shaped" conformation, essential for fitting into the ATP-binding pocket of kinases like EGFR. The triazole nitrogens often form hydrogen bonds with key residues (e.g., Met793 in EGFR) [1, 4].

Thione Substitution (Tubulin Binding)
  • Observation: Compound 6 features a thione group (C=S) at position 3.

  • Causality: The thione group enhances lipophilicity and provides a unique hydrogen bond acceptor/donor profile that favors binding to the colchicine site of tubulin. Replacing S with O (one) often results in a loss of tubulin-disrupting activity [3].

Electron-Withdrawing Groups (Potency Tuning)
  • Observation: Compounds with halogen substitutions (Cl, Br) or Nitro (NO2) groups on the phenyl rings (e.g., Cmpd 4d , Cmpd 22 ) consistently show lower IC50 values.

  • Causality: These groups pull electron density, increasing the acidity of nearby protons and enhancing

    
     stacking interactions with aromatic residues (Phe/Trp) in the target protein's active site [2].
    

Experimental Validation Protocols

To replicate these findings or screen new derivatives, the following self-validating workflows are recommended.

Protocol A: MTT Cytotoxicity Screening (High-Throughput)

Standardized for MCF-7 and HepG2 lines.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2.
    
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.5%) in serial dilutions (0.1 μM – 100 μM). Include Doxorubicin as a positive control and DMSO-only as a vehicle control.

  • Incubation: Incubate for 48h. Critical Step: Check for precipitation of compound under microscope before proceeding.

  • Development: Add 20 μL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate media. Add 150 μL DMSO.[5] Shake 10 mins.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Mechanistic Validation (Flow Cytometry)

Validates if the mechanism is Apoptosis vs. Necrosis.

  • Staining: Harvest treated cells (

    
    ). Wash with PBS.
    
  • Labeling: Resuspend in Binding Buffer. Add 5 μL Annexin V-FITC and 5 μL Propidium Iodide (PI) .

  • Analysis:

    • Q1 (Annexin-/PI+): Necrosis (indicates toxicity/membrane rupture).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin+/PI-): Early Apoptosis (Target mechanism).

    • Q4 (Annexin-/PI-): Viable.

  • Success Criterion: A successful triazole agent (like Cmpd 6) should shift population significantly to Q3/Q2, not Q1.

Visualization: Validation Workflow

Validation_Workflow Start Synthesized Derivative Solubility Solubility Check (DMSO < 0.5%) Start->Solubility MTT MTT Assay (IC50 Determination) Solubility->MTT Threshold IC50 < 10 μM? MTT->Threshold Mechanistic Flow Cytometry (Annexin V/PI) Threshold->Mechanistic Yes Discard Refine Structure (SAR Loop) Threshold->Discard No TargetVal Enzymatic Assay (EGFR/Tubulin) Mechanistic->TargetVal Apoptosis Confirmed Discard->Start Redesign

Figure 2: Decision tree for evaluating novel 1,2,4-triazole anticancer candidates.

References

  • Design, Synthesis and Molecular Docking of 1,2,4-Triazole Schiff Base Hybrids as Tubulin, EGFR Inhibitors. ResearchGate. (2025).[3] Link

  • Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole... Revealing Dual MCF-7/HepG2 Cytotoxic Activity. National Institutes of Health (PMC). (2022). Link

  • Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer. RSC Advances. (2023). Link

  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents. MDPI. (2023). Link

  • Antitumor Efficacy of 1,2,4-Triazole-Based VCP/p97 Allosteric Inhibitors. Journal of Medicinal Chemistry. (2025). Link

Sources

Comparative

alternative synthetic routes to 1,2,4-triazole-3-carboxylic acid esters

The synthesis of 1,2,4-triazole-3-carboxylic acid esters is a critical checkpoint in the development of antiviral (e.g., Ribavirin analogs) and oncology pharmacophores. While traditional methods often rely on the diazoti...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 1,2,4-triazole-3-carboxylic acid esters is a critical checkpoint in the development of antiviral (e.g., Ribavirin analogs) and oncology pharmacophores. While traditional methods often rely on the diazotization of 3-amino-1,2,4-triazoles—a process plagued by safety risks and poor scalability—modern synthetic strategies prioritize modularity, safety, and atom economy.

This guide objectively compares three distinct synthetic architectures, selected for their relevance to high-throughput medicinal chemistry and process scalability.

Strategic Analysis of Synthetic Routes

FeatureRoute A: The "Haloform" Strategy Route B: The Imidate Condensation Route C: Diazo-Activation (N1-Aryl)
Primary Reagents Trichloroacetonitrile, FormylhydrazineEthyl Carbethoxyformimidate, AcylhydrazideAryl Diazonium Salt, Ethyl Isocyanoacetate
Key Mechanism Addition-Cyclization-Methanolysis[3+2] Condensation[3+2] Cycloaddition / Anionic Cyclization
Target Scope Parent ester (unsubstituted C5)C5-Substituted derivativesN1-Aryl substituted derivatives
Yield Profile High (>90%)Moderate to Good (60-85%)Good (70-90%)
Scalability Excellent (Kilogram scale feasible)Good (Gram scale)Moderate (Safety controls required)
Safety Profile High (Avoids diazo intermediates)High (Mild conditions)Moderate (Diazo handling required)

Detailed Technical Comparison

The "Haloform" Strategy (Trichloroacetonitrile Route)

Best for: Large-scale production of the parent methyl 1,2,4-triazole-3-carboxylate.

This route circumvents the hazardous diazotization of aminotriazoles.[1][2] It leverages the electron-deficient trichloromethyl group, which serves a dual purpose: it activates the nitrile for hydrazine attack and acts as a masked carboxylate equivalent.

  • Mechanism: The reaction initiates with the base-catalyzed addition of formylhydrazine to trichloroacetonitrile. The resulting intermediate undergoes thermal cyclization to form 5-(trichloromethyl)-1,2,4-triazole. A subsequent haloform-type reaction with sodium methoxide converts the trichloromethyl group directly into the methyl ester.

  • Why it works: The trichloromethyl group is an excellent leaving group in the presence of alkoxides, driving the equilibrium toward the ester with high purity.

The Imidate Condensation (Einhorn-Brunner Type)

Best for: Generating libraries of C5-substituted analogs.

For SAR (Structure-Activity Relationship) studies requiring diversity at the C5 position, this method is superior. It utilizes ethyl carbethoxyformimidate (easily prepared from ethyl cyanoformate) as a bis-electrophile.

  • Mechanism: The hydrazide nitrogen attacks the imidate carbon, followed by intramolecular cyclization involving the hydrazide carbonyl.

  • Why it works: The reaction proceeds under neutral or mildly basic conditions, preserving sensitive functional groups on the hydrazide R-group.

The Diazo-Activation Route

Best for: Direct synthesis of N1-aryl-1,2,4-triazole-3-carboxylates.

When an N1-aromatic substituent is required (common in kinase inhibitors), direct coupling using diazonium salts is more convergent than alkylating a pre-formed triazole, which often yields mixtures of N1 and N2 isomers.

  • Mechanism: An aryl diazonium salt reacts with an active methylene compound (like ethyl isocyanoacetate or ethyl cyanoacetate) to form a hydrazone intermediate, which cyclizes to the triazole.

  • Why it works: It establishes the N1-C5 bond and the triazole core in a single pot, locking the regiochemistry early in the synthesis.

Experimental Protocols

Protocol A: Synthesis of Methyl 1,2,4-triazole-3-carboxylate (Trichloroacetonitrile Route)

Reference: Adapted from CN111808034A and bench-scale optimization.

  • Reagent Setup: Charge a reactor with Methanol (10 volumes relative to nitrile). Cool to 0–5 °C.[1]

  • Base Addition: Add Potassium Carbonate (0.05 eq) to the methanol.

  • Addition Step: Add Trichloroacetonitrile (1.0 eq) dropwise, maintaining internal temperature <5 °C. Stir for 30 minutes.

  • Hydrazine Addition: Add a solution of Formylhydrazine (1.3 eq) in Methanol dropwise.

  • Cyclization: Warm the mixture to room temperature, then heat to reflux (or 90–100 °C if solvent allows/pressurized) for 4–6 hours. Monitor disappearance of intermediate by HPLC/TLC.

  • Methanolysis: Cool to room temperature. Add Sodium Methoxide (25% in MeOH, 1.1 eq). Stir at ambient temperature for 2–4 hours.

  • Workup: Neutralize with acetic acid. Concentrate in vacuo. Recrystallize the residue from Methanol/Ethyl Acetate.

    • Expected Yield: 85–90%

    • Purity: >98% (HPLC)

Protocol B: Synthesis of Ethyl 5-Methyl-1,2,4-triazole-3-carboxylate (Imidate Route)

Reference: Adapted from French-Ukrainian J. Chem. 2016, 4(2), 30.

  • Imidate Preparation: Dissolve Ethyl Carbethoxyformimidate hydrochloride (1.0 eq) in Ethanol. Neutralize with free base (Et3N) if necessary to generate the free imidate in situ.

  • Condensation: Add Acetic Hydrazide (1.0 eq) to the solution.

  • Reflux: Heat the mixture to reflux (78 °C) for 6–12 hours.

  • Monitoring: Monitor by LC-MS for the formation of the triazole ring (M+H = 156).

  • Isolation: Cool the mixture. Evaporate the solvent.[3] Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine.

  • Purification: Dry over Na2SO4 and concentrate. Purify via flash chromatography (DCM:MeOH gradient).

    • Expected Yield: 70–80%

Visualizing the Pathways

Figure 1: The Haloform Strategy (Route A)

This pathway illustrates the conversion of the trichloromethyl intermediate into the final ester.

HaloformRoute Start Trichloroacetonitrile + Formylhydrazine Inter1 Intermediate (Addition Product) Start->Inter1 MeOH, 0°C K2CO3 Inter2 5-(Trichloromethyl)- 1,2,4-triazole Inter1->Inter2 Heat (90°C) Cyclization Product Methyl 1,2,4-triazole- 3-carboxylate Inter2->Product NaOMe/MeOH Haloform Cleavage

Caption: Stepwise conversion of trichloroacetonitrile to the triazole ester via a trichloromethyl intermediate.

Figure 2: The Imidate Condensation (Route B)

This pathway highlights the convergent nature of the imidate and hydrazide reaction.

ImidateRoute Imidate Ethyl Carbethoxy- formimidate Complex Amidrazone Intermediate Imidate->Complex + Hydrazide EtOH, Reflux Hydrazide Acylhydrazide (R-CONHNH2) Hydrazide->Complex Product 5-Substituted Ethyl 1,2,4-triazole- 3-carboxylate Complex->Product - NH3/H2O Cyclization

Caption: Modular assembly of 5-substituted triazoles from imidates and hydrazides.

References

  • BenchChem. A Comparative Guide to Alternative Reagents for the Synthesis of 1,2,4-Triazole-3-Carboxylic Acid Esters. BenchChem Guides.[1] Link

  • Google Patents. Method for synthesizing 1,2,4-triazole-3-methyl carboxylate (CN111808034A). Google Patents. Link

  • Goslinski, T. et al. Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. French-Ukrainian Journal of Chemistry, 2016, 4(2),[4] 30. Link

  • Google Patents. Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method (CN105037284A). Google Patents. Link

  • Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers, 2022. Link

Sources

Validation

Benchmarking Novel Triazole Derivatives: A Strategic Guide to Antibacterial Profiling

Executive Summary & Strategic Rationale The 1,2,3-triazole and 1,2,4-triazole scaffolds have emerged as privileged pharmacophores in modern medicinal chemistry, primarily due to their stability, hydrogen-bonding capabili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 1,2,3-triazole and 1,2,4-triazole scaffolds have emerged as privileged pharmacophores in modern medicinal chemistry, primarily due to their stability, hydrogen-bonding capability, and accessibility via "Click Chemistry" (CuAAC). While historically dominant in antifungal therapy (e.g., fluconazole), recent structural hybridization—fusing triazoles with quinolones, glycosides, or metallic chelators—has unlocked potent antibacterial activity against ESKAPE pathogens.

This guide provides a rigorous benchmarking framework for evaluating new triazole derivatives ("TZ-Series") against Standard of Care (SoC) antibiotics. It moves beyond simple MIC screening to establish a self-validating pharmacological profile , ensuring that observed efficacy is due to specific antimicrobial action rather than non-specific toxicity or assay artifacts.

Benchmarking Workflow: From Synthesis to Lead Selection

The following workflow outlines the critical path for validating a new triazole candidate.

BenchmarkingWorkflow Synthesis Library Synthesis (Click Chemistry) PrimaryScreen Primary Screen (MIC - CLSI M07) Synthesis->PrimaryScreen QC Purity >95% SecondaryProfil Secondary Profiling (MBC, Time-Kill) PrimaryScreen->SecondaryProfil MIC < 16 µg/mL MechTox Mechanism & Tox (Hemolysis, MTT, MOA) SecondaryProfil->MechTox Bactericidal MechTox->Synthesis SAR Refinement LeadSel Lead Candidate Selection MechTox->LeadSel SI > 10

Figure 1: Tiered evaluation pipeline for triazole derivatives. Criteria for advancement (e.g., Selectivity Index > 10) are strictly enforced to prevent false positives.

Comparative Efficacy: The "TZ-Series" vs. Standard of Care

To demonstrate the expected performance profile, we present a synthesized dataset comparing a representative novel triazole hybrid (TZ-4b ) against Ciprofloxacin (Fluoroquinolone) and Fluconazole (Azole control).

Table 1: Comparative MIC/MBC Data (µg/mL)
OrganismStrain TypeTZ-4b (Novel)Ciprofloxacin (SoC)Fluconazole (Neg. Control*)Interpretation
S. aureusATCC 29213 (MSSA)2.0 0.25>64TZ-4b shows potency within 1 log of SoC.
S. aureusATCC 43300 (MRSA)4.0 32.0 (Res)>64Critical Hit: TZ-4b retains activity vs MRSA.
E. coliATCC 25922 (WT)8.00.015>64Moderate Gram-negative activity (permeability barrier).
P. aeruginosaATCC 2785332.00.5>64High efflux liability for TZ-4b.
HemolysishRBCs (Tox)>128>128>128Safety: No membrane lysis at therapeutic dose.

*Note: Fluconazole is included to verify that antibacterial activity is distinct from general azole antifungal mechanisms.

Detailed Experimental Protocols

Protocol A: High-Precision MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 / EUCAST Objective: Determine the lowest concentration inhibiting visible growth.

Critical Application Notes:

  • Solvent Tolerance: Triazoles are often lipophilic. Dissolve stock in 100% DMSO. Ensure final assay well concentration of DMSO is <1% (v/v) to prevent solvent-induced inhibition.

  • Cation Adjustment: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1] Unadjusted media can result in false susceptibility for membrane-active triazoles due to chelation effects.

Step-by-Step:

  • Inoculum Prep: Direct colony suspension of log-phase bacteria to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Plate Setup: Dispense 100 µL of 2x drug concentration into columns 1-10 of a 96-well plate (serial 2-fold dilution).

  • Inoculation: Add 100 µL of diluted inoculum to all wells (Final:

    
     CFU/mL).
    
  • Controls:

    • Column 11: Growth Control (Media + Bacteria + Solvent).

    • Column 12: Sterility Control (Media only).

  • Incubation: 16–20 hours at 35°C ± 2°C (ambient air).

  • Readout: Visual inspection or OD600. MIC is the well with no turbidity.

Protocol B: Time-Kill Kinetics

Objective: Distinguish between Bacteriostatic (growth arrest) and Bactericidal (>3 log kill) activity.

Step-by-Step:

  • Prepare 10 mL CAMHB flasks with drug at 1x, 2x, and 4x MIC .

  • Inoculate to starting density of

    
     CFU/mL.
    
  • Incubate at 37°C with shaking (200 rpm).

  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute in PBS and plate on MHA. Count colonies after 24h.

  • Analysis: Plot log10 CFU/mL vs. Time.

    • Bactericidal:

      
       reduction from baseline at 24h.
      
    • Bacteriostatic:[2]

      
       reduction.
      

Mechanistic Validation

Triazoles often act via dual mechanisms: enzymatic inhibition (DNA Gyrase/DHFR) or membrane perturbation. Validating the mechanism is crucial to rule out non-specific detergent effects.

Mechanism of Action Diagram

MOA Triazole Triazole Derivative (Ligand) Target1 Target A: DNA Gyrase (Enzymatic Pocket) Triazole->Target1 H-Bonding / Pi-Stacking Target2 Target B: Cell Membrane (Phospholipid Bilayer) Triazole->Target2 Lipophilic Tail Insertion Effect1 Replication Fork Arrest Target1->Effect1 Effect2 Membrane Depolarization (ROS Generation) Target2->Effect2 Death Bactericidal Cell Death Effect1->Death Effect2->Death

Figure 2: Potential Dual-Mode of Action for Triazole Hybrids. While enzymatic inhibition is preferred for selectivity, membrane activity can enhance potency against resistant strains.

Cytotoxicity & Selectivity (The "Go/No-Go" Filter)

To ensure the triazole is a drug and not a poison, calculate the Selectivity Index (SI) .



  • Protocol: MTT Assay using HEK293 or Vero cell lines.

  • Threshold: An SI > 10 is the minimum requirement for hit progression. An SI < 1 indicates the compound kills human cells as effectively as bacteria.

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Reading guide for broth microdilution.[1]Link[3]

  • Zhang, H., et al. (2021). "1,2,3-Triazole-containing hybrids as potent antibacterial agents: An overview of recent developments (2015–2020)." European Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. Cytotoxicity Assays: MTT and LDH Protocols for Drug Discovery.Link

  • Creative Biolabs. In Vitro Cytotoxicity Assay Protocols.Link

Sources

Comparative

Introduction: The Critical Role of Tautomerism in Triazole Chemistry

An In-Depth Technical Guide to Comparative DFT Studies of Triazole Tautomers For Researchers, Scientists, and Drug Development Professionals Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, ar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Comparative DFT Studies of Triazole Tautomers

For Researchers, Scientists, and Drug Development Professionals

Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science.[1][2] Their utility stems from their metabolic stability, capacity for hydrogen bonding, and rigid framework. Triazoles exist as two primary constitutional isomers: 1,2,3-triazole and 1,2,4-triazole. A crucial feature of these systems is prototropic tautomerism, where a hydrogen atom migrates between the nitrogen atoms of the ring, leading to distinct isomers with different physicochemical properties.

The tautomeric equilibrium—the relative population of each tautomer at a given condition—is of paramount importance. In drug development, for instance, only one tautomer may bind effectively to a biological target, rendering it the active form of the molecule.[1][3] Similarly, properties like solubility, reactivity, and crystal packing are all dependent on the dominant tautomeric form.[4]

While experimental techniques like NMR and X-ray crystallography can identify tautomers, the rapid interconversion in solution often yields only time-averaged data.[5] This is where computational chemistry, and specifically Density Functional Theory (DFT), provides an indispensable tool. DFT offers a robust and cost-effective method to predict the geometries and relative stabilities of tautomers, providing insights that guide molecular design and synthesis.[1][6] This guide provides a comparative overview of DFT methodologies for studying triazole tautomers, grounded in field-proven insights and validated protocols.

Pillar 1: Selecting the Right Computational Toolkit

The accuracy of any DFT study hinges on the judicious selection of the computational methodology. This is not a one-size-fits-all problem; the choice of functional, basis set, and solvent model must be tailored to the specific chemical question.

The Functional: Approximating the Exchange-Correlation Energy

The functional is the heart of a DFT calculation. For triazole tautomerism, where subtle differences in electron distribution dictate stability, the choice is critical.

  • Hybrid GGA Functionals (e.g., B3LYP, B3PW91): These are the workhorses of computational chemistry, offering a good balance of computational cost and accuracy.[1][7] They are widely used for initial studies of triazole systems and often provide qualitatively correct results for relative energies.[8][9][10]

  • Range-Separated Hybrid Functionals (e.g., CAM-B3LYP, ωB97X-D): These functionals improve upon standard hybrids by treating short- and long-range electron-electron interactions differently. This makes them particularly effective for systems where non-covalent interactions or subtle electronic effects are important. A comprehensive benchmarking study on 1,2,4-triazole derivatives identified CAM-B3LYP as the most reliable functional for predicting tautomeric equilibria in solution.[3]

  • Meta-GGA Functionals (e.g., M06-2X): These functionals include the kinetic energy density, often leading to better performance for thermochemistry and non-covalent interactions. The M06-2X functional, for example, has been successfully used to calculate the relative stability of 1,2,4-triazole tautomers in combination with the SMD solvation model.[11]

The Basis Set: Describing the Molecular Orbitals

The basis set is the set of mathematical functions used to build the molecular orbitals. An inadequate basis set can lead to significant errors.

  • Pople-Style Basis Sets (e.g., 6-311++G(d,p)): This is a highly recommended choice for triazole systems. Let's break down why:

    • 6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing necessary flexibility.

    • ++: These diffuse functions are crucial. They are large, spread-out functions that accurately describe the electron density far from the nucleus, which is essential for anions, lone pairs on heteroatoms (like nitrogen), and hydrogen bonding.[1]

    • (d,p): These are polarization functions. They allow the shape of the atomic orbitals to distort, which is critical for describing the polar bonds and lone pairs inherent to triazoles.[1]

  • Correlation-Consistent Basis Sets (e.g., aug-cc-pVDZ): While computationally more expensive, these sets are designed to systematically converge towards the complete basis set limit and can be used for high-accuracy benchmark calculations.[12]

The Solvent Model: Accounting for the Environment

Gas-phase calculations are a useful starting point, but tautomeric equilibria are exquisitely sensitive to the solvent environment.[4] Implicit solvent models are the most efficient way to capture these effects.

  • Polarizable Continuum Models (PCM, CPCM, IEF-PCM): These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute. The PCM method has been shown to reproduce solvent effects well for 1,2,4-triazoles.[3]

  • SMD (Solvation Model based on Density): This is a universal solvation model that often provides high accuracy and has been used effectively in studies of 1,2,4-triazole derivatives.[11]

The causality is clear: polar, protic solvents can stabilize more polar tautomers through hydrogen bonding, often shifting the equilibrium significantly compared to the gas phase or aprotic solvents.[4]

Pillar 2: A Validated Workflow for Tautomer Analysis

A trustworthy computational protocol is a self-validating one. Each step confirms the integrity of the previous one, ensuring the final results are physically meaningful. The following is a standardized workflow for the quantum chemical analysis of triazole tautomers.

Step-by-Step Computational Protocol
  • Molecule Building: Construct the 3D structures of all possible tautomers (e.g., 1H, 2H, 4H for a substituted 1,2,4-triazole) using molecular modeling software like GaussView.

  • Gas-Phase Geometry Optimization:

    • Create an input file for each tautomer.

    • Specify the chosen DFT method and basis set (e.g., CAM-B3LYP/6-311++G(d,p)).

    • Use the Opt keyword to request a geometry optimization. This calculation will find the lowest energy conformation for each isolated tautomer.[1]

  • Vibrational Frequency Calculation:

    • Using the optimized geometry from the previous step, create a new input file with the same method.

    • Specify the Freq keyword. This is a critical validation step.[1]

    • Causality Check: A true energy minimum must have zero imaginary frequencies. If any are present, the structure is a transition state or a higher-order saddle point, not a stable tautomer, and must be re-optimized.

    • This step also provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections needed to calculate enthalpy (H) and Gibbs Free Energy (G).

  • Solvation Energy Calculation:

    • Using the optimized gas-phase geometry, perform a single-point energy calculation including the desired implicit solvent model (e.g., SCRF=(PCM, Solvent=Water)). This calculates the energy of the molecule in the presence of the solvent.

  • Data Analysis:

    • Extract the electronic energies (E), ZPVE-corrected energies (E₀), enthalpies (H₂₉₈), and Gibbs free energies (G₂₉₈) for each tautomer in both the gas phase and solution.

    • Calculate the relative energies (e.g., ΔG = G_tautomer_X - G_most_stable_tautomer) to determine the relative stabilities and predict the equilibrium populations.

Tautomer_Workflow cluster_prep Structure Preparation cluster_gas Gas-Phase Calculation cluster_solv Solvation cluster_analysis Analysis Build 1. Build Tautomer Structures Opt 2. Geometry Optimization (e.g., CAM-B3LYP/6-311++G(d,p)) Build->Opt Input Structures Freq 3. Frequency Calculation Opt->Freq Optimized Geometry Validation Validation: Check for Imaginary Frequencies Freq->Validation Vibrational Modes Solv 4. Single-Point Energy with Solvent Model (PCM/SMD) Validation->Solv Validated Minima Analysis 5. Calculate Relative Energies (ΔE, ΔH, ΔG) Solv->Analysis Solvated Energies

Caption: A typical DFT workflow for analyzing triazole tautomer stability.

Pillar 3: Authoritative Findings and Data

Decades of computational studies have built a strong consensus on the behavior of triazole tautomers. The following summarizes key authoritative findings.

Key Stability Trends
  • 1,2,3-Triazoles: For the parent and C5-substituted 1,2,3-triazoles, the 2H-tautomer is consistently found to be the most stable in both the gas phase and in solution.[8][12][13][14] Experimental studies combining NMR with computational analysis have repeatedly confirmed the predominance of the 2H form.[15][16]

  • 1,2,4-Triazoles: The tautomeric landscape is more complex and highly dependent on substituents. A general trend has emerged:

    • Electron-donating groups (-NH₂, -OH) tend to stabilize the 2H-tautomer .[9]

    • Electron-withdrawing groups (-CHO, -COOH) tend to stabilize the 1H-tautomer .[9]

    • The 4H-tautomer is almost always the least stable form, which is attributed to the increased repulsion between the lone pairs of adjacent nitrogen atoms.[3][9]

  • Thione-Thiol Tautomerism: For derivatives like 1,2,4-triazole-3-thiol, the equilibrium is a delicate balance. In the gas phase and aprotic solvents, the thione (=S) tautomer is typically the most stable . However, in polar, protic solvents, the equilibrium can shift to favor the thiol (-SH) tautomer .[4]

Comparative Performance of DFT Methods

The table below summarizes findings from benchmarking studies, providing a guide for selecting an appropriate level of theory.

FunctionalBasis SetSolvationPerformance SummaryReference
CAM-B3LYP 6-311++G(d,2p)PCMIdentified as the most reliable approach for 1,2,4-triazoles based on accuracy and cost.[3]
M06-2X 6-311++G(d,p)SMDProvided accurate relative stabilities for 1,2,4-triazole derivatives, correlating well with experimental UV/vis spectra.[11]
B3PW91 6-311++G (Gas Phase)Successfully predicted the 2H tautomer as the most stable for all C5-substituted 1,2,3-triazoles studied.[8]
B3LYP 6-311++G(Gas Phase)Used alongside B3PW91 to study C5-substituted 1,2,4-triazoles, showing the substituent-dependent stability of 1H vs. 2H forms.[9]
B3LYP 6-31G*PCMEffectively demonstrated that the 2H-tautomer of 1,2,3-triazole is more stable than the 1H form in both gas phase and solution.[12][13]

Conclusion and Future Outlook

Density Functional Theory has proven to be an exceptionally powerful and reliable tool for dissecting the complex tautomeric equilibria of triazoles. The consensus from numerous studies demonstrates that a well-chosen computational model, typically employing a range-separated or modern meta-GGA functional like CAM-B3LYP or M06-2X , a triple-zeta Pople-style basis set with diffuse and polarization functions like 6-311++G(d,p) , and a robust implicit solvent model such as PCM or SMD , can deliver predictions with high fidelity to experimental reality.

For researchers in drug discovery and materials science, these computational protocols are not merely academic exercises. They are predictive tools that enable the rational design of molecules with desired properties. By accurately forecasting the dominant tautomeric form, scientists can better predict biological activity, design more effective synthetic routes, and engineer materials with tailored electronic and structural characteristics. As computational resources continue to grow, the synergy between DFT and experimental chemistry will undoubtedly continue to accelerate innovation in these vital fields.

References

  • Ozimiński, W. P., Dobrowolski, J. Cz., & Mazurek, A. P. (2003). DFT studies on tautomerism of C5-substituted 1,2,3-triazoles. Journal of Molecular Structure, 651–653, 697–704. [Link]

  • Salazar-Rodriguez, F. A., Mera-Grandas, L. F., & Mujica-Martinez, C. A. (2025). Benchmarking DFT Methods for Predicting Tautomeric Equilibrium in 1,2,4-Triazole Derivatives. Scribd. [Link]

  • Lashgari, N., et al. (2021). Impact of Cations and Implicit Solvent on the Sensitivity of the Enol Tautomers of 3-Nitro-1,2,4-Triazole-5-One: A DFT Study. Key Engineering Materials, 891, 13-21. [Link]

  • Tafouo, R., et al. (2011). Solvent and substituent effects on the electronic structures of triazoles: computational study. Molecular Simulation, 37(2), 119-129. [Link]

  • Orbital: The Electronic Journal of Chemistry. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital, 13(2), 147-152. [Link]

  • Brovarets, V. S., et al. (2022). DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione. Biointerface Research in Applied Chemistry, 12(4), 5146-5158. [Link]

  • Pohosian, A., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34, 237–250. [Link]

  • Zdanovskaia, M. A., et al. (2022). Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. The Journal of Chemical Physics, 157(8), 084307. [Link]

  • Ozimiński, W. P., & Dobrowolski, J. C. (2004). DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. Journal of Molecular Structure: THEOCHEM, 710(1-3), 217-223. [Link]

  • Antonov, L., et al. (2019). Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. Molecules, 24(12), 2252. [Link]

  • ResearchGate. (2003). DFT studies od tautomerism of C5-substituted 1,2,3-triazoles. [Link]

  • Rusinov, V. L., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A, 128(17), 3231–3240. [Link]

  • Rusinov, V. L., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. PubMed, 128(17), 3231-3240. [Link]

  • International Research Journal of Education and Technology. (n.d.). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

  • Earthline Journal of Chemical Sciences. (2023). Tautomers of 2,4-dihydro-3H-1,2,4-triazol-3-one and their Composites with NTO - A DFT Treatment. [Link]

  • ResearchGate. (2023). Molecular Interactions and Structural Transformations in Water Complexes with Azoles in Solid Films: IR and DFT Study. [Link]

  • Pozharskii, A. F., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 24(14), 2610. [Link]

Sources

Validation

Validating Analytical Architectures: A Comparative Guide to Triazole Quantification

Topic: Validation of Analytical Methods for Triazole Quantification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The quantification of tri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Analytical Methods for Triazole Quantification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quantification of triazole antifungal agents (e.g., voriconazole, posaconazole, itraconazole) is a critical component of Therapeutic Drug Monitoring (TDM) and pharmacokinetic profiling. In drug development, the choice between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is rarely binary; it is a strategic decision based on sensitivity requirements, matrix complexity, and laboratory infrastructure.

This guide objectively compares these two dominant methodologies, providing validated protocols, performance metrics, and expert insights grounded in the ICH M10 guidelines.

PART 1: Strategic Decision Framework

Selecting the correct analytical vehicle is the first step in validation. The following decision matrix visualizes the logic flow for selecting between LC-MS/MS and HPLC-UV based on study requirements.

MethodSelection Start Start: Define Analytical Requirement Sensitivity Required LLOQ? Start->Sensitivity Throughput Sample Throughput? Sensitivity->Throughput > 100 ng/mL LCMS Select LC-MS/MS (High Sensitivity, High Throughput) Sensitivity->LCMS < 50 ng/mL Matrix Matrix Complexity? Throughput->Matrix < 50 samples/day Throughput->LCMS > 100 samples/day Matrix->LCMS Complex (Tissue/Whole Blood) HPLC Select HPLC-UV (Cost-Effective, Robust) Matrix->HPLC Simple (Plasma/Serum)

Figure 1: Decision matrix for selecting analytical methodology based on sensitivity (LLOQ), throughput, and matrix interference.

PART 2: Comparative Performance Analysis

The following data aggregates performance metrics from recent validation studies and regulatory submissions.

FeatureLC-MS/MS (Gold Standard)HPLC-UV (Robust Alternative)
Principle Mass-to-charge ratio (m/z) filteringUV Absorbance (250-265 nm)
Sensitivity (LLOQ) 0.01 – 0.05 µg/mL [1, 2]0.1 – 0.2 µg/mL [3]
Selectivity High (MRM transitions specific to analyte)Moderate (Relies on chromatographic resolution)
Sample Volume Low (20 – 50 µL)Moderate to High (100 – 500 µL)
Throughput High (< 5 min run time)Low (10 – 15 min run time)
Sample Prep Protein Precipitation (PPT) usually sufficientSolid Phase Extraction (SPE) often required
Primary Risk Matrix Effects (Ion Suppression)Co-eluting Interferences

Expert Insight: While LC-MS/MS offers superior sensitivity, HPLC-UV remains relevant for routine TDM of Voriconazole and Posaconazole where therapeutic troughs (1.0 – 5.5 µg/mL) are well above the UV detection limit. However, for micro-dosing studies or pediatric PK, LC-MS/MS is non-negotiable.

PART 3: Validated Experimental Protocols
Method A: High-Throughput LC-MS/MS (The Precision Protocol)

Best for: Clinical trials, multi-analyte quantification, and low-volume samples.

1. Reagents & Standards:

  • Internal Standard (IS): Stable isotope-labeled analogs (e.g., Voriconazole-d3) are mandatory to compensate for matrix effects [4].

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

2. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 150 µL of Precipitation Reagent (Methanol containing IS).

  • Vortex for 2 minutes at high speed.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Inject 2-5 µL of supernatant.

3. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • Flow Rate: 0.4 mL/min.

4. Validation Checkpoint (Self-Validating Step):

  • Matrix Effect Assessment: Post-column infusion of the analyte while injecting a blank matrix sample. A dip in the baseline indicates ion suppression zones that must be chromatographically separated from the analyte peak [5].

Method B: Robust HPLC-UV (The Accessibility Protocol)

Best for: Hospital labs, routine TDM, and cost-constrained environments.

1. Reagents & Standards:

  • Internal Standard: Structural analog (e.g., Ketoconazole or a specific triazole not used in therapy).

  • Mobile Phase: Isocratic mix of Phosphate Buffer (pH 6.0) : Acetonitrile (60:40 v/v).

2. Sample Preparation (Solid Phase Extraction - SPE):

  • Note: PPT is often insufficient for UV due to background noise.

  • Condition SPE cartridge (C18 or HLB) with MeOH then Water.

  • Load 500 µL plasma (diluted 1:1 with buffer).

  • Wash with 5% Methanol.[1]

  • Elute with 100% Methanol.

  • Evaporate to dryness and reconstitute in Mobile Phase.

3. Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse, 5 µm, 150 x 4.6 mm).

  • Detection: Diode Array Detector (DAD) at 255 nm (Voriconazole) and 262 nm (Posaconazole).

  • Flow Rate: 1.0 mL/min.[2]

4. Validation Checkpoint:

  • Resolution Test: Ensure the resolution factor (

    
    ) between the analyte and the nearest endogenous peak is > 1.5.
    
PART 4: Critical Validation Parameters (ICH M10 Compliance)

To ensure scientific integrity, validation must adhere to ICH M10 guidelines.

1. Linearity & Range
  • Requirement: Calibration curve must cover the expected therapeutic range.

  • Acceptance: Back-calculated concentrations of standards must be within ±15% of nominal (±20% for LLOQ).

  • Expert Note: Use weighted linear regression (

    
    ) for LC-MS/MS to address heteroscedasticity (variance increases with concentration).
    
2. Accuracy & Precision
  • Protocol: Analyze QC samples at Low, Medium, and High concentrations (n=5) over 3 separate runs.

  • Target: CV% and Bias% must be < 15%.

3. Selectivity & Specificity
  • LC-MS/MS: Assess cross-talk between MRM channels.

  • HPLC-UV: Inject concomitant medications (e.g., co-administered antibiotics) to ensure no co-elution.

PART 5: Visualizing the Analytical Workflow

The following diagram illustrates the comparative workflows and the critical "Stop/Go" decision points during validation.

Workflow cluster_Prep Sample Preparation cluster_Analysis Analysis & Detection Sample Biological Sample (Plasma/Serum) PPT Protein Precipitation (for LC-MS/MS) Sample->PPT SPE Solid Phase Extraction (for HPLC-UV) Sample->SPE LCMS LC-MS/MS (MRM Mode) PPT->LCMS UV HPLC-UV (250-265 nm) SPE->UV Data Data Processing (Quantification) LCMS->Data UV->Data

Figure 2: Comparative workflow for Triazole quantification. Note the divergence in sample preparation complexity.

References
  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Antifungals. Journal of Chromatography B. Available at: [Link]

  • Simultaneous Determination of Voriconazole and Posaconazole in Human Plasma by LC-MS/MS. Biomedical Chromatography. Available at: [Link]

  • HPLC Method for the Determination of Voriconazole in Human Plasma. Journal of Pharmaceutical Analysis. Available at: [Link]

  • ICH Guideline M10 on Bioanalytical Method Validation. European Medicines Agency. Available at: [Link]

  • Matrix Effects in LC-MS/MS: Evaluation and Elimination. Clinical Biochemistry. Available at: [Link]

Sources

Comparative

Assessing the Novelty of 5-Oxo-4,5-dihydro-1H-triazole-3-carboxylic Acid Derivatives: A Patent Literature &amp; Performance Guide

Executive Summary The 5-oxo-4,5-dihydro-1H-triazole-3-carboxylic acid scaffold represents a critical bioisosteric replacement strategy in modern medicinal chemistry. Often utilized to surmount the pharmacokinetic limitat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-oxo-4,5-dihydro-1H-triazole-3-carboxylic acid scaffold represents a critical bioisosteric replacement strategy in modern medicinal chemistry. Often utilized to surmount the pharmacokinetic limitations of carboxylic acids (rapid glucuronidation, poor membrane permeability) and the synthetic hazards of tetrazoles (explosive intermediates), this scaffold offers a unique balance of acidity (pKa ~5.0–7.0) and lipophilicity.[1][2]

This guide provides a technical roadmap for researchers to assess the novelty of these derivatives through rigorous patent landscape analysis and validates their performance against standard alternatives.

Part 1: The Chemical Rationale & Bioisosteric Context[1][2][3][4][5]

Before assessing novelty, one must understand the inventive step usually associated with this scaffold. The 5-oxo-1,2,4-triazole core acts as a planar, acidic bioisostere.

Mechanistic Advantage
  • Acidity Mimicry: The NH proton at position 1 (or 4, depending on tautomerism) is acidic due to resonance stabilization with the adjacent carbonyl and the triazole ring system. This allows it to mimic the carboxylate anion's electrostatic interactions with positively charged protein residues (e.g., Arginine).

  • Metabolic Shielding: Unlike carboxylic acids, this ring system is generally resistant to Phase II conjugation (glucuronidation), extending half-life (

    
    ).
    
  • Safety Profile: It avoids the formation of azido intermediates required for tetrazole synthesis, reducing process safety risks during scale-up.

Part 2: Patent Landscape Analysis Workflow

Novelty in this space is rarely about finding a specific molecule that has never been drawn; it is about navigating Markush structures . A Markush claim defines a family of compounds using generic symbols (R1, R2, etc.).

Strategic Search Protocol

Do not rely solely on exact structure searches. You must validate against broad generic claims.

PatentSearchStrategy Start Define Core Scaffold (5-oxo-triazole-3-COOH) Sub1 Exact Structure Search (SciFinder/Reaxys) Start->Sub1 Decision1 Direct Match Found? Sub1->Decision1 Sub2 Markush Structure Search (MMS/Marpat) Analyze Analyze R-Group Definitions (Does Claim Cover Specific Substitution?) Sub2->Analyze Decision1->Sub2 No Stop Prior Art Exists (Stop/Pivot) Decision1->Stop Yes FTO Freedom to Operate (FTO) Assessment Analyze->FTO Outside Scope Analyze->Stop Inside Scope Novelty Novelty Established (Proceed to Synthesis) FTO->Novelty

Figure 1: Decision tree for establishing structural novelty against Markush patent claims.

Key Search Queries (Boolean Logic):

  • (5-oxo OR 5-one) AND (triazole OR 1,2,4-triazole) AND (carboxylic acid OR carboxylate)

  • IPC Class C07D249/* (Triazoles)

  • Focus Area: Look for "bioisostere" claims in patents related to AT1 antagonists, GPR109A agonists, or DAAO inhibitors.

Part 3: Comparative Performance Analysis

When drafting a patent or internal report, you must demonstrate superiority or unexpected results compared to the "closest prior art."

Physicochemical Profile Comparison

The following data summarizes the performance of the 5-oxo-triazole against its primary alternatives.

FeatureCarboxylic Acid (-COOH)Tetrazole5-Oxo-1,2,4-Triazole
pKa (Acidity) ~4.2 – 4.8~4.5 – 4.9~5.5 – 7.0 (Tunable)
LogP (Lipophilicity) Low (Hydrophilic)ModerateHigh (Improved Permeability)
H-Bond Donors 111 (NH)
Metabolic Stability Low (Glucuronidation)HighHigh
Synthesis Hazard LowHigh (Azide chemistry)Low
Oral Bioavailability Often PoorModerateGood

Interpretation: The 5-oxo-triazole is slightly less acidic than the tetrazole, which can be advantageous.[3] A higher pKa (closer to physiological pH 7.4) means a larger fraction of the molecule remains neutral (unionized) at the membrane surface, facilitating passive diffusion, while still retaining enough acidity to bind to the target receptor once inside the binding pocket.

Part 4: Experimental Validation Protocols

To support a novelty claim, you must synthesize the specific derivative and prove its structure and properties.

A. Synthesis Workflow (Self-Validating Protocol)

This route avoids hazardous azides and uses standard cyclization.

SynthesisWorkflow SM Amidrazone / Semicarbazone Derivative Inter Intermediate Cyclization SM->Inter Reflux/Base Reagent Cyclization Agent (CDI or Phosgene equiv.) Reagent->Inter Product 5-Oxo-Triazole Derivative Inter->Product Acid Workup Validation NMR & pKa Validation Product->Validation

Figure 2: Synthetic pathway for generating the 5-oxo-1,2,4-triazole core.

B. Detailed Methodology

1. Synthesis of the Core Scaffold:

  • Step 1: React the appropriate hydrazide with an isocyanate or cyanate to form a semicarbazide intermediate.

  • Step 2 (Cyclization): Reflux the semicarbazide in basic media (e.g., 2N NaOH) or use Carbonyldiimidazole (CDI) in THF for sensitive substrates.

  • Step 3 (Isolation): Acidify to pH 2–3. The 5-oxo-triazole usually precipitates due to its acidic nature.

  • Validation:

    • 1H NMR: Look for the characteristic broad singlet (NH) around 11.0–13.0 ppm (DMSO-d6).

    • IR: Strong carbonyl stretch (C=O) at 1700–1750 cm⁻¹.

2. pKa Determination (Potentiometric Titration):

  • Rationale: To prove the bioisosteric relevance.

  • Protocol: Dissolve 5 mg of the compound in a mixture of water/methanol (to ensure solubility). Titrate with 0.1 N KOH using a standardized glass electrode.

  • Calculation: Use the Henderson-Hasselbalch equation to derive the pKa at the half-equivalence point.

  • Success Criteria: A pKa between 5.0 and 7.5 confirms the scaffold is behaving as a valid carboxylic acid bioisostere.

Part 5: References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link

  • Lassalle, G., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents.[4] RSC Medicinal Chemistry, 11, 1282-1308. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

  • World Intellectual Property Organization (WIPO). (2024). Markush Claims in Patent Applications. Link

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid
Reactant of Route 2
5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid
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